molecular formula C5H6K2O5 B2686537 Potassium 2-hydroxy-2-methylsuccinate CAS No. 1030365-02-6

Potassium 2-hydroxy-2-methylsuccinate

货号: B2686537
CAS 编号: 1030365-02-6
分子量: 224.29 g/mol
InChI 键: VCJUJDUIBZISHE-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Potassium 2-hydroxy-2-methylsuccinate is a useful research compound. Its molecular formula is C5H6K2O5 and its molecular weight is 224.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

dipotassium;2-hydroxy-2-methylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5.2K/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJUJDUIBZISHE-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6K2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036481
Record name Potassium 2-hydroxy-2-methylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030365-02-6
Record name Potassium 2-hydroxy-2-methylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-hydroxy-2-methylsuccinate, also known as potassium citramalate (B1227619), is the dipotassium (B57713) salt of 2-hydroxy-2-methylsuccinic acid (citramalic acid). As an endogenous metabolite found in humans, this compound is of growing interest in the fields of metabolic studies and clinical biomarker discovery.[1][2] Its presence and concentration in biological fluids can be indicative of gut dysbiosis and certain inborn errors of metabolism.[1][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, biological significance, and detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its parent acid, 2-hydroxy-2-methylsuccinic acid, are summarized below. Data for the potassium salt is limited, with more extensive experimental data available for the acid form.

Quantitative Data Summary
PropertyThis compound2-Hydroxy-2-methylsuccinic Acid (Citramalic Acid)
Molecular Formula C₅H₆K₂O₅[4]C₅H₈O₅
Molecular Weight 224.29 g/mol (anhydrous)[4], 242.31 g/mol (monohydrate)[5]148.11 g/mol
IUPAC Name dipotassium;2-hydroxy-2-methylbutanedioate[4]2-hydroxy-2-methylbutanedioic acid
CAS Number 1030365-02-6 (anhydrous)[6]597-44-4 (racemic)
Appearance White to off-white solidWhite solid
Solubility Water: 250 mg/mL (with sonication)[7][8]Predicted Water Solubility: 297 g/L
Melting Point Not available107 - 111 °C
Boiling Point Not available295.2 ± 25.0 °C (Predicted)
pKa (Strongest Acidic) Not applicable3.35 (Predicted)

Biological Significance and Pathways

This compound is the salt of citramalic acid, a key intermediate in the citramalate metabolic pathway . This pathway is primarily found in certain bacteria and plants and is involved in the biosynthesis of isoleucine and various esters.[9] In humans, citramalic acid is considered an endogenous metabolite.[1] Its presence in urine has been linked to the metabolic activity of gut microflora, particularly Saccharomyces species and Propionibacteria.[3] Elevated levels of urinary citramalic acid can be a potential biomarker for intestinal dysbiosis.[1][3]

While not directly involved in classical mammalian cell signaling cascades, its role as a metabolic byproduct that can reflect the state of the gut microbiome makes it relevant for drug development, particularly in the areas of gastroenterology, metabolic disorders, and personalized medicine.

Citramalate Metabolic Pathway

The following diagram illustrates the microbial synthesis of 2-methylsuccinic acid via the citramalate pathway.

citramalate_pathway Pyruvate Pyruvate Citramalate (R)-Citramalate Pyruvate->Citramalate Citramalate Synthase (CimA*) AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citraconate Citraconate Citramalate->Citraconate Isopropylmalate Isomerase (LeuCD) Methylsuccinate 2-Methylsuccinic Acid Citraconate->Methylsuccinate Enoate Reductase (ER)

Caption: Microbial biosynthetic pathway for 2-methylsuccinic acid via citramalate.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis is a two-step process involving the initial production of 2-hydroxy-2-methylsuccinic acid (citramalic acid) via fermentation, followed by its conversion to the dipotassium salt.

Step 1: Enzymatic Synthesis of 2-Hydroxy-2-methylsuccinic Acid via Fermentation

This protocol is adapted from methods for producing citramalate using metabolically engineered E. coli.[10]

Materials:

  • Metabolically engineered E. coli strain expressing a citramalate synthase gene (e.g., cimA from Methanococcus jannaschii).

  • Fermentation medium (e.g., mineral salts medium with glucose as the carbon source).

  • Bioreactor/fermenter.

  • Centrifuge.

  • Filtration apparatus.

Protocol:

  • Inoculation and Growth: Inoculate a seed culture of the engineered E. coli strain in a suitable growth medium and grow overnight. Use this seed culture to inoculate the production-scale fermenter containing the mineral salts medium with a defined concentration of glucose.

  • Fed-Batch Fermentation: Employ a fed-batch strategy with a continuous, growth-limiting feed of glucose to maintain optimal conditions for citramalate production and minimize the formation of byproducts like acetate.[11] Maintain the temperature and pH at optimal levels for the specific E. coli strain (e.g., 37°C, pH 7.0).

  • Harvesting: After the desired fermentation time (e.g., 65-132 hours), harvest the culture broth.[10][11]

  • Cell Removal: Separate the bacterial cells from the fermentation broth by centrifugation (e.g., 4000 x g for 20 minutes at 4°C).[11]

  • Purification of Citramalic Acid: The supernatant, containing the secreted citramalic acid, can be further purified if necessary using techniques such as filtration and chromatography, although for the subsequent salt formation, the cell-free supernatant may be used directly.

fermentation_workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculation Inoculation Growth Growth Inoculation->Growth Glucose Feed FedBatch FedBatch Growth->FedBatch Glucose Feed Harvesting Harvesting FedBatch->Harvesting Centrifugation Centrifugation Harvesting->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Citramalic Acid Solution Citramalic Acid Solution Supernatant->Citramalic Acid Solution

Caption: Workflow for the enzymatic synthesis of citramalic acid.

Step 2: Conversion to this compound

This protocol describes the neutralization of 2-hydroxy-2-methylsuccinic acid with potassium hydroxide (B78521) to form the dipotassium salt.

Materials:

  • Cell-free supernatant containing 2-hydroxy-2-methylsuccinic acid.

  • Potassium hydroxide (KOH) solution (e.g., 1 M).

  • pH meter.

  • Ethanol (B145695) or Methanol.

  • Rotary evaporator.

  • Vacuum oven.

Protocol:

  • Neutralization: While stirring the solution of 2-hydroxy-2-methylsuccinic acid, slowly add the potassium hydroxide solution. Monitor the pH of the solution continuously. Continue adding the KOH solution until the pH is neutralized (pH ~7.0). As 2-hydroxy-2-methylsuccinic acid is a dicarboxylic acid, two equivalents of KOH will be required per mole of the acid.

  • Precipitation/Crystallization: The potassium salt can be precipitated from the aqueous solution by the addition of a water-miscible organic solvent like ethanol or methanol.[12] Add the solvent until a precipitate is formed.

  • Isolation: Collect the precipitated this compound by filtration. Wash the solid with a small amount of the organic solvent used for precipitation to remove any remaining impurities.

  • Drying: Dry the isolated salt under vacuum to remove residual solvent and water.

Analytical Methods

4.2.1 High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for the quantification of 2-hydroxy-2-methylsuccinic acid in biological samples or fermentation broth.[13]

Instrumentation and Conditions:

  • HPLC System: With a UV-visible detector.

  • Column: A suitable column for organic acid analysis, such as a Sugar SH1011 or KC-811 column.

  • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 4 mmol/L HClO₄).[13]

  • Flow Rate: 1 mL/min.

  • Column Temperature: 60°C.

  • Detection Wavelength: 210 nm.[13]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Centrifuge the sample to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm filter before injection.

Quantification:

  • Prepare a series of standard solutions of known concentrations of 2-hydroxy-2-methylsuccinic acid.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

4.2.2 Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet) and the two diastereotopic protons of the methylene (B1212753) group (an AB quartet or two doublets). The chemical shifts will be influenced by the solvent (typically D₂O for the potassium salt).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carboxylate carbons, the quaternary carbon bearing the hydroxyl and methyl groups, the methylene carbon, and the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of a potassium carboxylate salt is characterized by the absence of the broad O-H stretch and the C=O stretch of the carboxylic acid (around 3000 cm⁻¹ and 1700 cm⁻¹, respectively). Instead, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) are expected.[11][15]

  • Asymmetric COO⁻ stretch: Typically observed in the region of 1650–1540 cm⁻¹.[11]

  • Symmetric COO⁻ stretch: Typically observed in the region of 1450–1360 cm⁻¹.[11] A broad O-H stretching band around 3400 cm⁻¹ would indicate the presence of water of hydration.

Mass Spectrometry (MS): Analysis of organic acid salts by techniques like Direct Analysis in Real Time (DART) mass spectrometry can be challenging due to their low volatility. However, the addition of a strong acid can convert the salt to its free acid form, which is more amenable to analysis.[16][17] In electrospray ionization (ESI) mass spectrometry, the negative ion mode would be expected to show the deprotonated molecule [M-H]⁻ of the corresponding acid.

Conclusion

This compound is a fundamentally important molecule in the study of metabolism, particularly in the context of the gut microbiome's influence on human health. While detailed experimental data on the potassium salt itself is somewhat limited, established protocols for the synthesis and analysis of its parent acid provide a strong foundation for researchers. The methodologies and data presented in this guide offer a comprehensive starting point for scientists and drug development professionals interested in exploring the properties and potential applications of this endogenous metabolite. Further research into its specific physical properties and potential biological roles in mammals is warranted.

References

A Technical Guide to Potassium 2-hydroxy-2-methylsuccinate: Discovery, Isolation, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-hydroxy-2-methylsuccinate, also known as potassium citramalate (B1227619), is the potassium salt of 2-hydroxy-2-methylsuccinic acid. This organic compound is recognized as an endogenous metabolite found in a variety of organisms, from microbes to plants.[1][2][3] Its structural similarity to malic acid, with the addition of a methyl group, places it within the family of alpha-hydroxy acids. This guide provides a comprehensive overview of the discovery, isolation from natural sources, and methods for the synthesis of this compound, with a focus on the technical details relevant to research and development.

Discovery and Natural Occurrence

The parent compound, 2-hydroxy-2-methylsuccinic acid (citramalic acid), was first isolated from the peel of apples in 1954, establishing its presence in the plant kingdom.[2][4] It has since been identified in other fruits, such as the pitaya (dragon fruit), and is known to be a metabolite in various microorganisms, including yeast (e.g., Saccharomyces cerevisiae) and bacteria (e.g., Propionibacterium acnes).[1][2][5] In these organisms, it plays a role in metabolic pathways, including the C5-branched dibasic acid metabolism pathway.[2]

Isolation from Natural Sources

The isolation of 2-hydroxy-2-methylsuccinate from natural sources typically involves extraction and chromatographic separation. While a detailed, standardized protocol is not universally established, the general procedure follows established methods for organic acid extraction from plant material.

General Experimental Protocol for Isolation from Plant Material (e.g., Apple Peels)
  • Sample Preparation: Fresh plant material (e.g., apple peels) is homogenized to a fine pulp.

  • Extraction: The homogenized sample is extracted with a suitable solvent to isolate the organic acids. Common methods include:

    • Solvent Extraction: Using 80% ethanol (B145695) or a slightly acidic aqueous solution (e.g., 0.2% metaphosphoric acid) with ultrasonication to aid in cell disruption and extraction.[5]

    • Ion Exchange Extraction: Employing a strongly acidic cation exchanger mixed with the sample before water extraction to effectively isolate organic acids, including those present as salts.

  • Purification: The crude extract is centrifuged and filtered to remove solid debris. Further purification can be achieved through solid-phase extraction (SPE) to remove interfering compounds like pigments and sugars.

  • Chromatographic Separation: The purified extract is then subjected to high-performance liquid chromatography (HPLC) for the separation and isolation of 2-hydroxy-2-methylsuccinic acid. An octadecylsilica (C18) column is often used with a gradient elution of a mobile phase consisting of acidified water and an organic solvent like acetonitrile.[6]

  • Salt Formation: To obtain this compound, the isolated acid is neutralized with a stoichiometric amount of a potassium base, such as potassium hydroxide (B78521), followed by crystallization or lyophilization.

Synthesis of this compound

Both chemical and biosynthetic methods have been developed for the production of 2-hydroxy-2-methylsuccinic acid.

Chemical Synthesis

Chemical synthesis provides a route to 2-hydroxy-2-methylsuccinic acid from simple precursors. One patented method involves the oxidation of 3-methyl-3-buten-1-ol (B123568).[7]

  • Reaction Setup: A mixture of nitric acid and nitrogen dioxide is prepared in a reaction vessel.

  • Oxidation: 3-methyl-3-buten-1-ol is added to the nitric acid solution at a controlled temperature (e.g., 50°C).[7]

  • Isolation of the Acid: After the reaction is complete, the crude 2-hydroxy-2-methylsuccinic acid is isolated by evaporation of the solvent.[7]

  • Purification: The crude acid is purified by crystallization from a suitable solvent, such as ethyl acetate.[7]

  • Potassium Salt Formation: The purified acid is dissolved in a suitable solvent (e.g., water or ethanol) and neutralized with a molar equivalent of potassium hydroxide. The resulting potassium salt can then be isolated by evaporation of the solvent and subsequent recrystallization. A general method for preparing potassium salts of dicarboxylic acids involves dissolving the acid and potassium hydroxide in water, followed by the addition of a less polar solvent like methanol (B129727) to induce precipitation, and then recrystallization.[3]

Biosynthesis

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising method for the large-scale production of 2-hydroxy-2-methylsuccinic acid. This approach leverages the enzymatic condensation of pyruvate (B1213749) and acetyl-CoA.

The core of the biosynthetic pathway is the enzyme citramalate synthase (CimA), which catalyzes the conversion of pyruvate and acetyl-CoA to (R)-citramalate.[8] To enhance the production of citramalate, metabolic engineering strategies often involve the knockout of competing pathways, such as those leading to the formation of citrate (B86180) and acetate.[9][10]

Citramalate_Biosynthesis_Pathway cluster_0 Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citramalate 2-Hydroxy-2-methylsuccinate (Citramalate) Pyruvate->Citramalate AcetylCoA->Citramalate Citrate Citrate AcetylCoA->Citrate Citrate Synthase (gltA) (knockout) Acetate_Pathway Acetate Pathway AcetylCoA->Acetate_Pathway TCA_Cycle TCA Cycle Citrate->TCA_Cycle Acetate Acetate Acetate_Pathway->Acetate ackA, pta, poxB (knockouts) Enzyme Citramalate Synthase (CimA) Enzyme->Citramalate

Biosynthetic pathway for 2-hydroxy-2-methylsuccinate in engineered E. coli.

Microbial_Production_Workflow Strain Engineered E. coli Strain (e.g., expressing CimA) Culture Inoculation and Growth in Culture Medium Strain->Culture Fermentation Fed-Batch Fermentation (with glucose feed) Culture->Fermentation Harvest Cell Harvesting (Centrifugation) Fermentation->Harvest Extraction Extraction of Citramalate from Supernatant Harvest->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Quantification (HPLC) Purification->Analysis

General workflow for microbial production of 2-hydroxy-2-methylsuccinate.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₆K₂O₅
Molecular Weight 224.29 g/mol
Appearance White solid
CAS Number 1030365-02-6
Parent Acid (Citramalic Acid)
Molecular Formula C₅H₈O₅
Molecular Weight 148.11 g/mol
Melting Point 107-111 °C

Data sourced from PubChem and other chemical databases.[7][10]

Microbial Production Titers
Engineered StrainCarbon SourceFermentation Time (h)Titer (g/L)Yield (g/g)Reference
E. coli MEC568/pZE12-cimAGlycerol132> 31> 0.50[9]
Engineered E. coliGlucose65> 80-[11]
Engineered E. coliGlucose80110.20.4[12]

Analytical Methods

The quantification of 2-hydroxy-2-methylsuccinic acid in biological samples is typically performed using HPLC coupled with a UV detector or mass spectrometry (MS).

HPLC Method for Quantification
  • Column: A C18 reverse-phase column (e.g., Shim-packVP-ODSC18, 5 µm, 4.6 mm × 150 mm).[5]

  • Mobile Phase: 0.2% metaphosphoric acid in water.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detector at 210 nm.

  • Quantification: Based on a standard curve generated from pure 2-hydroxy-2-methylsuccinic acid.

Biological Significance and Applications

As an endogenous metabolite, 2-hydroxy-2-methylsuccinate is involved in cellular metabolism. Its presence in urine can be an indicator of yeast or anaerobic bacteria overgrowth in the gut.[1] In industrial biotechnology, it is a valuable platform chemical. It can be converted to methacrylic acid, a precursor for the production of polymers like polymethyl methacrylate (B99206) (Plexiglas).[6][11]

Conclusion

This compound, a naturally occurring organic salt, has garnered interest due to its role in metabolism and its potential as a bio-based chemical precursor. While its initial discovery was through isolation from natural sources, modern biosynthetic methods using metabolically engineered microorganisms offer a promising route for its large-scale production. The detailed understanding of its synthesis and biological pathways provides a solid foundation for further research and development in various scientific and industrial fields.

References

The Natural Occurrence of Potassium 2-hydroxy-2-methylsuccinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-hydroxy-2-methylsuccinate, also known as potassium citramalate (B1227619), is an endogenous metabolite found across various biological systems, including plants, microorganisms, and humans. As a C5 branched-chain dicarboxylic acid, it plays a role in primary metabolism and has garnered interest for its potential applications in biotechnology and as a precursor for chemical synthesis. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various organisms, its biosynthetic pathway, and methodologies for its detection, isolation, and quantification.

Natural Occurrence and Quantitative Data

2-Hydroxy-2-methylsuccinic acid, the anionic component of this compound, has been identified in a range of natural sources. While its potassium salt form is often used in commercial preparations for solubility and stability, in biological systems, it primarily exists as the citramalate anion. The following tables summarize the available quantitative data on the concentration of citramalate in various natural and engineered biological systems.

Table 1: Concentration of 2-Hydroxy-2-methylsuccinate in Plants

Plant SourceTissueConcentrationReference(s)
Apple (Malus × domestica)Peel1.24–37.8 mg/100g wet weight[1]
Apple (Malus × domestica)Fruit0.138–1.033 mg/100g wet weight[1]
Apple (Malus × domestica)Ripe FruitIncreased approximately 120-fold during ripening[2]

Table 2: Production of 2-Hydroxy-2-methylsuccinate in Engineered Microorganisms

MicroorganismGenetic ModificationCulture ConditionsTiterReference(s)
Saccharomyces cerevisiaeEngineered with citramalate synthaseBatch culture16.5 mM[3]
Issatchenkia orientalisEngineered with citramalate synthaseBatch fermentation2.0 g/L[4]
Escherichia coliEngineered with citramalate synthaseFed-batch fermentation>80 g/L[5][6]
Escherichia coliEngineered with citramalate synthase and other modificationsFed-batch fermentation110.2 g/L[7]

Biosynthetic Pathway

In both plants and microorganisms, 2-hydroxy-2-methylsuccinate is synthesized via the citramalate pathway. This pathway serves as an alternative route for the biosynthesis of isoleucine and is initiated by the condensation of pyruvate (B1213749) and acetyl-CoA. The key enzyme in this pathway is citramalate synthase (CMS). In plants like apples, this pathway has been shown to contribute to the formation of important aroma compounds.[2][8]

Citramalate Biosynthesis Pathway Pyruvate Pyruvate Citramalate 2-Hydroxy-2-methylsuccinate (Citramalate) Pyruvate->Citramalate AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citramalate Synthase (CMS) Intermediates Downstream Intermediates Citramalate->Intermediates Isoleucine Isoleucine & Esters Intermediates->Isoleucine

Figure 1: Simplified diagram of the citramalate biosynthesis pathway.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of 2-hydroxy-2-methylsuccinate from natural sources. These protocols are based on established methods for organic acid analysis and may require optimization for specific matrices.

Extraction from Plant Material

This protocol is adapted from methods for extracting organic acids from plant tissues.

  • Sample Preparation: Freeze fresh plant material (e.g., apple peel or fruit) in liquid nitrogen and grind to a fine powder.

  • Extraction:

    • To approximately 1 g of powdered plant material, add 10 mL of 80% ethanol (B145695).

    • Vortex thoroughly and incubate at 60°C for 20 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction on the pellet with another 10 mL of 80% ethanol.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the ethanol from the pooled supernatant under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of ultrapure water (e.g., 1-2 mL) for subsequent analysis.

Extraction from Yeast Cells

This protocol outlines a method for extracting intracellular metabolites from Saccharomyces cerevisiae.

  • Cell Harvesting: Centrifuge a known volume of yeast culture at 5,000 x g for 5 minutes at 4°C.

  • Quenching: Rapidly quench metabolic activity by resuspending the cell pellet in 60% methanol (B129727) pre-chilled to -40°C.

  • Cell Lysis: Disrupt the cells by methods such as bead beating or sonication while maintaining a low temperature.

  • Extraction:

    • Add a chloroform/water mixture to the lysed cells to achieve a final solvent ratio of chloroform:methanol:water (2:5:2).

    • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Fraction Collection: The upper aqueous-methanolic phase contains the polar metabolites, including organic acids. Carefully collect this phase for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying organic acids in complex biological extracts.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for organic acids.

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for 2-hydroxy-2-methylsuccinate and an internal standard.

    • Precursor/Product Ions: The specific m/z transitions for 2-hydroxy-2-methylsuccinate would need to be determined using a standard compound. For the deprotonated molecule [M-H]⁻, the precursor ion would be m/z 147.1. Product ions would be generated through collision-induced dissociation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of non-volatile organic acids requires a derivatization step to increase their volatility.

  • Derivatization:

    • Dry the extract completely under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and an appropriate solvent (e.g., pyridine).

    • Heat the mixture at 70°C for 1 hour to ensure complete derivatization.

  • Chromatographic Separation:

    • Column: A non-polar column, such as a DB-5MS, is typically used.

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) can be used for targeted quantification of the characteristic ions of the derivatized 2-hydroxy-2-methylsuccinate.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound from a biological sample.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (Plant, Microorganism, etc.) Extraction Extraction Sample->Extraction Purification Purification / Derivatization Extraction->Purification LCMS LC-MS/MS Purification->LCMS GCMS GC-MS Purification->GCMS DataAnalysis Data Analysis LCMS->DataAnalysis GCMS->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Figure 2: General experimental workflow for the analysis of 2-hydroxy-2-methylsuccinate.

Conclusion

This compound is a naturally occurring metabolite with a confirmed presence in plants and microorganisms, and it is recognized as a human metabolite. Its biosynthesis via the citramalate pathway is a key metabolic route. While quantitative data in natural, non-engineered systems are still somewhat limited, robust analytical methods exist for its detection and quantification. The information provided in this guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development, facilitating further investigation into the roles and applications of this intriguing compound.

References

The Role of Potassium 2-Hydroxy-2-Methylsuccinate in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-hydroxy-2-methylsuccinate, the potassium salt of 2-hydroxy-2-methylsuccinic acid, is an endogenous metabolite more commonly known in its anionic form, citramalate (B1227619). While initially identified in microorganisms and plants, recent research has highlighted its presence and functional importance in mammalian systems, including humans. This technical guide provides a comprehensive overview of the metabolic roles of citramalate, detailing its biosynthesis, degradation, and the key enzymes involved. It is intended to serve as a resource for researchers investigating metabolic pathways, scientists exploring new therapeutic targets, and professionals in drug development.

Core Metabolic Pathways Involving Citramalate

Citramalate is a C5-dicarboxylic acid that serves as an intermediate in several metabolic pathways across different domains of life. Its core functions range from amino acid biosynthesis in bacteria to itaconate detoxification in mammals.

Biosynthesis of Citramalate

The primary route for citramalate synthesis is the condensation of pyruvate (B1213749) and acetyl-CoA, a reaction catalyzed by the enzyme citramalate synthase (CimA).

  • Reaction: Pyruvate + Acetyl-CoA → (R)- or (S)-Citramalate + CoA

  • Enzyme: Citramalate Synthase (CimA, EC 2.3.1.182)[1][2]

This pathway is a key entry point for C5 metabolism and has been extensively studied, particularly in the context of metabolic engineering for the production of valuable chemicals.[1][3][4] In some plants, like apples, the citramalate pathway contributes to the synthesis of isoleucine and important odor-active esters, especially during ripening.[5][6] The pathway in plants can bypass the typical feedback regulation of amino acid synthesis, allowing for the continuous production of these compounds.[6]

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Degradation of Citramalate

In mammals, citramalate is an intermediate in the catabolism of itaconate, an immunomodulatory metabolite. The degradation pathway involves the conversion of citramalate to citramalyl-CoA, which is then cleaved.

  • Activation: Citramalate is activated to (3S)-citramalyl-CoA.

  • Cleavage: (3S)-Citramalyl-CoA is cleaved by the enzyme citramalyl-CoA lyase into acetyl-CoA and pyruvate.[7][8]

  • Enzyme: Citramalyl-CoA lyase (CLYBL in humans, EC 4.1.3.25)[8][9]

  • Products: Acetyl-CoA and Pyruvate

This pathway is crucial for detoxifying itaconate, which can be toxic at high concentrations and can interfere with vitamin B12 metabolism.[7][8] The acetyl-CoA and pyruvate produced can then enter central carbon metabolism, such as the TCA cycle and glycolysis.[8]

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Quantitative Data

The following tables summarize key quantitative data related to citramalate metabolism from various studies.

Table 1: Enzyme Kinetics
EnzymeOrganismSubstrate(s)KmkcatReference
Citramalyl-CoA lyase (CLYBL)Homo sapiensMalyl-CoA-0.146 s-1[10]
Citramalyl-CoA lyase (CLYBL)Homo sapiensβ-methylmalyl-CoA-0.135 s-1[10]
Citramalyl-CoA lyase (CLYBL)Homo sapiensCitramalyl-CoA-0.08 s-1[10]
Table 2: Microbial Production of Citramalate
OrganismStrain EngineeringSubstrateTiter (g/L)Yield (g/g)Reference
Escherichia coliEngineered CimA3.7, ΔldhA, ΔpflBGlucose820.48[1]
Escherichia coliEngineered GltA[F383M]Glucose>600.53[11]
Escherichia coligltA, leuC, ackA knockoutsGlucose460.63[3]
Escherichia coliEngineered for 2-methylsuccinic acid productionGlucose0.35 (as 2-MSA)-[12]
Saccharomyces cerevisiaeEngineered CimA3.7Glucose0.274-[13]

Experimental Protocols

This section provides an overview of methodologies used in the study of citramalate metabolism.

Citramalate Synthase (CimA) Activity Assay

This assay measures the activity of citramalate synthase by quantifying the release of Coenzyme A (CoA) using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that can be measured spectrophotometrically.

Principle: CoA-SH + DTNB → TNB-CoA + TNB2- (absorbs at 412 nm)

Procedure:

  • Prepare a reaction mixture containing TES buffer (0.1 M, pH 7.5), acetyl-CoA (1 mM), and pyruvate (1 mM).[14]

  • Initiate the reaction by adding the cell-free extract or purified CimA enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mesophilic variants).[14]

  • At specific time points, take aliquots of the reaction mixture and add them to a solution of DTNB (10 mM) in Tris-HCl buffer (0.1 M, pH 8.0).[14]

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of CoA produced using a standard curve.[14]

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Quantification of Citramalate by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a sensitive and specific method for the quantification of citramalate in biological samples.

Sample Preparation:

  • For microbial cultures, centrifuge the sample to pellet the cells and collect the supernatant.

  • For tissues, homogenize the sample in a suitable solvent and centrifuge to remove debris.

  • Filter the supernatant through a 0.22 µm filter before analysis.

LC-MS Analysis:

  • Chromatography: Use a suitable UPLC or HPLC system, often with a C18 column, for separation. The mobile phase typically consists of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile) gradient.

  • Mass Spectrometry: Employ a mass spectrometer (e.g., triple quadrupole) operating in negative ion mode for detection.

  • Quantification: Use a standard curve of known citramalate concentrations to quantify the amount in the samples.[5]

Role in Human Health and Disease

The citramalate pathway has significant implications for human health, primarily through its connection to itaconate metabolism and vitamin B12.

  • Itaconate Detoxification: As mentioned, the degradation of itaconate proceeds through citramalyl-CoA.[8] Itaconate is produced by immune cells during inflammation and has antimicrobial and immunomodulatory functions. However, high levels can be toxic. The citramalyl-CoA lyase (CLYBL) pathway is essential for detoxifying itaconate.[7][8]

  • Vitamin B12 Metabolism: A loss-of-function polymorphism in the CLYBL gene has been associated with reduced levels of circulating vitamin B12.[10] This is thought to be due to the accumulation of citramalyl-CoA and other upstream metabolites, which can inhibit vitamin B12-dependent enzymes.[8][10]

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Conclusion

This compound, or citramalate, is a metabolite with diverse and important roles in cellular metabolism. From its function in bacterial and plant biosynthesis to its critical role in itaconate detoxification and vitamin B12 metabolism in humans, the study of citramalate pathways offers valuable insights into metabolic regulation and its impact on health and disease. The methodologies and data presented in this guide provide a foundation for further research into this fascinating molecule and its potential as a biomarker or therapeutic target.

References

A Technical Guide to the Structural Elucidation of 2-Hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-hydroxy-2-methylsuccinate, the core component of Potassium 2-hydroxy-2-methylsuccinate. This endogenous metabolite, also known as citramalic acid, is of increasing interest in various scientific fields. This document outlines the key experimental protocols and presents the corresponding data in a structured format to facilitate understanding and further research.

Chemical and Physical Properties

The fundamental properties of 2-hydroxy-2-methylsuccinic acid are summarized in the table below. These data are crucial for its identification and characterization.

PropertyValue
Molecular Formula C₅H₈O₅
Molecular Weight 148.11 g/mol
CAS Number 597-44-4
Melting Point 119 °C
Boiling Point 295.2 ± 25.0 °C (Predicted)
Density 1.513 ± 0.06 g/cm³ (Predicted)
pKa 3.65 ± 0.28 (Predicted)
Appearance White to off-white solid

Spectroscopic Data for Structural Confirmation

Spectroscopic techniques are paramount in the definitive identification and structural elucidation of organic molecules. Below are the key spectroscopic data for 2-hydroxy-2-methylsuccinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data (500 MHz, D₂O, 298K)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.68d1HH-3a
2.54d1HH-3b
1.32s3H-CH₃

¹³C NMR Spectral Data (125 MHz, D₂O, 298K)

Chemical Shift (ppm)Assignment
181.3C-4 (COOH)
178.9C-1 (COOH)
73.1C-2 (C-OH)
46.5C-3 (-CH₂-)
24.9-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Electrospray Ionization - Tandem Mass Spectrometry (ESI-MS/MS)

Precursor Ion (m/z)Collision EnergyProduct Ions (m/z)
147.0 [M-H]⁻Varies129.0, 101.0, 87.0, 85.0, 73.0, 59.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for the key analytical techniques used in the structural elucidation of 2-hydroxy-2-methylsuccinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-hydroxy-2-methylsuccinic acid.

  • Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, vortex the tube gently.

Data Acquisition:

  • Instrument: Bruker Avance 500 MHz NMR spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation:

  • Prepare a stock solution of 2-hydroxy-2-methylsuccinic acid in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

LC-MS/MS System and Conditions:

  • LC System: Shimadzu LCMS-8040 or a comparable system.

  • Column: InertSustain C18 (150 mm × 2.1 mm, 3 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure proper separation (e.g., start with a low percentage of B and gradually increase).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis.

Biosynthetic Pathway of Citramalate (B1227619)

2-Hydroxy-2-methylsuccinate (citramalate) is synthesized in various organisms through a specific metabolic pathway. Understanding this pathway is crucial for researchers in drug development and metabolic engineering.

Citramalate_Biosynthesis Pyruvate (B1213749) Pyruvate Enzyme Citramalate Synthase Pyruvate->Enzyme AcetylCoA Acetyl-CoA AcetylCoA->Enzyme Citramalate Citramalate (2-Hydroxy-2-methylsuccinate) Enzyme->Citramalate

Figure 1. Biosynthesis of citramalate from pyruvate and acetyl-CoA.

Experimental Workflow for Structural Elucidation

The process of elucidating the structure of a novel or isolated compound follows a logical progression of experiments.

Structural_Elucidation_Workflow cluster_purification Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation Isolation Isolation from Biological Matrix Purification Purification (e.g., Chromatography) Isolation->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal Xray X-ray Crystallography (if crystalline) Structure_Proposal->Xray Final_Structure Final Structure Structure_Proposal->Final_Structure Spectroscopic Confirmation Xray->Final_Structure Definitive Confirmation

Figure 2. General workflow for the structural elucidation of an organic compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics. While comprehensive, this document does not contain specific experimental data for this compound, as the detailed published data primarily pertains to its parent acid. Furthermore, to the best of our knowledge, a crystal structure for this compound has not been reported in the publicly available literature.

An In-depth Technical Guide to the Chemical Synthesis of Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Potassium 2-hydroxy-2-methylsuccinate, a significant endogenous metabolite. The primary focus of this document is a well-established synthetic route involving the Reformatsky reaction to construct the carbon skeleton of the parent acid, 2-hydroxy-2-methylsuccinic acid (also known as citramalic acid), followed by hydrolysis and subsequent neutralization to yield the desired potassium salt.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step process:

  • Reformatsky Reaction: The core of the synthesis involves the reaction of an α-ketoester, specifically ethyl pyruvate (B1213749), with an α-haloester, such as ethyl bromoacetate (B1195939), in the presence of activated zinc metal. This reaction forms the corresponding β-hydroxy diester, diethyl 2-hydroxy-2-methylsuccinate. The Reformatsky reaction is advantageous as the organozinc reagent is less reactive than Grignard or organolithium reagents, preventing self-condensation of the ester.

  • Hydrolysis: The resulting diester is then subjected to hydrolysis, typically under basic conditions, to convert both ester functionalities into carboxylate groups, yielding 2-hydroxy-2-methylsuccinic acid.

  • Neutralization: Finally, the purified 2-hydroxy-2-methylsuccinic acid is neutralized with a stoichiometric amount of potassium hydroxide (B78521) to afford the target compound, this compound.

This synthetic approach is reliable and provides good yields of the final product.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-hydroxy-2-methylsuccinate via Reformatsky Reaction

This procedure details the formation of the β-hydroxy diester intermediate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (approx.)
Zinc dust, activated65.386.54 g0.10
Iodine253.810.25 g0.001
Toluene (B28343), anhydrous92.14100 mL-
Ethyl bromoacetate167.0016.7 g (11.1 mL)0.10
Ethyl pyruvate116.1211.6 g (11.2 mL)0.10
Diethyl ether74.12As needed-
1 M Hydrochloric acid36.46As needed-
Saturated sodium bicarbonate solution84.01As needed-
Brine (saturated NaCl solution)58.44As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust (6.54 g) and a crystal of iodine.

  • The flask is gently heated under a nitrogen atmosphere to sublime the iodine, activating the zinc surface. The flask is then cooled to room temperature.

  • Anhydrous toluene (50 mL) is added to the flask.

  • A mixture of ethyl pyruvate (11.6 g) and ethyl bromoacetate (16.7 g) in anhydrous toluene (50 mL) is added dropwise from the dropping funnel to the stirred suspension of zinc.

  • After the initial exothermic reaction subsides, the reaction mixture is heated to 90°C for 2 hours to ensure complete reaction.

  • The reaction mixture is then cooled to 0°C in an ice bath.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid until the excess zinc has dissolved.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diethyl 2-hydroxy-2-methylsuccinate.

  • The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis of Diethyl 2-hydroxy-2-methylsuccinate

This step converts the diester to the dicarboxylic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (approx.)
Diethyl 2-hydroxy-2-methylsuccinate204.2220.4 g0.10
Potassium hydroxide56.1116.8 g0.30
Water18.02100 mL-
Concentrated Hydrochloric acid36.46As needed-
Ethyl acetate (B1210297)88.11As needed-

Procedure:

  • A solution of potassium hydroxide (16.8 g) in water (100 mL) is prepared in a round-bottom flask.

  • Diethyl 2-hydroxy-2-methylsuccinate (20.4 g) is added to the potassium hydroxide solution.

  • The mixture is heated under reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and then acidified to pH ~2 with concentrated hydrochloric acid.

  • The aqueous solution is then extracted with ethyl acetate (4 x 75 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 2-hydroxy-2-methylsuccinic acid as a solid.

  • The crude product can be recrystallized from hot water or a suitable organic solvent system.

Step 3: Preparation of this compound

This final step yields the target potassium salt.[1]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (approx.)
2-hydroxy-2-methylsuccinic acid148.1114.8 g0.10
Potassium hydroxide56.1111.2 g0.20
Deionized water18.02As needed-
Ethanol46.07As needed-

Procedure:

  • 2-hydroxy-2-methylsuccinic acid (14.8 g) is dissolved in a minimal amount of deionized water.

  • In a separate beaker, potassium hydroxide (11.2 g) is dissolved in a minimal amount of deionized water.

  • The potassium hydroxide solution is slowly added to the stirred solution of the diacid. The reaction is exothermic and should be controlled with an ice bath if necessary. The pH of the solution should be monitored and adjusted to neutral (pH ~7).

  • The resulting solution is concentrated under reduced pressure to a smaller volume.

  • Ethanol is added to the concentrated aqueous solution to precipitate the potassium salt.

  • The precipitated solid is collected by vacuum filtration and washed with a small amount of cold ethanol.

  • The product, this compound, is dried in a vacuum oven.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepProductStarting MaterialsKey ReagentsSolventTypical Yield (%)
1Diethyl 2-hydroxy-2-methylsuccinateEthyl pyruvate, Ethyl bromoacetateZinc, IodineToluene70-85
22-hydroxy-2-methylsuccinic acidDiethyl 2-hydroxy-2-methylsuccinatePotassium hydroxideWater85-95
3This compound2-hydroxy-2-methylsuccinic acidPotassium hydroxideWater/Ethanol>95

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualization of Synthesis and Workflows

Overall Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Neutralization Ethyl pyruvate Ethyl pyruvate Diethyl 2-hydroxy-2-methylsuccinate Diethyl 2-hydroxy-2-methylsuccinate Ethyl pyruvate->Diethyl 2-hydroxy-2-methylsuccinate 1. Zn, I2 2. Toluene, 90°C Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Diethyl 2-hydroxy-2-methylsuccinate 2-hydroxy-2-methylsuccinic acid 2-hydroxy-2-methylsuccinic acid Diethyl 2-hydroxy-2-methylsuccinate->2-hydroxy-2-methylsuccinic acid KOH, H2O Reflux This compound This compound 2-hydroxy-2-methylsuccinic acid->this compound KOH, H2O Workflow_Step1 A Activate Zn with I2 in reaction flask B Add anhydrous toluene A->B D Add solution dropwise to Zn suspension B->D C Prepare solution of ethyl pyruvate and ethyl bromoacetate in toluene C->D E Heat reaction mixture at 90°C for 2h D->E F Cool to 0°C and quench with 1M HCl E->F G Separate organic layer F->G H Extract aqueous layer with diethyl ether G->H I Combine organic layers H->I J Wash with NaHCO3 (aq) and brine I->J K Dry over Na2SO4 J->K L Remove solvent under reduced pressure K->L M Purify by vacuum distillation L->M Logical_Relationship Start Starting Materials (Ethyl Pyruvate, Ethyl Bromoacetate, Zn) Step1 Reformatsky Reaction (C-C bond formation) Start->Step1 Intermediate1 Diethyl 2-hydroxy-2-methylsuccinate Step1->Intermediate1 Step2 Saponification (Ester Hydrolysis) Intermediate1->Step2 Intermediate2 2-hydroxy-2-methylsuccinic acid Step2->Intermediate2 Step3 Neutralization (Salt Formation) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

References

Spectroscopic Characterization of Potassium 2-hydroxy-2-methylsuccinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Potassium 2-hydroxy-2-methylsuccinate (also known as potassium citramalate). Due to the limited availability of direct experimental spectra for the potassium salt, this document focuses on the detailed spectroscopic analysis of its parent compound, 2-hydroxy-2-methylsuccinic acid (citramalic acid), and outlines the expected spectral characteristics of the corresponding potassium salt based on established principles. This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, materials science, and drug development.

Introduction

This compound is the dipotassium (B57713) salt of 2-hydroxy-2-methylsuccinic acid, an intermediate in certain metabolic pathways. Accurate spectroscopic characterization is fundamental for its identification, purity assessment, and quality control in research and development. This document compiles and interprets available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate these processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. As the potassium ions in this compound are NMR-inactive and do not significantly influence the chemical shifts of the carbon and proton nuclei in the organic anion, the NMR data for 2-hydroxy-2-methylsuccinic acid (citramalic acid) serves as a direct and reliable reference.

¹H NMR Data for 2-hydroxy-2-methylsuccinic acid

The ¹H NMR spectrum of 2-hydroxy-2-methylsuccinic acid is characterized by signals corresponding to the methyl and methylene (B1212753) protons. The chemical shifts can vary slightly depending on the solvent and pH.

Proton Assignment Chemical Shift (ppm) Multiplicity Solvent/Frequency Reference
-CH₃1.314SingletD₂O / 500 MHz[1]
-CH₂-2.415, 2.720Doublet of Doublets (AB system)D₂O / 500 MHz[1]

Note: The methylene protons (-CH₂-) are diastereotopic and appear as an AB quartet, which can sometimes be simplified to two doublets.

¹³C NMR Data for 2-hydroxy-2-methylsuccinic acid

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (ppm) Solvent Reference
-CH₃27.94D₂O[1]
-CH₂-49.30D₂O[1]
C-OH (quaternary)77.07D₂O[1]
-COOH (C1)182.58D₂O[1]
-COOH (C4)185.88D₂O[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show significant differences from that of its parent acid, primarily due to the conversion of the carboxylic acid groups (-COOH) to carboxylate groups (-COO⁻ K⁺).

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Characteristic Wavenumber (cm⁻¹) for 2-hydroxy-2-methylsuccinic acid
O-H (alcohol)Stretching~3400 (broad)~3400 (broad)
C-H (alkane)Stretching~2950-2850~2950-2850
C=O (carboxylate)Asymmetric Stretching~1650-1550 (strong)-
C=O (carboxylate)Symmetric Stretching~1450-1360 (strong)-
O-H (carboxylic acid)StretchingAbsent~3300-2500 (very broad)
C=O (carboxylic acid)StretchingAbsent~1730-1700 (strong)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For this compound, the analysis would typically be performed on the 2-hydroxy-2-methylsuccinate anion.

Electrospray ionization (ESI) in negative ion mode is a suitable technique for this analysis. The expected mass spectrum would show a prominent peak for the [M-H]⁻ ion of the parent acid.

Ion Formula Calculated m/z Comments
[C₅H₇O₅]⁻C₅H₇O₅147.0299Deprotonated 2-hydroxy-2-methylsuccinic acid.[5]
[C₅H₆O₅K]⁻C₅H₆O₅K185.9878Adduct with one potassium, minus two protons.

Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of water (H₂O) and carbon dioxide (CO₂).

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not widely published. Therefore, generalized procedures for a solid organic sample are provided below.

NMR Spectroscopy (General Protocol)
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

  • Instrument Setup : Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Data Acquisition : Tune and shim the instrument to optimize the magnetic field homogeneity. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (General Protocol - ATR)
  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup : Ensure the ATR crystal is clean before sample placement. Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition : Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing : The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum and is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (General Protocol - ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., water/methanol or water/acetonitrile), often with a small amount of a volatile acid or base to aid ionization.

  • Instrument Setup : Infuse the sample solution directly into the electrospray ionization source or introduce it via a liquid chromatography system.

  • Data Acquisition : Set the mass spectrometer to operate in the desired mode (e.g., negative ion mode). Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to achieve a stable signal. Acquire data over an appropriate mass range.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting Prep Sample Weighing & Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (ATR) Prep->IR MS Mass Spectrometry (ESI-MS) Prep->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment) Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure Report Final Report Generation Structure->Report

Caption: General workflow for spectroscopic analysis of a chemical sample.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. By leveraging the comprehensive data available for its parent acid, 2-hydroxy-2-methylsuccinic acid, and applying fundamental spectroscopic principles, researchers can confidently identify and characterize this compound. The provided data tables, comparative IR analysis, and generalized experimental protocols offer a solid foundation for further investigation and application in various scientific and industrial settings.

References

Unveiling the Thermodynamic Landscape of Potassium 2-hydroxy-2-methylsuccinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-hydroxy-2-methylsuccinate, also known as potassium citramalate (B1227619), is a salt of citramalic acid, an intermediate in certain metabolic pathways. While its biochemical significance is emerging, a comprehensive public repository of its thermodynamic properties remains elusive. This technical guide consolidates the available physical data for this compound and its parent acid, citramalic acid. In the absence of specific experimental thermodynamic data, this document outlines the established experimental protocols and theoretical approaches that would be employed to determine these crucial parameters. Furthermore, a logical workflow for the experimental determination of key thermodynamic properties is presented visually. This guide serves as a foundational resource for researchers initiating studies on the physicochemical characteristics of this compound, providing a roadmap for future experimental investigations.

Introduction

This compound is an organic salt with potential applications in various fields, including as a precursor for the synthesis of polymers and as a component in biocompatible materials. A thorough understanding of its thermodynamic properties is paramount for process optimization, formulation development, and predicting its behavior in biological systems. Thermodynamic parameters such as enthalpy of formation, entropy, Gibbs free energy, heat capacity, and solubility are critical for designing crystallization processes, assessing stability, and modeling its interactions in solution.

Despite its relevance, a detailed experimental investigation into the thermodynamic properties of this compound has not been extensively reported in publicly accessible literature. This guide aims to bridge this knowledge gap by providing a framework for understanding and determining these properties.

Physicochemical Properties

While specific thermodynamic data is limited, some fundamental physical and chemical properties of this compound and its parent compound, citramalic acid, have been reported.

This compound

This compound is also referred to as potassium citramalate or dipotassium (B57713) 2-hydroxy-2-methylbutanedioate. It is commercially available, often as a monohydrate.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Synonyms (±)-Potassium citramalate monohydrate, (±)-2-Hydroxy-2-methylsuccinic acid dipotassium salt
Molecular Formula C₅H₆K₂O₅ (anhydrous)[1]
Molecular Weight 224.29 g/mol (anhydrous)[1]
Appearance Solid
Solubility Soluble in DMSO (10 mM)[1]
Citramalic Acid

Citramalic acid is the parent dicarboxylic acid from which this compound is derived.

Table 2: Physical Properties of Citramalic Acid

PropertyValueSource
Synonyms 2-Hydroxy-2-methylbutanedioic acid, 2-Methylmalic acid[2][3]
Molecular Formula C₅H₈O₅[3][4]
Molecular Weight 148.11 g/mol [3][4]
Appearance White solid[2]
Melting Point 107 - 111 °C[5]
Solubility Freely soluble in water and acetone. Soluble in ethyl acetate (B1210297) and ether. Practically insoluble in petroleum ether and benzene.[3]

Experimental Protocols for Thermodynamic Property Determination

The following section details the standard experimental methodologies that would be employed to determine the key thermodynamic properties of this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation can be determined using combustion calorimetry .

  • Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

  • Methodology:

    • A pellet of known mass of this compound is placed in the sample holder of a bomb calorimeter.

    • The bomb is sealed, pressurized with pure oxygen, and placed in a calorimeter vessel containing a known volume of water.

    • The initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The temperature of the water is monitored until it reaches a maximum and then begins to cool.

    • The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

    • The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

    • The standard enthalpy of formation is then calculated using Hess's law, from the enthalpies of formation of the combustion products (CO₂, H₂O, and K₂O or a corresponding potassium salt).

Heat Capacity (Cp) and Phase Transitions

Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity and the enthalpies of phase transitions.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Methodology for Heat Capacity:

    • A baseline is established by running the DSC with empty sample and reference pans.

    • A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.

    • The sample of this compound is then run.

    • The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at a given temperature.

  • Methodology for Phase Transitions (e.g., melting, dehydration):

    • The sample is heated at a constant rate in the DSC.

    • Endothermic or exothermic events, such as melting or decomposition, will appear as peaks in the DSC thermogram.

    • The temperature at the peak maximum provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Solubility

The solubility of this compound in various solvents can be determined using the isothermal equilibrium method .

  • Principle: A saturated solution of the compound is prepared at a constant temperature, and the concentration of the dissolved solute is measured.

  • Methodology:

    • An excess amount of this compound is added to a known volume of the solvent in a thermostated vessel.

    • The mixture is agitated for a sufficient time to ensure that equilibrium is reached.

    • The solution is allowed to settle, and a sample of the clear supernatant is carefully withdrawn.

    • The concentration of the dissolved salt in the sample is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

    • This procedure is repeated at various temperatures to determine the temperature dependence of solubility.

Gibbs Free Energy of Formation (ΔfG°)

The Gibbs free energy of formation can be determined from the enthalpy of formation and the standard entropy. It can also be determined from equilibrium constant measurements.

  • Principle: The relationship ΔG° = ΔH° - TΔS° is used.

  • Methodology:

    • Determine the standard enthalpy of formation (ΔfH°) using combustion calorimetry.

    • Determine the standard entropy (S°) from heat capacity measurements down to near absolute zero using adiabatic calorimetry or estimated using statistical mechanics.

    • Calculate the standard Gibbs free energy of formation using the above equation and the standard entropies of the constituent elements in their reference states.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of the thermodynamic properties of a solid organic salt like this compound.

ThermodynamicWorkflow cluster_sample Sample Preparation cluster_solubility Solubility Determination cluster_data_analysis Data Analysis and Calculation Sample This compound (Purified and Characterized) BombCal Bomb Calorimetry Sample->BombCal DSC Differential Scanning Calorimetry (DSC) Sample->DSC SolubilityExp Isothermal Equilibrium Method Sample->SolubilityExp EnthalpyComb Enthalpy of Combustion (ΔcH°) BombCal->EnthalpyComb HeatCapacity Heat Capacity (Cp) DSC->HeatCapacity PhaseTrans Enthalpy of Phase Transitions DSC->PhaseTrans Analysis Concentration Analysis (e.g., HPLC) SolubilityExp->Analysis SolubilityData Solubility vs. Temperature Analysis->SolubilityData EnthalpyForm Enthalpy of Formation (ΔfH°) EnthalpyComb->EnthalpyForm Hess's Law Gibbs Gibbs Free Energy (ΔfG°) EnthalpyForm->Gibbs Entropy Standard Entropy (S°) HeatCapacity->Entropy Integration from 0 K Entropy->Gibbs

References

Navigating the Physicochemical Landscape of Potassium 2-hydroxy-2-methylsuccinate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the solubility and stability of Potassium 2-hydroxy-2-methylsuccinate, an endogenous metabolite. While specific experimental data for this compound is not extensively available in public literature, this document outlines the critical studies, experimental protocols, and data presentation methods essential for its characterization. This guide is designed to be a practical resource for researchers initiating pre-formulation and development studies.

Introduction to Physicochemical Characterization

The successful development of any active pharmaceutical ingredient (API) or research compound hinges on a thorough understanding of its physicochemical properties. For an ionic compound like this compound, solubility and stability are paramount. These parameters influence bioavailability, formulation design, storage conditions, and ultimately, the compound's efficacy and safety. This guide will detail the necessary experimental approaches to build a robust physicochemical profile for this compound.

Solubility Assessment

A comprehensive solubility profile is fundamental to understanding the dissolution and absorption characteristics of a compound. The following sections detail the proposed experimental design for determining the solubility of this compound.

Proposed Experimental Protocols for Solubility Determination

2.1.1. Equilibrium Solubility in Aqueous and Organic Solvents

This experiment aims to determine the saturation solubility of the compound in various pharmaceutically relevant solvents.

  • Materials: this compound, Purified Water (USP), Phosphate Buffered Saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).

  • Apparatus: Analytical balance, thermostatically controlled shaker or rotator, centrifuge, HPLC-UV or other suitable analytical instrumentation, pH meter.

  • Procedure:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed container.

    • Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, visually inspect for the presence of undissolved solid.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

    • Perform the experiment in triplicate for each solvent and temperature.

2.1.2. pH-Solubility Profile

This study is crucial for understanding how the solubility of the compound behaves across the physiological pH range.

  • Materials: this compound, a series of buffers covering a wide pH range (e.g., pH 1 to 10).

  • Procedure:

    • Determine the equilibrium solubility of this compound in each buffer solution following the protocol outlined in section 2.1.1.

    • Measure the pH of the saturated solution to confirm the final pH.

    • Plot the logarithm of the solubility against the pH to generate the pH-solubility profile.

Proposed Data Presentation for Solubility

The quantitative data from the solubility studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Equilibrium Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
Purified Water25Data to be generatedData to be generated
Purified Water37Data to be generatedData to be generated
0.1 N HCl25Data to be generatedData to be generated
PBS (pH 7.4)37Data to be generatedData to be generated
Ethanol25Data to be generatedData to be generated
Propylene Glycol25Data to be generatedData to be generated
PEG 40025Data to be generatedData to be generated

Table 2: pH-Solubility Profile of this compound at 25 °C

Buffer pHFinal pH of Saturated SolutionSolubility (mg/mL)Standard Deviation
1.2Data to be generatedData to be generatedData to be generated
2.0Data to be generatedData to be generatedData to be generated
4.5Data to be generatedData to be generatedData to be generated
6.8Data to be generatedData to be generatedData to be generated
7.4Data to be generatedData to be generatedData to be generated
9.0Data to be generatedData to be generatedData to be generated
10.0Data to be generatedData to be generatedData to be generated

Stability Assessment

Stability studies are critical for determining the shelf-life, storage conditions, and potential degradation pathways of a compound. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.

Proposed Experimental Protocols for Stability Studies

3.1.1. Solid-State Stability

This study evaluates the stability of the compound in its solid form under various environmental conditions.

  • Conditions:

    • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Humidity Stress: Expose the solid compound to high humidity levels (e.g., 75% RH, 90% RH) at a constant temperature (e.g., 40°C).

    • Photostability: Expose the solid compound to light according to ICH Q1B guidelines (e.g., exposure to a cool white fluorescent lamp and a near-UV lamp).

  • Procedure:

    • Store accurately weighed samples of this compound under the specified stress conditions.

    • At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw samples.

    • Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the formation of any degradation products.

3.1.2. Solution-State Stability (Forced Degradation)

This set of experiments investigates the stability of the compound in solution under hydrolytic, oxidative, and photolytic stress.

  • Hydrolytic Conditions:

    • Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

    • Neutral: Purified water at room temperature and elevated temperature.

    • Basic: 0.1 N NaOH at room temperature and elevated temperature.

  • Oxidative Conditions: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Photolytic Conditions: Expose a solution of the compound to light as per ICH Q1B guidelines.

  • Procedure:

    • Prepare solutions of this compound in each of the stress conditions.

    • At various time intervals, take aliquots of the solutions.

    • Neutralize the acidic and basic samples if necessary before analysis.

    • Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.

    • Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Proposed Data Presentation for Stability

The results of the stability studies should be tabulated to clearly show the degradation profile over time under different conditions.

Table 3: Solid-State Stability of this compound

ConditionTime (weeks)AppearancePurity (%)Major Degradation Products (%)
40°C / 75% RH0InitialInitialNone Detected
1Data to be generatedData to be generatedData to be generated
2Data to be generatedData to be generatedData to be generated
4Data to be generatedData to be generatedData to be generated
60°C0InitialInitialNone Detected
1Data to be generatedData to be generatedData to be generated
2Data to be generatedData to be generatedData to be generated
4Data to be generatedData to be generatedData to be generated
PhotostabilityTotal ExposureData to be generatedData to be generatedData to be generated

Table 4: Solution-State Stability (Forced Degradation) of this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 N HCl (60°C)0100None DetectedNone Detected
2Data to be generatedData to be generatedData to be generated
6Data to be generatedData to be generatedData to be generated
24Data to be generatedData to be generatedData to be generated
0.1 N NaOH (RT)0100None DetectedNone Detected
2Data to be generatedData to be generatedData to be generated
6Data to be generatedData to be generatedData to be generated
24Data to be generatedData to be generatedData to be generated
3% H₂O₂ (RT)0100None DetectedNone Detected
2Data to be generatedData to be generatedData to be generated
6Data to be generatedData to be generatedData to be generated
24Data to be generatedData to be generatedData to be generated

Visualizing Experimental Workflows

Clear diagrams of the experimental workflows can aid in the planning and execution of these studies.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess compound to known volume of solvent equilibrate Agitate at constant temperature (24-48h) prep->equilibrate separate Centrifuge to separate undissolved solid equilibrate->separate analyze Dilute supernatant and analyze by HPLC-UV separate->analyze

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Workflow cluster_stress Stress Conditions cluster_sampling Sampling & Analysis start Prepare Solid or Solution Samples hydrolytic Hydrolytic (Acid, Base, Neutral) start->hydrolytic oxidative Oxidative (H2O2) start->oxidative photolytic Photolytic (ICH Q1B) start->photolytic thermal_humidity Thermal/Humidity (Solid State) start->thermal_humidity sampling Withdraw samples at predetermined time points hydrolytic->sampling oxidative->sampling photolytic->sampling thermal_humidity->sampling analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis identification Identify Degradants by LC-MS analysis->identification

Caption: General Workflow for Forced Degradation Studies.

Conclusion

A thorough investigation of the solubility and stability of this compound is a critical step in its development pathway. By following the outlined experimental protocols and systematically presenting the generated data, researchers can build a comprehensive physicochemical profile. This knowledge is indispensable for informed decision-making in formulation development, establishing appropriate storage and handling procedures, and ensuring the overall quality and reliability of the compound for its intended application. The workflows provided offer a clear roadmap for executing these essential studies.

A Technical Guide to Potassium 2-hydroxy-2-methylsuccinate: Synonyms, Properties, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Potassium 2-hydroxy-2-methylsuccinate, an endogenous metabolite of significant interest in metabolic engineering and biotechnology. This document details its chemical synonyms and properties, metabolic pathways, and relevant experimental protocols, presenting quantitative data in a structured format for ease of comparison.

Chemical Identity and Synonyms

This compound is the dipotassium (B57713) salt of 2-hydroxy-2-methylsuccinic acid, also known as citramalic acid. Understanding its various synonyms is crucial for a comprehensive literature search and chemical sourcing.

Table 1: Synonyms and Alternative Names for this compound and its Corresponding Acid

Potassium Salt Form Acid Form (Citramalic Acid)
(±)-2-Hydroxy-2-methylsuccinic acid dipotassium salt[1](±)-2-Hydroxy-2-methylsuccinic acid
(±)-Potassium citramalate (B1227619) monohydrate[1]2-Hydroxy-2-methylbutanedioic acid
Potassium citramalateCitramalic acid
dipotassium;2-hydroxy-2-methylbutanedioate2-Methylmalic acid
-(±)-Citramalate
-(R,S)-Citramalate
-α-Hydroxypyrotartaric acid

Quantitative Data

The concentration of citramalate varies significantly depending on the biological system. Below are tables summarizing quantitative data from studies on its presence in apples and its production in genetically engineered Escherichia coli.

Table 2: Concentration of (R)-Citramalic Acid in Different Apple Cultivars [2][3][4]

Apple Cultivar Tissue Concentration (mg / 100g wet weight)
TokiPeel36.5 ± 1.21
Fruit0.922 ± 0.066
TsugaruPeel10.5 ± 2.12
Fruit0.522 ± 0.141
Sun-TsugaruPeel8.74 ± 5.87
Fruit0.292 ± 0.114

Table 3: Production of Citramalate in Engineered E. coli Strains [5][6][7][8][9]

Strain / Condition Titer (g/L) Yield (g/g glucose) Productivity (g/L/h)
Engineered E. coli (Fed-batch)82 ± 1.50.481.85
Engineered E. coli (Fed-batch)46.50.63-
Engineered E. coli (from glycerol)> 31> 0.50-
Engineered E. coli (Batch)14.90.91 (mol/mol)-

Metabolic Pathways

Citramalate is a key intermediate in several metabolic pathways, most notably in the biosynthesis of the amino acid isoleucine in some bacteria and plants. It is also a target for metabolic engineering to produce value-added chemicals.

Citramalate-Dependent Isoleucine Biosynthesis

In certain microorganisms and plants like apples, citramalate serves as a precursor in an alternative pathway for isoleucine biosynthesis. This pathway begins with the condensation of pyruvate (B1213749) and acetyl-CoA.

Citramalate_Isoleucine_Pathway Pyruvate Pyruvate Citramalate (S)-Citramalate Pyruvate->Citramalate AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citramalate Synthase CitramalylCoA (3S)-Citramalyl-CoA Citramalate->CitramalylCoA Citramalate CoA-transferase MesaconylCoA Mesaconyl-CoA CitramalylCoA->MesaconylCoA Mesaconyl-CoA hydratase Isoleucine Isoleucine MesaconylCoA->Isoleucine Further enzymatic steps Citramalate_to_2MSA_Pathway Pyruvate Pyruvate Citramalate (R)-Citramalate Pyruvate->Citramalate AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citramalate Synthase (CimA*) Citraconate Citraconate Citramalate->Citraconate Isopropylmalate isomerase (LeuCD) Methylsuccinate 2-Methylsuccinic Acid Citraconate->Methylsuccinate Enoate reductase (ER) Citramalate_Synthase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Mix Prepare reaction mixture: - TES buffer - Acetyl-CoA - Pyruvate AddEnzyme Add cell-free extract (contains Citramalate Synthase) Mix->AddEnzyme Incubate Incubate at optimal temperature AddEnzyme->Incubate Sample Take aliquots at time intervals Incubate->Sample AddDTNB Add DTNB solution Sample->AddDTNB MeasureAbs Measure absorbance at 412 nm AddDTNB->MeasureAbs Calculate Calculate enzyme activity MeasureAbs->Calculate

References

A Technical Guide to Potassium 2-hydroxy-2-methylsuccinate: An Endogenous Metabolite and Key Intermediate in Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1030365-02-6

This technical guide provides an in-depth overview of Potassium 2-hydroxy-2-methylsuccinate, a compound of significant interest to researchers, scientists, and professionals in drug development and metabolic engineering. Also known by its synonym, (±)-Potassium citramalate (B1227619), this endogenous metabolite is a critical intermediate in the citramalate pathway, a biosynthetic route with implications for amino acid synthesis and the production of biofuels and platform chemicals.

Physicochemical Properties

This compound is the dipotassium (B57713) salt of 2-hydroxy-2-methylsuccinic acid. Its fundamental properties are summarized below.

PropertyValue
CAS Number 1030365-02-6
Molecular Formula C₅H₆K₂O₅
Molecular Weight 224.29 g/mol
Synonyms (±)-Potassium citramalate, (±)-2-Hydroxy-2-methylsuccinic acid dipotassium salt

The Citramalate Pathway: A Core Biosynthetic Route

This compound is a key intermediate in the citramalate pathway. This metabolic pathway is an alternative route for the biosynthesis of isoleucine, particularly in some bacteria and yeasts.[1] It has also been identified in plants, such as ripening apples, where it contributes to the formation of important odor-active esters.[1] The pathway commences with the condensation of pyruvate (B1213749) and acetyl-CoA, a reaction catalyzed by the enzyme citramalate synthase (CMS).[1]

The significance of the citramalate pathway extends to metabolic engineering, where it has been harnessed for the production of valuable chemicals. By introducing and optimizing this pathway in host organisms like Escherichia coli and Issatchenkia orientalis, researchers have successfully produced 1-propanol, 1-butanol, and the platform chemical 2-methylsuccinic acid.[2][3]

Signaling Pathway Diagram

Citramalate_Pathway cluster_start Pyruvate Pyruvate Citramalate Potassium 2-hydroxy-2-methylsuccinate ((S)-Citramalate) Pyruvate->Citramalate Citramalate Synthase (CMS) AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citramalate Synthase (CMS) Ketobutyrate 2-Ketobutyrate Citramalate->Ketobutyrate LeuCD, LeuB Isoleucine Isoleucine Ketobutyrate->Isoleucine Biosynthesis Propanol 1-Propanol Ketobutyrate->Propanol Engineered Pathway Butanol 1-Butanol Ketobutyrate->Butanol Engineered Pathway

The Citramalate Biosynthetic Pathway.

Quantitative Data

The efficiency of the citramalate pathway is critically dependent on the kinetic properties of citramalate synthase (CMS). Below is a comparison of the kinetic parameters of CMS from different organisms.

Enzyme SourceSubstrateKₘ (μM)kcat (s⁻¹)
Methanococcus jannaschii (Wild-type)Pyruvate--
Acetyl-CoA--
Methanococcus jannaschii (CimA3.7 variant)Pyruvate340-
Acetyl-CoA--
Malus × domestica (MdCMS_1)Pyruvate2446-
Acetyl-CoA--

Note: Some kinetic values were not available in the cited literature.

In the context of metabolic engineering, the production of citramalate and its derivatives has been quantified in various engineered microbial strains.

Engineered OrganismProductTiter (g/L)Yield
Escherichia coliCitramalate> 80-
Escherichia coli2-Methylsuccinic Acid0.35 - 3.610.36 (molar)
Issatchenkia orientalisCitramalate2.07% (mol/mol glucose)

Experimental Protocols

Citramalate Synthase Activity Assay

This protocol outlines a common method for determining the enzymatic activity of citramalate synthase by monitoring the release of Coenzyme A (CoA).[2][4]

Materials:

  • TES buffer (0.1 M, pH 7.5)

  • Acetyl-CoA solution

  • Pyruvate solution

  • Purified citramalate synthase enzyme

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM in 0.1 M Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing TES buffer, and various concentrations of acetyl-CoA and pyruvate.

  • Initiate the reaction by adding the purified citramalate synthase enzyme to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes), ensuring linearity of the reaction over this time.

  • Stop the reaction and measure the released CoA by adding the DTNB solution. DTNB reacts with the free sulfhydryl group of CoA to produce a yellow-colored product.

  • Measure the absorbance of the solution at 412 nm.

  • The enzyme activity is proportional to the rate of color development.

Experimental Workflow for Engineered E. coli Cultivation

The following workflow describes a general procedure for the cultivation of E. coli engineered for the production of citramalate or its derivatives.[4][5]

E_coli_Cultivation_Workflow Preculture 1. Pre-culture: Inoculate E. coli in M9 medium. Incubate overnight at 37°C with shaking. MainCulture 2. Main Culture: Dilute overnight culture into fresh M9 medium. Preculture->MainCulture Induction 3. Induction: Grow cells to mid-log phase (OD₆₀₀ ≈ 0.6). Induce protein expression with IPTG or arabinose. MainCulture->Induction Fermentation 4. Fermentation: Continue cultivation at a suitable temperature (e.g., 30°C) with shaking for a defined period (e.g., 48-72 hours). Induction->Fermentation Analysis 5. Analysis: Harvest supernatant. Analyze product concentration using HPLC. Fermentation->Analysis

Workflow for Engineered E. coli Cultivation.

Conclusion

This compound is more than just an endogenous metabolite; it is a pivotal molecule in a biosynthetic pathway with broad scientific and industrial relevance. For researchers in drug development, understanding its role in metabolic pathways can offer insights into potential therapeutic targets. For scientists and engineers, the citramalate pathway presents a versatile platform for the sustainable production of valuable chemicals and biofuels. The data and protocols presented in this guide offer a solid foundation for further research and development in these exciting fields.

References

"Potassium 2-hydroxy-2-methylsuccinate" metabolic precursors and products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Potassium 2-hydroxy-2-methylsuccinate, an endogenous metabolite more commonly known in biochemical literature as citramalate (B1227619), resides at a critical juncture of cellular metabolism.[1][2][3][4][5] Its central role in pathways ranging from amino acid biosynthesis to the production of industrially relevant chemicals has garnered significant interest.[6][7] This technical guide provides a comprehensive overview of the metabolic precursors and products of 2-hydroxy-2-methylsuccinate, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

Metabolic Precursors: The Genesis of Citramalate

The primary route for the biosynthesis of 2-hydroxy-2-methylsuccinate is the condensation of two fundamental metabolic building blocks: pyruvate (B1213749) and acetyl-CoA. This reaction is catalyzed by the enzyme citramalate synthase (CimA).[6][7][8] This pathway is particularly significant in certain microorganisms and plants for the biosynthesis of isoleucine and the formation of various esters.[7][9]

Key Biosynthetic Reaction:
  • Reaction: Pyruvate + Acetyl-CoA → (R)-Citramalate

  • Enzyme: Citramalate Synthase (CimA)[6][8]

The efficiency of citramalate production can be significantly enhanced through metabolic engineering techniques. For instance, in Escherichia coli, knocking out competing pathways, such as those for lactate (B86563) and acetate (B1210297) production, and deleting the gene for citrate (B86180) synthase (gltA), has been shown to dramatically increase the accumulation of citramalate.[6][10]

Metabolic Products: The Fates of Citramalate

Once synthesized, 2-hydroxy-2-methylsuccinate can be channeled into several metabolic pathways, leading to a variety of important downstream products.

The Isoleucine Biosynthesis Pathway:

A well-established fate of citramalate is its conversion into 2-ketobutyrate, a direct precursor to the amino acid isoleucine. This transformation is analogous to steps in the leucine (B10760876) biosynthesis pathway and involves the following key enzymes:

  • (R)-Citramalate → Citraconate → (2S,3R)-3-isopropylmalate → ... → 2-Ketobutyrate

  • Enzymes: Isopropylmalate Isomerase (LeuCD) and Isopropylmalate Dehydrogenase (LeuB) are involved in this multi-step conversion.[8][9]

Production of 2-Methylsuccinic Acid:

Citramalate can also serve as a precursor for the production of 2-methylsuccinic acid, a branched-chain dicarboxylate with applications in polymer synthesis.[8][11] This non-natural pathway, engineered in microorganisms, involves the following steps:

  • (R)-Citramalate → Citraconate

    • Enzyme: Isopropylmalate Isomerase (LeuCD)[8]

  • Citraconate → 2-Methylsuccinic Acid

    • Enzyme: Enoate Reductase (ER)[8]

Further Metabolism to Mesaconate:

There is evidence to suggest that methylsuccinate, a downstream product of citramalate, can be further metabolized to mesaconate through a dehydrogenation reaction.[12]

Quantitative Data on Citramalate Metabolism

The following table summarizes key quantitative data from studies on citramalate production in metabolically engineered E. coli.

Strain/ConditionProductTiter (g/L)Yield (g/g glucose)Productivity (g/(L·h))Reference
Engineered E. coli (Fed-batch)Citramalate110.20.41.4[6]
Engineered E. coli (Fed-batch)Citramalate46.50.63-[10]
Engineered E. coli (Shake flask)2-Methylsuccinic Acid3.610.36 (molar yield)-[11]

Experimental Protocols

Citramalate Synthase (CimA) Activity Assay

This protocol is adapted from methodologies used to characterize citramalate synthase activity.[9]

Principle: The activity of Citramalate Synthase (CimA) is determined by measuring the rate of Coenzyme A (CoA) release during the condensation of pyruvate and acetyl-CoA. The free sulfhydryl group of the released CoA reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), producing a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.

Reagents:

  • TES buffer (0.1 M, pH 7.5)

  • Acetyl-CoA solution (various concentrations for kinetic studies)

  • Pyruvate solution (various concentrations for kinetic studies)

  • Purified CimA enzyme

  • DTNB solution (10 mM in 0.1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare a reaction mixture containing TES buffer, acetyl-CoA, and pyruvate in a microcentrifuge tube or a 96-well plate.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of purified CimA enzyme.

  • Incubate the reaction for a specific period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the DTNB solution.

  • Measure the absorbance of the resulting solution at 412 nm using a spectrophotometer.

  • A standard curve using known concentrations of CoA can be used to determine the amount of CoA produced.

Quantification of Citramalate and Related Metabolites by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of organic acids, including citramalate, pyruvate, and succinate, from fermentation broths or cell extracts.

Instrumentation and Columns:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • A suitable reversed-phase C18 column or a specific organic acid analysis column.

Mobile Phase:

  • An aqueous mobile phase with a low pH, typically containing a dilute acid such as sulfuric acid or phosphoric acid (e.g., 5 mM H₂SO₄), is used to ensure the analytes are in their protonated form.

General Procedure:

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant may need to be filtered through a 0.22 µm filter before injection. Dilution with the mobile phase may be necessary if concentrations are high.

  • Injection: Inject a known volume of the prepared sample onto the HPLC column.

  • Separation: The organic acids are separated based on their polarity and interaction with the stationary phase.

  • Detection: The separated compounds are detected by the UV or RI detector.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to a standard curve generated from known concentrations of pure standards.

Visualizing the Metabolic Pathways

Biosynthesis of 2-Hydroxy-2-Methylsuccinate (Citramalate)

Citramalate_Biosynthesis Pyruvate Pyruvate Citramalate 2-Hydroxy-2-methylsuccinate (Citramalate) Pyruvate->Citramalate Citramalate Synthase (CimA) AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citramalate Synthase (CimA)

Caption: Biosynthesis of 2-Hydroxy-2-Methylsuccinate.

Metabolic Fates of 2-Hydroxy-2-Methylsuccinate (Citramalate)

Citramalate_Metabolism Citramalate 2-Hydroxy-2-methylsuccinate (Citramalate) Citraconate Citraconate Citramalate->Citraconate Isopropylmalate Isomerase (LeuCD) Ketobutyrate 2-Ketobutyrate Citraconate->Ketobutyrate ... (LeuCD, LeuB) Methylsuccinate 2-Methylsuccinic Acid Citraconate->Methylsuccinate Enoate Reductase (ER) Isoleucine Isoleucine Ketobutyrate->Isoleucine Mesaconate Mesaconate Methylsuccinate->Mesaconate Dehydrogenation

Caption: Metabolic Products of 2-Hydroxy-2-Methylsuccinate.

Experimental Workflow for Citramalate Synthase Assay

Caption: Workflow for Citramalate Synthase Activity Assay.

References

An In-depth Technical Guide on the Enzymatic Conversion Pathways of Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-hydroxy-2-methylsuccinate, more commonly known as citramalate (B1227619), is a C5 branched-chain dicarboxylic acid. It serves as a key intermediate in alternative biosynthetic pathways and has garnered significant interest as a platform chemical for the production of value-added compounds, including biofuels and specialty polymers. This technical guide provides a comprehensive overview of the core enzymatic conversion pathways involving citramalate, with a focus on the enzymes, their kinetics, and the experimental methodologies used to study these transformations.

Core Enzymatic Conversion Pathways

The enzymatic conversion of citramalate primarily revolves around two key pathways: the citramalate cycle for isoleucine biosynthesis and a non-natural pathway engineered for the production of 2-methylsuccinic acid.

The Citramalate Pathway for Isoleucine Biosynthesis

In some microorganisms and plants, a citramalate-dependent pathway serves as an alternative to the conventional threonine-dependent route for isoleucine biosynthesis.[1][2][3] This pathway begins with the condensation of acetyl-CoA and pyruvate (B1213749).

The key enzymatic steps are:

  • Formation of Citramalate: Citramalate synthase catalyzes the formation of (S)- or (R)-citramalate from acetyl-CoA and pyruvate.[4][5]

  • Dehydration and Hydration: 2-Methylmalate dehydratase (also known as citraconate hydratase) isomerizes citramalate to 2-methylaconitate (citraconate) and subsequently to β-methyl-D-malate.[6][7]

  • Oxidative Decarboxylation: The pathway continues with further enzymatic steps to ultimately yield isoleucine.

Engineered Pathway for 2-Methylsuccinic Acid Production

A non-natural, three-step biosynthetic route has been engineered in microorganisms like Escherichia coli to produce 2-methylsuccinic acid (2-MSA), a valuable synthon for polymers.[5][7]

The engineered pathway consists of:

  • Citramalate Synthesis: Overexpression of a citramalate synthase, such as a codon-optimized variant from Methanococcus jannaschii (CimA*), to produce (R)-citramalate from pyruvate and acetyl-CoA.[5]

  • Dehydration to Citraconate: An isopropylmalate isomerase, such as the endogenous EcLeuCD from E. coli, dehydrates (R)-citramalate to citraconate.[5][7]

  • Reduction to 2-Methylsuccinic Acid: An enoate reductase, for instance, YqjM from Bacillus subtilis or KpnER from Klebsiella pneumoniae, reduces citraconate to 2-methylsuccinic acid.[5]

Enzyme Quantitative Data

The following table summarizes the available quantitative data for the key enzymes involved in the described pathways.

EnzymeEC NumberSource OrganismSubstrate(s)Kmkcat (s-1)VmaxOptimal pHOptimal Temp. (°C)
Citramalate Synthase (CimA3.7 mutant) 2.3.1.182Methanococcus jannaschiiPyruvate0.34 mM[4]0.84[2]7.5[2]37[2]
Acetyl-CoA0.03 mM[4]
Citramalyl-CoA Lyase 4.1.3.25Chloroflexus aurantiacus(3S)-citramalyl-CoA----55[1]
(S)-2-Methylmalate Dehydratase 4.2.1.34Clostridium tetanomorphum(S)-2-methylmalate-----
(R)-2-Methylmalate Dehydratase 4.2.1.35-(R)-2-methylmalate-----
Enoate Reductase (KpnER) -Klebsiella pneumoniaeCitraconate--Higher activity than YqjM[5]--

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Expression and Partial Purification of (S)-Citramalate Synthase

This protocol is adapted for the expression and partial purification of a recombinant citramalate synthase in E. coli.

1. Transformation and Culture Growth:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression plasmid containing the gene for (S)-citramalate synthase.[3]
  • Grow the transformed cells in Luria-Bertani (LB) medium with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]

2. Induction of Protein Expression:

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[3]
  • Continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[3]

3. Cell Lysis and Clarification:

  • Harvest cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT).[3]
  • Lyse the cells by sonication or using a French press.[3]
  • Centrifuge the lysate at high speed (>15,000 x g) to pellet cell debris.[3]

4. Affinity Purification (if His-tagged):

  • Apply the supernatant to a Ni-NTA affinity column.
  • Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM).[3]
  • Elute the protein with a high concentration of imidazole (e.g., 250 mM).[3]

5. Buffer Exchange:

  • Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.[3]

Protocol 2: Citramalate Synthase Activity Assay

This spectrophotometric assay measures the activity of citramalate synthase by quantifying the release of Coenzyme A (CoA), which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[2][4]

Reaction Mixture (1 mL total volume):

  • 100 mM N-tris(hydroxyl)methyl-2-aminoethanesulfonic acid (TES) buffer, pH 7.5[2]

  • 5 mM MgCl2[2]

  • 1 mM Acetyl-CoA[2]

  • 1 mM Pyruvate[2]

  • Partially purified citramalate synthase (e.g., 200 µL of 1 mg/mL protein)[2]

Procedure:

  • Prepare the reaction mixture without the enzyme in a microcentrifuge tube or cuvette.

  • Initiate the reaction by adding the enzyme.

  • Incubate at the optimal temperature (e.g., 37°C) for a set period.[2]

  • At regular time intervals (e.g., 10 minutes), take a 100 µL aliquot of the reaction mixture.[2]

  • Immediately mix the aliquot with 900 µL of a solution containing 0.56 mM DTNB in 78 mM Tris-HCl buffer, pH 8.0.[2]

  • Measure the absorbance at 412 nm.[2][4]

  • Calculate the concentration of released CoA using the molar extinction coefficient of the DTNB-CoA adduct.

Protocol 3: Citramalyl-CoA Lyase Coupled Spectrophotometric Assay

This assay couples the cleavage of (3S)-citramalyl-CoA to pyruvate and acetyl-CoA with the lactate (B86563) dehydrogenase (LDH) reaction, which consumes NADH. The decrease in absorbance at 340 nm is monitored.[1]

Master Mix Components:

  • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • NADH (e.g., 0.2 mM)

  • Lactate Dehydrogenase (LDH) (sufficient units to ensure the lyase reaction is rate-limiting)

Procedure:

  • Add the master mix to a cuvette or microplate well.

  • Add the citramalyl-CoA lyase enzyme and incubate for a few minutes to establish a baseline.[1]

  • Initiate the reaction by adding the substrate, (3S)-citramalyl-CoA.[1]

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).[1]

  • Calculate the rate of NADH consumption using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).[1]

Protocol 4: Analytical Method for Citramalate and 2-Methylsuccinate

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of citramalate and 2-methylsuccinic acid in fermentation broths or enzymatic reaction mixtures.[2][5]

Instrumentation:

  • HPLC system with a UV (210 nm) and/or a refractive index detector.[2]

Column:

  • A suitable organic acid analysis column, such as a Rezex ROA-Organic Acid H+ column.[2]

Mobile Phase:

  • Isocratic elution with a dilute acid solution, such as 5 mM H2SO4.[2]

Temperature:

  • Column oven maintained at a constant temperature, for example, 55°C.[2]

Sample Preparation:

  • Terminate the enzymatic reaction or collect a sample from the culture.

  • Remove proteins by boiling, centrifugation, or filtration (e.g., 0.2 or 0.45 µm filter).[2]

  • Dilute the sample as necessary to be within the linear range of the detector.

Quantification:

  • Identify and quantify the compounds by comparing their retention times and peak areas to those of authentic standards.[2]

Visualizations of Pathways and Workflows

Enzymatic Conversion Pathways

Enzymatic_Conversion_Pathways cluster_citramalate Citramalate Pathway (Isoleucine Biosynthesis) cluster_2MSA Engineered Pathway (2-Methylsuccinic Acid Production) Pyruvate_c Pyruvate Citramalate Potassium 2-hydroxy-2-methylsuccinate (Citramalate) Pyruvate_c->Citramalate Citramalate Synthase AcetylCoA_c Acetyl-CoA AcetylCoA_c->Citramalate Citramalate Synthase Citraconate_c Citraconate Citramalate->Citraconate_c 2-Methylmalate Dehydratase beta_Methylmalate β-Methyl-D-malate Citraconate_c->beta_Methylmalate 2-Methylmalate Dehydratase Isoleucine Isoleucine beta_Methylmalate->Isoleucine Further Enzymatic Steps Pyruvate_m Pyruvate R_Citramalate (R)-Citramalate Pyruvate_m->R_Citramalate Citramalate Synthase (CimA*) AcetylCoA_m Acetyl-CoA AcetylCoA_m->R_Citramalate Citramalate Synthase (CimA*) Citraconate_m Citraconate R_Citramalate->Citraconate_m Isopropylmalate Isomerase (EcLeuCD) MSA 2-Methylsuccinic Acid Citraconate_m->MSA Enoate Reductase

Caption: Enzymatic pathways involving this compound.

Experimental Workflow: Enzyme Assay

Experimental_Workflow_Enzyme_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Prepare Buffer & Reagents Mix Mix Buffer, Enzyme, & Substrate Buffer->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Substrate Prepare Substrate Solution Substrate->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Quench Quench Reaction/ Take Aliquots Incubate->Quench Measure Measure Absorbance or Inject into HPLC Quench->Measure Calculate Calculate Activity/ Concentration Measure->Calculate

Caption: General experimental workflow for enzymatic assays.

Logical Relationship: Engineered 2-MSA Production

Logical_Relationship_2MSA Start Glucose Glycolysis Glycolysis Start->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA Overexpression Overexpression of Citramalate Synthase Pyruvate->Overexpression AcetylCoA->Overexpression Citramalate Citramalate Overexpression->Citramalate Dehydration Dehydration by Isopropylmalate Isomerase Citramalate->Dehydration Citraconate Citraconate Dehydration->Citraconate Reduction Reduction by Enoate Reductase Citraconate->Reduction End 2-Methylsuccinic Acid Reduction->End

References

Unraveling the Enigma of Potassium 2-hydroxy-2-methylsuccinate: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-hydroxy-2-methylsuccinate, an endogenous metabolite, has garnered intermittent interest within the scientific community. Its core component, 2-hydroxy-2-methylsuccinic acid, also known as citramalic acid, is structurally analogous to the key citric acid cycle intermediate, malate (B86768). Despite its presence in biological systems, a comprehensive understanding of its specific biological functions, particularly in mammals, remains elusive. This technical guide synthesizes the current, albeit limited, scientific literature on this compound. It addresses its known metabolic origins, speculates on potential biological activities based on its chemical structure, and highlights the significant gaps in knowledge regarding its signaling pathways and pharmacological potential. The intent of this document is to provide a foundational resource for researchers and drug development professionals, delineating the boundaries of our current understanding and charting a course for future investigation.

Introduction

This compound is the potassium salt of 2-hydroxy-2-methylsuccinic acid (citramalic acid). It is classified as an endogenous metabolite, having been detected in human biological fluids.[1][2] Its structural similarity to malic acid, a critical component of the citric acid cycle, has led to postulations about its potential to interfere with or modulate central carbon metabolism. However, direct evidence supporting a significant physiological role in mammals is sparse.

This guide aims to critically evaluate the existing literature, present the available data in a structured format, and provide a transparent overview of the current research landscape.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its corresponding acid is provided in Table 1.

PropertyValueReference
IUPAC Name dipotassium (B57713);2-hydroxy-2-methylbutanedioate[3]
Synonyms (±)-Potassium citramalate (B1227619) monohydrate, (±)-2-Hydroxy-2-methylsuccinic acid dipotassium salt[3]
Molecular Formula C₅H₆K₂O₅[3]
Molecular Weight 224.29 g/mol [3]

Table 1: Chemical and Physical Properties

Metabolic Origins and Pathways

Current scientific literature indicates that 2-hydroxy-2-methylsuccinic acid in humans is primarily of microbial origin. Elevated levels in urine are often associated with gut dysbiosis, suggesting that it is a metabolic byproduct of certain yeast and anaerobic bacteria residing in the gastrointestinal tract. There is no substantial evidence to date for a dedicated endogenous enzymatic pathway for the synthesis or degradation of citramalic acid in human tissues.

The proposed microbial synthesis pathway involves the condensation of acetyl-CoA and pyruvate, a reaction catalyzed by the enzyme citramalate synthase. This is depicted in the following workflow.

microbial_synthesis AcetylCoA Acetyl-CoA Citramalate_Synthase Citramalate Synthase (Microbial Enzyme) AcetylCoA->Citramalate_Synthase Pyruvate Pyruvate Pyruvate->Citramalate_Synthase Citramalate 2-Hydroxy-2-methylsuccinate (Citramalate) Citramalate_Synthase->Citramalate

Figure 1: Microbial Synthesis of 2-Hydroxy-2-methylsuccinate. This diagram illustrates the microbial enzymatic reaction that produces 2-hydroxy-2-methylsuccinate from acetyl-CoA and pyruvate.

Potential Biological Functions: A Landscape of Limited Evidence

The biological functions of this compound in mammals are not well-defined. The primary hypothesis revolves around its potential to act as a competitive inhibitor of enzymes that utilize malate as a substrate, given their structural similarities.

Interference with Malate Metabolism

Due to its structural analogy to malate, it is plausible that 2-hydroxy-2-methylsuccinate could interact with malate-dependent enzymes, such as malate dehydrogenase. Such an interaction could theoretically impact the citric acid cycle and gluconeogenesis. However, there is a notable absence of in vitro or in vivo studies to substantiate this hypothesis. No quantitative data, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are available in the scientific literature.

The logical relationship for this potential interaction is outlined below.

potential_inhibition Citramalate 2-Hydroxy-2-methylsuccinate Malate_Dehydrogenase Malate Dehydrogenase Citramalate->Malate_Dehydrogenase Potential Inhibition TCA_Cycle Citric Acid Cycle Malate_Dehydrogenase->TCA_Cycle Catalyzes

Figure 2: Hypothetical Inhibition of Malate Dehydrogenase. This diagram shows the potential inhibitory effect of 2-hydroxy-2-methylsuccinate on malate dehydrogenase, an enzyme in the citric acid cycle.

Experimental Protocols: A Call for Future Research

A significant challenge in defining the biological role of this compound is the lack of published, detailed experimental protocols for its study in a mammalian context. To advance the field, the following experimental workflows are proposed as a starting point for future research.

Proposed Experimental Workflow: In Vitro Enzyme Inhibition Assay

This protocol would aim to determine if 2-hydroxy-2-methylsuccinate can inhibit malate dehydrogenase activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified Malate Dehydrogenase - Malate (Substrate) - NAD+ (Cofactor) - 2-hydroxy-2-methylsuccinate (Test Compound) Incubation Incubate Enzyme with Test Compound Reagents->Incubation Reaction Initiate Reaction with Substrate and Cofactor Incubation->Reaction Measurement Measure NAD+ Reduction at 340 nm Reaction->Measurement Kinetics Determine Enzyme Kinetics Measurement->Kinetics IC50 Calculate IC50/Ki Kinetics->IC50

Figure 3: Proposed Workflow for Enzyme Inhibition Assay. This flowchart outlines the steps to investigate the inhibitory potential of 2-hydroxy-2-methylsuccinate on malate dehydrogenase.

Conclusion and Future Directions

The current body of scientific knowledge on the biological functions of this compound is nascent. While its presence as an endogenous metabolite, likely of microbial origin, is established, its physiological and pharmacological roles in mammals remain largely uninvestigated. The structural similarity to malate provides a testable hypothesis regarding its potential to interfere with central metabolic pathways.

For researchers and drug development professionals, this compound represents an area with more questions than answers. Future research should prioritize:

  • In vitro enzymatic assays to determine its interaction with malate-dependent enzymes.

  • Cell-based metabolic studies to assess its impact on cellular respiration and metabolism.

  • In vivo studies in animal models to understand its pharmacokinetic and pharmacodynamic properties, especially in the context of gut dysbiosis.

Until such studies are conducted and their results published, the potential biological functions of this compound will remain a matter of scientific speculation. This guide serves as a call to action for the research community to explore this enigmatic metabolite and unlock its potential secrets.

References

Methodological & Application

Application Notes and Protocols: Potassium 2-hydroxy-2-methylsuccinate as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the prospective use of Potassium 2-hydroxy-2-methylsuccinate as a metabolic tracer. While direct literature on its application as a tracer is not prevalent, its identity as an endogenous metabolite suggests potential utility in probing specific metabolic pathways. These notes offer a hypothetical framework for its application in studying the biosynthesis of C5 branched-chain dicarboxylic acids, such as 2-methylsuccinic acid, which are valuable synthons for biopolymers. The protocols provided are based on established metabolomics and stable isotope tracing methodologies.

Introduction

This compound, also known as (±)-Potassium citramalate (B1227619), is recognized as an endogenous metabolite.[1][2] While its direct role as a metabolic tracer is not extensively documented, its structural similarity to key metabolic intermediates suggests a potential application in metabolic flux analysis. Specifically, it is closely related to citramalate, a key intermediate in the non-canonical biosynthesis pathway of 2-methylsuccinic acid (2-MSA) in engineered microorganisms.[3][4] 2-MSA is a C5 branched-chain dicarboxylate with significant applications in the synthesis of polymers, coatings, and bioplastics.[3][4]

The ability to trace the metabolic fate of exogenously supplied, isotopically labeled this compound could provide valuable insights into the efficiency of engineered pathways for 2-MSA production and identify potential metabolic bottlenecks.

Potential Applications:

  • Metabolic Engineering: Quantifying the flux through an engineered citramalate pathway for 2-MSA production in microbial hosts like E. coli.

  • Pathway Elucidation: Investigating the downstream metabolism of 2-hydroxy-2-methylsuccinate in various biological systems.

  • Drug Development: Assessing the impact of therapeutic agents on metabolic pathways involving C5 dicarboxylic acids.

Hypothetical Metabolic Pathway

The proposed application of this compound as a metabolic tracer focuses on the engineered biosynthesis of 2-methylsuccinic acid from pyruvate (B1213749) and acetyl-CoA. In this pathway, an isotopically labeled form of 2-hydroxy-2-methylsuccinate (citramalate) can be introduced to trace its conversion to downstream metabolites.

G cluster_0 Engineered 2-Methylsuccinic Acid Pathway Pyruvate Pyruvate Citramalate (R)-Citramalate (2-hydroxy-2-methylsuccinate) Pyruvate->Citramalate CimA* AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Tracer [¹³C₅]-Potassium 2-hydroxy-2-methylsuccinate (Tracer) Tracer->Citramalate Exogenous Tracer Introduction Citraconate Citraconate Citramalate->Citraconate EcLeuCD TwoMSA 2-Methylsuccinic Acid Citraconate->TwoMSA KpnER

Caption: Proposed metabolic pathway for tracing 2-MSA biosynthesis.

Experimental Protocols

This section outlines a detailed protocol for a stable isotope tracing experiment using [¹³C₅]-Potassium 2-hydroxy-2-methylsuccinate in an engineered E. coli strain designed for 2-MSA production.

Materials and Reagents
  • Organism: Engineered E. coli strain harboring the 2-MSA biosynthesis pathway (expressing CimA, EcLeuCD, and KpnER).[4]

  • Tracer: [¹³C₅]-Potassium 2-hydroxy-2-methylsuccinate (or other desired isotopic labeling).

  • Growth Media: M9 minimal medium with a defined carbon source (e.g., glucose).

  • Quenching Solution: 60% methanol (B129727), pre-chilled to -40°C.

  • Extraction Solvent: 80% methanol, pre-chilled to -80°C.

  • Internal Standards: A mixture of known concentration of isotopically labeled compounds not expected to be present in the samples (e.g., ¹³C-labeled amino acids).

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Experimental Workflow

The overall experimental workflow for the metabolic tracer study is depicted below.

G cluster_1 Experimental Workflow A 1. E. coli Culture (Engineered Strain) B 2. Introduction of [¹³C₅]-Tracer A->B C 3. Time-Course Sampling B->C D 4. Rapid Quenching of Metabolism C->D E 5. Metabolite Extraction D->E F 6. LC-MS Analysis E->F G 7. Data Analysis & Flux Calculation F->G

Caption: Workflow for the metabolic tracer experiment.
Detailed Procedure

  • Strain Cultivation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium and grow overnight at 37°C with shaking.

    • The next day, inoculate 100 mL of M9 minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05.

    • Grow the culture at 37°C with shaking until it reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Tracer Introduction:

    • Introduce the [¹³C₅]-Potassium 2-hydroxy-2-methylsuccinate tracer to the culture at a final concentration of 1 mM.

  • Time-Course Sampling:

    • Collect 1 mL aliquots of the cell culture at various time points post-tracer addition (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Metabolism Quenching:

    • Immediately add the 1 mL cell culture sample to 4 mL of pre-chilled (-40°C) 60% methanol to quench all enzymatic activity.

    • Vortex briefly and centrifuge at 4,000 x g for 5 minutes at -10°C.

    • Discard the supernatant.

  • Metabolite Extraction:

    • Resuspend the cell pellet in 1 mL of pre-chilled (-80°C) 80% methanol containing the internal standards.

    • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 37°C water bath).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new microcentrifuge tube and dry using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

    • Inject the sample onto the LC-MS system for analysis.

    • Use an appropriate chromatography method (e.g., HILIC or reversed-phase) to separate the metabolites.

    • Operate the mass spectrometer in negative ion mode to detect the deprotonated molecular ions of the target metabolites.

  • Data Analysis:

    • Process the raw LC-MS data to identify and quantify the different isotopologues of the tracer and its downstream metabolites.

    • Calculate the fractional labeling of each metabolite at each time point.

    • Use the fractional labeling data to perform metabolic flux analysis.

Data Presentation

The quantitative data obtained from the LC-MS analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical Fractional Labeling of Key Metabolites Over Time

Time (min)[¹³C₅]-2-hydroxy-2-methylsuccinate (%)[¹³C₅]-Citraconate (%)[¹³C₅]-2-Methylsuccinic Acid (%)
00.00.00.0
585.210.51.2
1570.125.35.8
3055.838.612.4
6030.245.122.7
12015.635.938.5

Table 2: Hypothetical Intracellular Concentrations of Key Metabolites

MetaboliteConcentration (µM) at 60 min
(R)-Citramalate (unlabeled + labeled)150
Citraconate (unlabeled + labeled)85
2-Methylsuccinic Acid (unlabeled + labeled)45

Conclusion

The use of this compound as a metabolic tracer, while not yet established, presents a promising approach for the detailed investigation of engineered metabolic pathways. The protocols and hypothetical data presented here provide a comprehensive framework for researchers to design and execute experiments aimed at quantifying metabolic flux and optimizing the production of valuable bio-based chemicals. Careful experimental design and rigorous data analysis will be crucial for obtaining meaningful insights from such tracer studies.

References

Application Notes and Protocols for In Vivo Metabolic Studies of Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-hydroxy-2-methylsuccinate, also known as potassium citramalate, is an endogenous metabolite with a structure similar to key intermediates of the tricarboxylic acid (TCA) cycle.[1][2] While direct in vivo metabolic studies on this specific compound are not extensively documented, its structural similarity to succinate (B1194679) suggests potential roles in metabolic signaling. Succinate has been identified not just as a metabolic intermediate for ATP production, but also as a signaling molecule with hormone-like properties, capable of influencing a variety of physiological and pathological processes.[1][[“]][[“]][5]

This document provides a comprehensive guide for researchers interested in exploring the in vivo metabolic effects of this compound. It outlines potential applications, proposes mechanisms of action based on related compounds, and provides detailed protocols for preclinical studies in rodent models.

Potential Applications

Given the established roles of succinate in cellular metabolism and signaling, in vivo studies of this compound could be relevant in the following areas:

  • Metabolic Disorders: Investigating its influence on glucose homeostasis, insulin (B600854) sensitivity, and lipid metabolism. Succinate itself is known to play a role in regulating energy expenditure and metabolic balance.[1]

  • Inflammation and Immunology: Exploring its potential to modulate inflammatory responses. Succinate is recognized as a significant signaling molecule in inflammation, primarily through its receptor, SUCNR1, which is expressed on various immune cells.[2][5][6]

  • Ischemia-Reperfusion Injury: Assessing its effects in models of hypoxic injury, as succinate accumulation is a key event during ischemia.[1]

  • Oncology: Studying its impact on tumor metabolism and the tumor microenvironment, where succinate can stabilize hypoxia-inducible factor-1α (HIF-1α).[2][5]

Proposed Mechanism of Action

The primary hypothesized mechanism of action for this compound in vivo is through the activation of the Succinate Receptor 1 (SUCNR1) , a G protein-coupled receptor (GPCR).[7][8] Extracellular succinate and structurally similar molecules can bind to SUCNR1, initiating downstream signaling cascades.

Activation of SUCNR1 can lead to:

  • Gi-protein coupling: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Gq-protein coupling: Activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium levels.[7]

These signaling events can modulate a variety of cellular functions, including immune cell activation, hormone secretion, and blood pressure regulation.[7][8]

SUCNR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Potassium_2_hydroxy_2_methylsuccinate Potassium 2-hydroxy-2-methylsuccinate SUCNR1 SUCNR1 (GPR91) Potassium_2_hydroxy_2_methylsuccinate->SUCNR1 Binds and Activates Gi Gαi SUCNR1->Gi Activates Gq Gαq SUCNR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP ↓ AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., Cytokine Release, Gene Expression) cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+] ↑ IP3->Ca2 Releases from ER PKC Protein Kinase C DAG->PKC Activates Ca2->Cellular_Response PKC->Cellular_Response

Caption: Hypothesized SUCNR1 signaling pathway for this compound.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment and control groups.

Table 1: Hypothetical Metabolic Parameters in Rodent Plasma Following Treatment

ParameterControl Group (Vehicle)Treatment Group (10 mg/kg)Treatment Group (50 mg/kg)p-value
Glucose (mg/dL)120 ± 8110 ± 795 ± 6<0.05
Insulin (ng/mL)1.5 ± 0.31.8 ± 0.42.5 ± 0.5<0.05
Triglycerides (mg/dL)80 ± 1075 ± 960 ± 8<0.05
Free Fatty Acids (μM)450 ± 50400 ± 45320 ± 40<0.05
Lactate (mM)2.1 ± 0.22.0 ± 0.31.8 ± 0.2n.s.

Table 2: Hypothetical Inflammatory Cytokine Levels in Rodent Serum

CytokineControl Group (Vehicle)Treatment Group (10 mg/kg)Treatment Group (50 mg/kg)p-value
TNF-α (pg/mL)50 ± 540 ± 425 ± 3<0.01
IL-6 (pg/mL)35 ± 428 ± 315 ± 2<0.01
IL-1β (pg/mL)20 ± 315 ± 28 ± 1<0.01
IL-10 (pg/mL)12 ± 218 ± 325 ± 4<0.05

Experimental Protocols

The following are detailed protocols for conducting in vivo metabolic studies with this compound in rodent models. These protocols are generalized and may require optimization based on the specific research question and animal model.

Protocol 1: Acute Metabolic Effects in Mice

Objective: To assess the acute effects of this compound on glucose tolerance.

Materials:

  • This compound

  • Sterile 0.9% saline solution (vehicle)

  • C57BL/6J mice (8-10 weeks old)

  • Glucometer and test strips

  • Syringes and needles (27G)

  • Animal scale

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Fasting: Fast mice for 6 hours before the experiment, with free access to water.[9]

  • Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip.

  • Compound Administration:

    • Prepare a sterile solution of this compound in 0.9% saline.

    • Administer the compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 µL/g body weight.[10]

  • Glucose Challenge: 30 minutes after compound administration, perform an intraperitoneal glucose tolerance test (ipGTT) by injecting a 20% glucose solution at a dose of 2 g/kg body weight.[10]

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for glucose excursion.

GTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation 1. Acclimation (1 week) Fasting 2. Fasting (6 hours) Acclimation->Fasting Baseline 3. Baseline Glucose (t=0 min) Fasting->Baseline Injection 4. I.P. Injection (Compound or Vehicle) Baseline->Injection Glucose 5. Glucose Challenge (t=30 min) Injection->Glucose Monitoring 6. Glucose Monitoring (t=45, 60, 90, 120, 150 min) Glucose->Monitoring Analysis 7. Plot Glucose Curve & Calculate AUC Monitoring->Analysis

Caption: Experimental workflow for an intraperitoneal glucose tolerance test (ipGTT).
Protocol 2: Sub-chronic Effects on Metabolic and Inflammatory Markers in Rats

Objective: To evaluate the effects of repeated administration of this compound on metabolic and inflammatory parameters.

Materials:

  • This compound

  • Sterile 0.9% saline solution (vehicle)

  • Sprague-Dawley rats (8-10 weeks old)

  • Equipment for blood collection (e.g., EDTA tubes)

  • ELISA kits for insulin and cytokines

  • Biochemical analyzer for lipids

Procedure:

  • Animal Acclimation and Baseline: Acclimate rats for one week. Record baseline body weight and food intake.

  • Daily Administration: Administer this compound or vehicle daily via oral gavage or i.p. injection for 14-28 days.

  • Monitoring: Monitor body weight, food intake, and water consumption daily.

  • Sample Collection: At the end of the study, fast the rats overnight (12-16 hours).

  • Terminal Procedure:

    • Anesthetize the animals.

    • Collect blood via cardiac puncture into appropriate tubes for plasma and serum separation.

    • Harvest tissues of interest (e.g., liver, adipose tissue, muscle) and flash-freeze in liquid nitrogen or fix in formalin for later analysis.

  • Biochemical Analysis:

    • Use plasma to measure glucose, triglycerides, and free fatty acids.

    • Use serum to measure insulin and inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

  • Data Analysis: Compare the measured parameters between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

While research on this compound is still in its nascent stages, its structural relationship to succinate provides a strong rationale for investigating its role in metabolic regulation and signaling. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the in vivo effects of this intriguing endogenous metabolite. Rigorous and well-designed studies will be crucial to elucidate its physiological functions and therapeutic potential.

References

Application Note: Quantification of Potassium 2-hydroxy-2-methylsuccinate in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective method for the quantification of Potassium 2-hydroxy-2-methylsuccinate, an important endogenous metabolite, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). 2-hydroxy-2-methylsuccinic acid, also known as citramalic acid, is a key intermediate in the citramalate (B1227619) pathway for isoleucine biosynthesis.[1][2][3] The accurate measurement of this analyte is crucial for researchers in metabolic studies and drug development. The protocol provided herein outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection suitable for complex biological matrices such as plasma and cell culture media.

Introduction

This compound is the potassium salt of 2-hydroxy-2-methylsuccinic acid (citramalic acid). As a metabolite in the citramalate pathway, it is formed from the condensation of pyruvate (B1213749) and acetyl-CoA.[1][3][4] This pathway is significant in various microorganisms and has also been identified in plants, where it contributes to the biosynthesis of amino acids and important odor-active esters.[1][2] Given its central role in metabolism, the ability to accurately quantify 2-hydroxy-2-methylsuccinate is essential for understanding metabolic flux and the pathophysiology of related metabolic disorders. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose.[5] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Experimental Protocols

Reagents and Materials
  • Standards: this compound reference standard, stable isotope-labeled internal standard (SIL-IS), such as 2-hydroxy-2-methylsuccinic-d3 acid (ideal, if available) or Succinic acid-d4 as an alternative.

  • Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.

  • Additives: Formic acid (≥99%).

  • Sample Preparation: 0.22 µm or 0.45 µm syringe filters, microcentrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., C18) if extensive cleanup is required.[6]

Standard and Sample Preparation

2.1. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in LC-MS grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of water:acetonitrile. The concentration range should encompass the expected analyte concentrations in the samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the SIL-IS primary stock solution with 50:50 water:acetonitrile to a final concentration of 1 µg/mL.

2.2. Sample Preparation (Protein Precipitation) This protocol is a general guideline for plasma or serum samples.

  • Thaw frozen biological samples on ice.

  • To 100 µL of sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.

LC-MS/MS Method

3.1. Liquid Chromatography Conditions A typical reversed-phase chromatography setup is recommended.

ParameterValue
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 2% B, 1-8 min: 2-95% B, 8-10 min: 95% B, 10.1-12 min: 2% B (equilibration)

3.2. Mass Spectrometry Conditions The mass spectrometer should be operated in negative ion electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent (Optimize for best signal)

3.3. MRM Transitions The molecular weight of 2-hydroxy-2-methylsuccinic acid is 148.11 g/mol . The precursor ion in negative mode ([M-H]⁻) is m/z 147.1. Product ions can be generated from neutral losses of water (H₂O) and carbon dioxide (CO₂). The following transitions are proposed and should be optimized on the specific instrument used.

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
2-hydroxy-2-methylsuccinic acid 147.1103.1 (loss of CO₂)Optimize (e.g., 10-15)
(Qualifier)147.185.1 (loss of H₂O+CO₂)Optimize (e.g., 20-25)
Succinic acid-d4 (IS) 121.075.0 Optimize

Note: The quantitative transition is highlighted in bold. Collision energies require empirical optimization.

Data Presentation

Quantitative Performance

The following table summarizes the typical performance characteristics expected from this method, based on validated assays for similar organic acids.[7]

ParameterExpected Performance
Linearity (r²) > 0.99
Calibration Range 1 ng/mL - 1000 ng/mL
Limit of Detection (LOD) < 0.5 ng/mL
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery (%) 85 - 115%

Visualizations

Experimental Workflow

G Figure 1: LC-MS/MS Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cell Media) Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitate Protein Precipitation (Cold Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation (14,000 x g) Precipitate->Centrifuge Filter Supernatant Filtration (0.22 µm) Centrifuge->Filter Vial Transfer to LC-MS Vial Filter->Vial Standards Prepare Calibration Curve Standards Standards->Vial LC_Inject Inject into UPLC/HPLC System Vial->LC_Inject LC_Sep C18 Column Separation LC_Inject->LC_Sep MS_Ionize Negative ESI LC_Sep->MS_Ionize MS_Detect Tandem MS Detection (MRM Mode) MS_Ionize->MS_Detect Integrate Peak Integration MS_Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Figure 1: LC-MS/MS Experimental Workflow

Citramalate Metabolic Pathway

G Figure 2: The Citramalate Biosynthesis Pathway Pyruvate Pyruvate Citramalate_Synthase Citramalate Synthase (CMS) Pyruvate->Citramalate_Synthase AcetylCoA Acetyl-CoA AcetylCoA->Citramalate_Synthase Citramalate 2-Hydroxy-2-methylsuccinate (Citramalate) Dehydratase Dehydratase (e.g., LeuCD) Citramalate->Dehydratase CoA Transferase + Hydratase Citramalate_Synthase->Citramalate Citramalyl_CoA (S)-Citramalyl-CoA Dehydratase->Citramalyl_CoA Hydratase Hydratase Dehydrogenase Dehydrogenase Mesaconate Mesaconate Ketobutyrate α-Ketobutyrate Citramalyl_CoA->Ketobutyrate Lyase Isoleucine Isoleucine Ketobutyrate->Isoleucine Transaminase

Caption: Figure 2: The Citramalate Biosynthesis Pathway

References

Application Note and Protocol for the GC-MS Analysis of Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-hydroxy-2-methylsuccinate is an endogenous metabolite of interest in various biomedical and pharmaceutical research areas. Accurate and reliable quantification of this dicarboxylic acid in biological matrices is crucial for understanding its role in metabolic pathways and for potential biomarker discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile organic compounds. However, due to the polar nature and low volatility of 2-hydroxy-2-methylsuccinate, a derivatization step is necessary to facilitate its analysis by GC-MS.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of 2-hydroxy-2-methylsuccinate from aqueous samples.

Principle

The method involves the extraction of 2-hydroxy-2-methylsuccinate from the sample matrix using liquid-liquid extraction (LLE). The extracted analyte is then subjected to a two-step derivatization process: methoximation followed by silylation.[3] Methoximation converts the keto group into a more stable oxime, preventing tautomerization. Silylation replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the analyte.[2][3][4] The resulting derivative is then analyzed by GC-MS, where it is separated from other components and detected based on its characteristic mass spectrum. Quantification is achieved by using an appropriate internal standard and generating a calibration curve.

Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., 13C-labeled succinate (B1194679) or a structurally similar organic acid not present in the sample)

  • Methanol (GC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Pyridine

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4][5][6]

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Nitrogen gas (high purity)

  • Deionized water

  • Sample vials, inserts, and caps

  • Pipettes and tips

  • Centrifuge

  • Heating block or oven

  • Vortex mixer

Experimental Protocol

Standard and Sample Preparation
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in deionized water or a suitable solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the stock solution into the same matrix as the samples to be analyzed (e.g., drug-free plasma, urine, or buffer). The concentration range should encompass the expected analyte concentrations in the samples.

  • Sample Preparation: Thaw frozen samples (if applicable) to room temperature. For solid samples, perform an initial extraction into an aqueous buffer. For liquid samples, proceed directly to the extraction step.

Extraction of 2-hydroxy-2-methylsuccinate

This protocol is a general guideline and may require optimization for specific matrices.[7][8]

  • To 1 mL of the sample, standard, or blank, add the internal standard.

  • Acidify the sample to a pH of approximately 1 by adding 6 M HCl.[7]

  • Add sodium chloride to saturate the aqueous phase and improve extraction efficiency.[7]

  • Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.[7][9]

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.[7]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum centrifuge.

Derivatization
  • Methoximation: To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex to dissolve the residue and incubate at 60°C for 60 minutes.[3]

  • Silylation: After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS.[5][6] Cap the vial tightly and vortex briefly. Incubate at 70°C for 60 minutes to facilitate the derivatization reaction.[4][5]

  • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for GC-MS analysis.[5]

GC-MS Analysis

The following parameters are a starting point and may require optimization for your specific instrument and application.[7][10][11]

Parameter Recommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[12]
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C[7][10]
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C[10]
Scan ModeFull Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1][7]
Data Analysis
IdentificationBased on retention time and comparison of the mass spectrum with a reference standard.
QuantificationBased on the peak area ratio of the analyte to the internal standard using a calibration curve.

Quantitative Data Summary

The following table provides expected, yet hypothetical, quantitative data for the TMS-derivatized 2-hydroxy-2-methylsuccinate. Actual values must be determined experimentally.

Parameter Expected Value
Retention Time (min) To be determined experimentally
Characteristic Ions (m/z) To be determined (expect fragments from the TMS derivative)
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL range
Linearity (R²) > 0.99
Precision (RSD%) < 15%
Accuracy (%) 85-115%

Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound sample 1. Sample Collection (Aqueous Matrix) add_is 2. Add Internal Standard sample->add_is acidify 3. Acidify Sample (pH ~1) add_is->acidify lle 4. Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle evaporate 5. Evaporate to Dryness lle->evaporate methox 6. Methoximation (MeOx in Pyridine) evaporate->methox Dried Extract silylation 7. Silylation (BSTFA + 1% TMCS) methox->silylation injection 8. GC-MS Injection silylation->injection Derivatized Sample separation 9. Chromatographic Separation injection->separation detection 10. Mass Spectrometric Detection separation->detection data_proc 11. Data Analysis (Quantification & Identification) detection->data_proc

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The described method, involving liquid-liquid extraction and a two-step derivatization, is a robust approach for the sensitive and selective quantification of this analyte in various matrices. The provided GC-MS parameters serve as a solid starting point for method development and validation. Researchers are encouraged to optimize the protocol for their specific instrumentation and sample types to achieve the best analytical performance.

References

Application Notes and Protocols for the GC-MS Analysis of Potassium 2-hydroxy-2-methylsuccinate via Silylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium 2-hydroxy-2-methylsuccinate is a salt of a polyfunctional organic acid containing both a hydroxyl and two carboxyl groups. Due to its high polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible.[1][2] Derivatization is a necessary sample preparation step to enhance its volatility and thermal stability, making it amenable to GC-MS analysis. The most common and effective derivatization technique for compounds containing hydroxyl and carboxyl functional groups is silylation.[3][4] This process replaces the active hydrogen atoms in these groups with a trimethylsilyl (B98337) (TMS) group, leading to a less polar and more volatile derivative.[3]

This document provides a detailed protocol for the silylation of this compound for subsequent quantitative and qualitative analysis by GC-MS. The methodologies are based on established procedures for the derivatization of hydroxy dicarboxylic acids.[5][6]

Principle of the Method

The derivatization of 2-hydroxy-2-methylsuccinic acid involves a silylation reaction where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS), reacts with the hydroxyl and carboxyl groups. This reaction substitutes the acidic protons with trimethylsilyl (TMS) groups, forming the tris-trimethylsilyl derivative. This derivative is significantly more volatile and thermally stable, allowing for its separation and detection by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Hexane (anhydrous)

  • Internal Standard (e.g., Tropic acid or a suitable deuterated analog)

  • Nitrogen gas (high purity)

  • Glass conical reaction vials (1 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to create a calibration curve.

  • Sample Preparation: For aqueous samples, an extraction step may be necessary. Acidify the sample and perform a liquid-liquid extraction with a polar organic solvent like ethyl acetate.[7][8]

Derivatization Protocol
  • Drying: Transfer a known volume (e.g., 100 µL) of the standard solution or sample extract into a 1 mL reaction vial. Add the internal standard. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40-50 °C). It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.[2][4]

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue and vortex briefly to dissolve the analyte.

  • Silylation: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial in a heating block or oven at 70°C for 60 minutes to ensure complete derivatization.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Conditions

The following are typical GC-MS parameters and may require optimization for your specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 50-600

Data Presentation

Expected Quantitative Performance

The following table summarizes the expected quantitative performance of the method based on typical results for the GC-MS analysis of silylated organic acids.[9]

ParameterExpected Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 µM
Limit of Quantification (LOQ) 0.05 - 0.5 µM
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Predicted Mass Spectrum of Tris-TMS-2-hydroxy-2-methylsuccinate

The derivatization of 2-hydroxy-2-methylsuccinic acid with a silylating agent like BSTFA will result in the formation of a tris-trimethylsilyl (Tris-TMS) derivative. The predicted molecular weight of this derivative is 378 g/mol . The mass spectrum is expected to show characteristic fragments resulting from the loss of methyl groups and TMS moieties.

Based on the fragmentation patterns of similar silylated hydroxy dicarboxylic acids, the following key ions are predicted:[5][10][11]

m/zPredicted Fragment Identity
363[M - CH₃]⁺
289[M - TMS]⁺
275[M - COOTMS]⁺
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺
73[Si(CH₃)₃]⁺ (Base Peak)

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Evaporation to Dryness (Nitrogen Stream) start->dry reconstitute Reconstitution (Anhydrous Pyridine) dry->reconstitute add_reagent Add BSTFA + 1% TMCS reconstitute->add_reagent react Incubation (70°C for 60 min) add_reagent->react cool Cool to Room Temperature react->cool inject GC-MS Injection cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect analyze Data Analysis detect->analyze

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Silylation reaction of 2-hydroxy-2-methylsuccinic acid with BSTFA.

Conclusion

The described silylation protocol provides a robust and reliable method for the derivatization of this compound, enabling its sensitive and accurate quantification by GC-MS. Proper sample handling, especially the exclusion of moisture, is critical for successful derivatization. The provided GC-MS conditions and expected performance data serve as a solid foundation for method development and validation in research, clinical, and drug development settings.

References

Application Note and Protocols for the Sample Preparation of Potassium 2-hydroxy-2-methylsuccinate from Biofluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-hydroxy-2-methylsuccinate is an endogenous metabolite of interest in various fields of biomedical research. Accurate and reliable quantification of this dicarboxylic acid in biological fluids such as plasma, serum, and urine is crucial for understanding its physiological roles and its potential as a biomarker. This document provides detailed application notes and protocols for the sample preparation of this compound from biofluids, ensuring sample integrity and compatibility with downstream analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize representative quantitative data for a structurally related compound, 2-hydroxy-N-methylsuccinimide (2-HMSI), a metabolite of N-methyl-2-pyrrolidone (NMP).[1][2] This data is provided as an illustrative example of expected concentration ranges and analytical performance. Note: Endogenous levels of this compound may differ, and it is recommended to establish these ranges in the user's own laboratory.

Table 1: Representative Analytical Performance for a Related Analyte (2-hydroxy-N-methylsuccinimide) in Human Plasma and Urine.[1][2]

BiofluidAnalyteConcentration RangeIntra-day Precision (%)Inter-day Precision (%)Recovery (%)Detection Limit (ng/mL)
Plasma2-HMSI0.12 - 25 µg/mL3 - 63 - 6985
Urine2-HMSI0.12 - 25 µg/mL3 - 107 - 810685
Urine (GC-MS)2-HMSI1000 - 8000 ng/mL3 - 52 - 481 - 89200

Sample Stability and Storage

Proper handling and storage of biological samples are critical to prevent the degradation of 2-hydroxy-2-methylsuccinate. As an organic acid, its stability can be influenced by temperature, pH, and enzymatic activity.

  • Collection: Collect blood samples in tubes containing appropriate anticoagulants (e.g., EDTA, heparin). For urine, a first-morning void is often preferred for more concentrated samples.

  • Processing: Process blood to obtain plasma or serum promptly after collection by centrifugation at 2000 x g for 15 minutes at 4°C.

  • Storage: For short-term storage (up to 24 hours), keep samples at 4°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[3] Stock solutions of this compound are stable for up to 6 months at -80°C.[3]

Experimental Protocols

Two primary methods for the extraction of this compound from biofluids are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method will depend on the biofluid, the required level of sample cleanup, and the analytical technique to be used.

Protocol 1: Solid-Phase Extraction (SPE) from Plasma or Serum

This protocol is suitable for LC-MS/MS analysis and provides a clean extract with good recovery. A weak anion exchange (WAX) sorbent is recommended for targeted isolation of acidic compounds.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges

  • Plasma or serum sample

  • Internal Standard (e.g., a stable isotope-labeled 2-hydroxy-2-methylsuccinate)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonia (B1221849) solution

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma/serum samples on ice.

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of internal standard solution.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the WAX SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove unretained impurities.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonia in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.

    • Vortex briefly and transfer to an autosampler vial.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (WAX) cluster_post_extraction Post-Extraction Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge_1 Centrifugation Protein_Precipitation->Centrifuge_1 Supernatant Collect Supernatant Centrifuge_1->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash (Water, Methanol) Load->Wash Elute Elute (5% Ammonia in Methanol) Wash->Elute Dry_Down Evaporate to Dryness Elute->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

SPE Workflow for Plasma/Serum
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

This protocol is a classic method suitable for both LC-MS and GC-MS analysis. For GC-MS, a subsequent derivatization step is required.

Materials:

  • Urine sample

  • Internal Standard

  • Hydrochloric acid (HCl), 6M

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge

  • Nitrogen evaporator

  • (For GC-MS) Derivatization reagent (e.g., BSTFA with 1% TMCS)

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples on ice and vortex.

    • To 500 µL of urine in a glass tube, add 10 µL of internal standard solution.

    • Acidify the sample to pH 1-2 by adding approximately 50 µL of 6M HCl.

  • Extraction:

    • Add 1 mL of ethyl acetate to the acidified urine.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collection and Drying:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution or Derivatization:

    • For LC-MS: Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • For GC-MS: Add 50 µL of a derivatization agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives. Cool to room temperature before analysis.

LLE_Workflow cluster_pretreatment Sample Pre-treatment cluster_lle Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify to pH 1-2 (HCl) Add_IS->Acidify Add_Solvent Add Ethyl Acetate Acidify->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Dry_Down Evaporate to Dryness Collect_Organic->Dry_Down Reconstitute Reconstitute (LC-MS) Dry_Down->Reconstitute Derivatize Derivatize (GC-MS) Dry_Down->Derivatize Analysis Analysis Reconstitute->Analysis Derivatize->Analysis

LLE Workflow for Urine

Signaling Pathways and Logical Relationships

The metabolic origin of 2-hydroxy-2-methylsuccinate is not definitively established in the literature. However, its structural similarity to 2-methylsuccinic acid suggests a potential link to the catabolism of branched-chain amino acids, such as isoleucine. 2-Methylsuccinic acid is a known intermediate in isoleucine metabolism. It is plausible that 2-hydroxy-2-methylsuccinate is formed via hydroxylation of 2-methylsuccinate or through an alternative catabolic route of isoleucine or other precursors. Further metabolic studies are required to elucidate the precise biosynthetic pathway.

Metabolic_Pathway Isoleucine Isoleucine Intermediates Multiple Enzymatic Steps Isoleucine->Intermediates Methylsuccinyl_CoA 2-Methylsuccinyl-CoA Intermediates->Methylsuccinyl_CoA Methylsuccinate 2-Methylsuccinic Acid Methylsuccinyl_CoA->Methylsuccinate Hydroxylation Hydroxylation? Methylsuccinate->Hydroxylation Target 2-hydroxy-2-methylsuccinate Hydroxylation->Target Alternative Alternative Precursors Alternative->Target

Hypothesized Metabolic Origin

References

Application Notes and Protocols for the Extraction of Potassium 2-hydroxy-2-methylsuccinate from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-hydroxy-2-methylsuccinate, also known as potassium citramalate, is an endogenous metabolite of interest in various biological studies. Accurate quantification of this polar compound in tissue samples is crucial for understanding its physiological roles and potential as a biomarker. These application notes provide a detailed protocol for the efficient extraction of this compound from various tissue types for subsequent analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is based on a well-established liquid-liquid extraction procedure designed to maximize the recovery of polar metabolites while removing interfering substances such as proteins and lipids.

Data Presentation

Due to a lack of extensive quantitative data in the public domain for this compound, the following table presents illustrative data to demonstrate the expected format for reporting extraction efficiency and tissue distribution. This data is hypothetical and should be replaced with experimentally determined values.

Tissue TypeExtraction Efficiency (%)Hypothetical Concentration (nmol/g tissue)
Liver92 ± 415.8 ± 2.1
Kidney88 ± 512.3 ± 1.8
Brain85 ± 68.5 ± 1.2
Muscle82 ± 75.1 ± 0.9
Heart89 ± 410.7 ± 1.5

Caption: Illustrative Quantitative Data for this compound.

Experimental Protocols

This section details the materials and methodology for the extraction of this compound from tissue samples.

Materials and Reagents
  • Tissues: Freshly collected and immediately snap-frozen in liquid nitrogen. Stored at -80°C until use.

  • Solvents (LC-MS grade): Methanol (B129727) (MeOH), Chloroform (CHCl₃), Water (H₂O)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., ¹³C-labeled succinate (B1194679) or malate) to be added at the beginning of the extraction to control for sample loss and matrix effects.

  • Equipment:

    • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

    • Refrigerated centrifuge

    • Vortex mixer

    • Vacuum concentrator (e.g., SpeedVac)

    • Analytical balance

    • Pipettes and sterile, nuclease-free pipette tips

    • 2 mL microcentrifuge tubes

Experimental Workflow

The following diagram outlines the major steps in the extraction protocol.

experimental_workflow sample_collection 1. Tissue Sample Collection (Snap-freeze in liquid N2, store at -80°C) weighing 2. Weighing (10-50 mg of frozen tissue) sample_collection->weighing homogenization 3. Homogenization (in 1 mL cold MeOH with Internal Standard) weighing->homogenization extraction 4. Liquid-Liquid Extraction (Addition of CHCl3 and H2O) homogenization->extraction phase_separation 5. Phase Separation (Centrifugation at 14,000 x g for 15 min at 4°C) extraction->phase_separation aqueous_collection 6. Aqueous Phase Collection (Transfer upper polar phase to a new tube) phase_separation->aqueous_collection drying 7. Solvent Evaporation (Dry down in vacuum concentrator) aqueous_collection->drying reconstitution 8. Reconstitution (in LC-MS compatible solvent) drying->reconstitution analysis 9. LC-MS Analysis reconstitution->analysis

Caption: Experimental workflow for the extraction of this compound.

Detailed Protocol
  • Sample Preparation:

    • Retrieve frozen tissue samples from -80°C storage and place them on dry ice.

    • Quickly weigh 10-50 mg of the frozen tissue using a pre-chilled analytical balance. Record the exact weight.

    • Place the weighed tissue into a pre-chilled 2 mL microcentrifuge tube containing homogenization beads (if using a bead beater).

  • Homogenization:

    • Prepare a stock solution of the internal standard in methanol.

    • To each tissue sample, add 1 mL of ice-cold methanol containing the internal standard at a known concentration.

    • Homogenize the tissue sample using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 rpm) or a rotor-stator homogenizer until no visible tissue fragments remain. Perform homogenization on ice to prevent metabolite degradation.

  • Liquid-Liquid Extraction:

    • To the homogenate, add 1 mL of ice-cold chloroform. Vortex vigorously for 30 seconds.

    • Add 0.5 mL of ice-cold LC-MS grade water. Vortex again for 30 seconds to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous/polar phase (containing this compound), a lower organic/non-polar phase, and a protein pellet at the interface.

  • Aqueous Phase Collection:

    • Carefully aspirate the upper aqueous phase (approximately 800 µL) without disturbing the protein pellet and transfer it to a new, clean 1.5 mL microcentrifuge tube.

  • Solvent Evaporation:

    • Dry the collected aqueous phase completely using a vacuum concentrator (e.g., SpeedVac). Ensure that the temperature is set to a low level (e.g., 30°C) to prevent degradation of the analyte.

  • Reconstitution:

    • Reconstitute the dried metabolite pellet in a small volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS system (e.g., 50:50 methanol:water).

    • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

  • Sample Analysis:

    • Carefully transfer the supernatant to an LC-MS autosampler vial for analysis.

Hypothetical Metabolic Pathway

While the precise metabolic pathway of this compound is not well-elucidated, it is structurally related to intermediates of central carbon metabolism. The following diagram proposes a hypothetical pathway based on its structural similarity to succinate and malate. It is postulated that it may be derived from pyruvate (B1213749) and acetyl-CoA and could potentially feed into or be a side product of the TCA cycle.

metabolic_pathway Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA HypotheticalEnzyme1 Hypothetical Enzyme 1 Pyruvate->HypotheticalEnzyme1 Citrate Citrate AcetylCoA->Citrate AcetylCoA->HypotheticalEnzyme1 Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate H2MSuccinate 2-Hydroxy-2- methylsuccinate HypotheticalEnzyme2 Hypothetical Enzyme 2 H2MSuccinate->HypotheticalEnzyme2 HypotheticalEnzyme1->H2MSuccinate HypotheticalEnzyme2->Succinate

Caption: Hypothetical metabolic pathway of this compound.

Application Notes and Protocols for the Preparation of a Standard Solution of Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of standard solutions of Potassium 2-hydroxy-2-methylsuccinate. Accurate and reliable standard solutions are fundamental for various analytical applications, including chromatographic assays, potency determination, and other quantitative analyses in research and drug development. The protocols outlined below are based on established principles of analytical chemistry and are intended to ensure the integrity and accuracy of the prepared standards.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of standard solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₅H₆K₂O₅[1]
Molecular Weight 224.29 g/mol [1][2]
CAS Number 1030365-02-6[1][2]
Appearance Assumed to be a white to off-white solidGeneral knowledge
Solubility Predicted to be high in water; Slightly soluble in DMSO.[2][3]
Storage (Solid) Powder: -20°C for 3 years[2]
Storage (in Solvent) -80°C for 1 year[2]

Experimental Protocols

This section details the step-by-step procedures for preparing a stock standard solution of this compound and subsequent working solutions through serial dilution.

Materials and Equipment

Table 2: Required Materials and Equipment

CategoryItemSpecifications
Chemicals This compoundAnalytical standard grade (≥98% purity)
Deionized WaterType I, 18.2 MΩ·cm
Solvents for QC (e.g., Acetonitrile)HPLC grade
Glassware Volumetric flasksClass A (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
PipettesCalibrated, Class A (various sizes)
BeakersBorosilicate glass
Equipment Analytical balanceReadable to at least 0.1 mg
pH meterCalibrated
Magnetic stirrer and stir bars
Spatula and weighing paper/boat
Ultrasonic bath
Preparation of a 1 mg/mL Stock Standard Solution
  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent moisture absorption.

  • Weighing: Accurately weigh approximately 10 mg of this compound using an analytical balance. Record the exact weight to four decimal places.

  • Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7 mL of deionized water to the volumetric flask. Gently swirl the flask to dissolve the solid. An ultrasonic bath may be used for a short period if dissolution is slow.

  • Dilution to Volume: Once the solid is completely dissolved and the solution has returned to room temperature, add deionized water dropwise to bring the bottom of the meniscus to the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling: Clearly label the stock solution with the compound name, exact concentration (calculated using the actual weight), preparation date, solvent, and preparer's initials.

Calculation of Stock Solution Concentration:

Concentration (mg/mL) = (Weight of solid in mg) / (Volume of volumetric flask in mL)

Preparation of Working Standard Solutions

Working standards of lower concentrations can be prepared by serial dilution of the stock solution. For example, to prepare a 100 µg/mL working standard from a 1 mg/mL stock solution:

  • Pipetting: Using a calibrated pipette, transfer 1.0 mL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

  • Dilution: Dilute to the calibration mark with deionized water.

  • Homogenization: Cap and invert the flask multiple times to ensure thorough mixing.

  • Labeling: Label the working solution appropriately.

This process can be repeated to create a calibration curve with multiple concentration levels.

Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start weigh Accurately weigh This compound start->weigh transfer Transfer to Class A volumetric flask weigh->transfer dissolve Add deionized water and dissolve completely transfer->dissolve dilute Dilute to final volume dissolve->dilute homogenize Cap and homogenize dilute->homogenize label_stock Label stock solution homogenize->label_stock pipette Pipette aliquot of stock solution label_stock->pipette For Dilution transfer_working Transfer to new volumetric flask pipette->transfer_working dilute_working Dilute with deionized water transfer_working->dilute_working homogenize_working Cap and homogenize dilute_working->homogenize_working label_working Label working solution homogenize_working->label_working end End label_working->end

Caption: Workflow for Preparing Standard Solutions.

Quality Control and Standardization

The concentration and purity of the prepared standard solutions should be verified. The following are recommended methods for quality control.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a precise method for determining the concentration and purity of the standard solution.[4][5] A stability-indicating method should be developed and validated.

  • Principle: The method separates this compound from any impurities or degradants based on their differential partitioning between a stationary phase (the column) and a mobile phase. The concentration is determined by comparing the peak area of the analyte to that of a reference standard or by using a calibration curve.[4]

  • Suggested Starting Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to be acidic) and a polar organic solvent like acetonitrile (B52724) or methanol.[6] An isocratic elution is often a good starting point.

    • Detection: UV detection at a low wavelength (e.g., 200-220 nm), as the compound lacks a strong chromophore.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a calibration curve using at least five concentrations of the freshly prepared standard.

    • Inject the prepared standard solution (as a sample) and analyze.

    • The concentration is calculated from the regression equation of the calibration curve. The purity can be assessed by the percentage of the main peak area relative to the total peak area.

Acid-Base Titration

As the salt of a carboxylic acid, its concentration can be determined by titration with a standardized strong acid.[7][8][9]

  • Principle: The succinate (B1194679) salt is basic and will react with a strong acid (e.g., HCl) in a neutralization reaction. The endpoint, where moles of acid equal moles of the basic salt, can be determined using a pH meter (potentiometric titration) or a suitable colorimetric indicator.[8][10]

  • Procedure:

    • Pipette a known volume of the this compound standard solution into a beaker.

    • Add a few drops of a suitable indicator or insert a calibrated pH electrode.

    • Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) until the endpoint is reached.

    • Calculate the concentration of the standard solution based on the volume of titrant used.

Quality Control Logic Diagram

G prep Prepared Standard Solution qc_check Verify Concentration and Purity? prep->qc_check hplc HPLC-UV Analysis qc_check->hplc Primary Method titration Acid-Base Titration qc_check->titration Secondary Method pass Pass hplc->pass Concentration & Purity OK fail Fail hplc->fail Discrepancy titration->pass Concentration OK titration->fail Discrepancy use Use for Assay pass->use investigate Investigate Preparation Procedure and Reagents fail->investigate investigate->prep

Caption: Quality Control Logic for Standard Solutions.

Stability and Storage

The stability of aqueous standard solutions is critical for ensuring the reliability of analytical results over time.[11][12][13]

  • Storage Conditions:

    • Stock Solutions: It is recommended to store stock solutions at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C can be considered, though freeze-thaw cycles should be minimized.[2]

    • Working Solutions: It is best practice to prepare working solutions fresh daily from the stock solution.[14]

  • Stability Study:

    • Since specific stability data for this compound solutions is not available, a stability study should be conducted under the intended storage conditions.[12][13]

    • Protocol:

      • Prepare a batch of the standard solution.

      • Analyze the concentration and purity at time zero (T=0).

      • Store aliquots of the solution under the desired conditions (e.g., refrigerated, room temperature, protected from light).

      • Re-analyze the aliquots at regular intervals (e.g., 1, 3, 7, 14, and 30 days).

      • The solution is considered stable as long as the concentration remains within an acceptable range (e.g., 98-102% of the initial concentration) and no significant degradation products are observed.

Safety Precautions

  • Follow standard laboratory safety procedures, including wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Disclaimer: This document provides a general protocol and should be adapted as necessary for specific laboratory conditions and analytical requirements. All procedures should be performed by trained personnel.

References

Investigating the Potential of Potassium 2-hydroxy-2-methylsuccinate as an Enzyme Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-hydroxy-2-methylsuccinate, also known as potassium citramalate, is an endogenous metabolite. While its role in metabolic pathways is recognized, its potential as an enzyme inhibitor remains largely unexplored in publicly available literature. Structurally similar to succinate (B1194679), a key intermediate in the citric acid cycle, it is hypothesized that this compound could act as a competitive inhibitor for enzymes that recognize succinate or similar dicarboxylic acids as substrates. This document provides a generalized framework, including hypothetical application notes and detailed experimental protocols, to guide the investigation of the enzyme inhibitory potential of this compound. The protocols are based on established methods for studying enzyme inhibition, using a hypothetical target, succinate dehydrogenase (SDH), as an illustrative example.

Introduction

Enzyme inhibition is a cornerstone of drug discovery and a fundamental mechanism for regulating biological processes. Identifying and characterizing novel enzyme inhibitors is crucial for developing new therapeutic agents. This compound shares structural similarities with key metabolic intermediates, suggesting it may interact with and potentially inhibit the activity of specific enzymes. This document outlines a systematic approach to evaluate this potential.

Hypothetical Target Enzyme: Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a well-characterized enzyme that catalyzes the oxidation of succinate to fumarate. Due to the structural analogy between succinate and 2-hydroxy-2-methylsuccinate, SDH presents a plausible hypothetical target for inhibitory studies.

Data Presentation

As there is no publicly available data on the inhibitory activity of this compound, the following table is presented as a template for summarizing experimental findings. Researchers should populate this table with their own data.

InhibitorTarget EnzymeAssay TypeIC50 (µM) [Hypothetical]Ki (µM) [Hypothetical]Mode of Inhibition [Hypothetical]
This compoundSuccinate Dehydrogenase (SDH)Spectrophotometric15075Competitive
Malonate (Positive Control)Succinate Dehydrogenase (SDH)Spectrophotometric105Competitive

Experimental Protocols

The following are detailed protocols for investigating the inhibitory effect of this compound on a hypothetical target, succinate dehydrogenase.

Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a colorimetric assay to measure the activity of SDH and its inhibition by this compound. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • This compound

  • Succinate dehydrogenase (commercially available or isolated from mitochondria)

  • Succinic acid (substrate)

  • Malonic acid (positive control inhibitor)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 100 mM in water).

    • Prepare a stock solution of succinic acid (e.g., 1 M in water).

    • Prepare a stock solution of malonic acid (e.g., 100 mM in water).

    • Prepare a stock solution of DCPIP (e.g., 5 mM in water).

    • Prepare a stock solution of PMS (e.g., 20 mM in water).

  • Assay Setup (in a 96-well plate):

    • Blank wells: 180 µL of potassium phosphate buffer.

    • Control wells (100% enzyme activity): 100 µL of potassium phosphate buffer, 20 µL of succinic acid solution (final concentration, e.g., 10 mM), 20 µL of DCPIP solution (final concentration, e.g., 50 µM), 20 µL of PMS solution (final concentration, e.g., 1 mM), and 20 µL of SDH solution.

    • Test wells: 80 µL of potassium phosphate buffer, 20 µL of this compound solution (to achieve a range of final concentrations, e.g., 1 µM to 1 mM), 20 µL of succinic acid solution, 20 µL of DCPIP solution, 20 µL of PMS solution, and 20 µL of SDH solution.

    • Positive control wells: 80 µL of potassium phosphate buffer, 20 µL of malonic acid solution (to achieve a range of final concentrations), 20 µL of succinic acid solution, 20 µL of DCPIP solution, 20 µL of PMS solution, and 20 µL of SDH solution.

  • Initiation and Measurement:

    • Initiate the reaction by adding the SDH solution to all wells except the blank.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mode of Inhibition (Kinetic Studies)

This protocol is designed to determine whether the inhibition is competitive, non-competitive, or uncompetitive.

Procedure:

  • Perform the SDH inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (succinic acid) and the inhibitor (this compound).

  • For each inhibitor concentration (including zero), measure the initial reaction rate (V₀) at several substrate concentrations.

  • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

  • Analyze the plot:

    • Competitive inhibition: The lines will intersect at the y-axis (Vmax remains the same, apparent Km increases).

    • Non-competitive inhibition: The lines will intersect at the x-axis (Km remains the same, apparent Vmax decreases).

    • Uncompetitive inhibition: The lines will be parallel.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway and experimental workflows.

signaling_pathway Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Binds to active site Fumarate Fumarate SDH->Fumarate Catalyzes oxidation Inhibitor Potassium 2-hydroxy-2- methylsuccinate Inhibitor->SDH Competitively inhibits

Caption: Hypothetical competitive inhibition of Succinate Dehydrogenase (SDH) by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Inhibitor Stock - Substrate Stock - Enzyme Solution Setup Set up 96-well plate: - Blanks - Controls - Test wells Reagents->Setup Initiate Initiate reaction with enzyme Setup->Initiate Measure Measure absorbance change over time Initiate->Measure Calculate Calculate initial reaction rates (V₀) Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition Kinetics Perform Kinetic Studies (Lineweaver-Burk plot) Calculate->Kinetics IC50 Calculate IC50 Inhibition->IC50 Mode Determine Mode of Inhibition Kinetics->Mode

Caption: General experimental workflow for an enzyme inhibition assay.

Conclusion

While direct evidence for the enzyme inhibitory activity of this compound is currently lacking in scientific literature, its structural characteristics warrant investigation. The provided hypothetical application notes and detailed protocols offer a robust starting point for researchers to explore its potential as an enzyme inhibitor. Systematic screening against a panel of enzymes, particularly those involved in dicarboxylic acid metabolism, may reveal novel biological activities for this endogenous metabolite. Any positive findings should be followed by more detailed mechanistic and kinetic studies to fully characterize the inhibitory properties of this compound.

Application Notes and Protocols for the Enzymatic Assay of Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

Potassium 2-hydroxy-2-methylsuccinate is an endogenous metabolite.[1][2] While its specific roles in metabolic pathways are a subject of ongoing research, its structural similarity to other dicarboxylic acids, such as succinate (B1194679) and its derivatives, suggests its potential as a substrate for various enzymes, including dehydrogenases and lyases. The study of enzymes that metabolize this compound is crucial for understanding its physiological function and for the development of novel therapeutics targeting metabolic pathways.

These application notes provide a detailed, hypothetical protocol for utilizing this compound as a substrate in enzyme kinetic studies. The focus is on a hypothetical dehydrogenase that catalyzes the oxidation of the substrate, a common reaction for hydroxylated metabolites. The protocol described here is based on a continuous spectrophotometric assay, a widely used method for monitoring the activity of NAD(P)+-dependent dehydrogenases.

Hypothetical Enzymatic Reaction

The proposed enzymatic reaction involves the oxidation of the hydroxyl group of 2-hydroxy-2-methylsuccinate by a hypothetical "2-hydroxy-2-methylsuccinate Dehydrogenase" (HMDH), with the concomitant reduction of NAD+ to NADH.

Reaction: this compound + NAD⁺ ---(HMDH)---> Potassium 2-oxo-2-methylsuccinate + NADH + H⁺

The progress of this reaction can be conveniently monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

Data Presentation

The following table summarizes hypothetical kinetic parameters for the interaction of HMDH with this compound. These values are provided as an illustrative example for researchers to understand the expected range and to serve as a benchmark for their own experiments.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)
HMDH (Hypothetical)This compound0.7525.07.537

Experimental Protocols

Protocol 1: Spectrophotometric Assay for HMDH Activity

This protocol details the procedure for determining the kinetic parameters of the hypothetical HMDH using this compound as a substrate.

Materials and Reagents:

  • This compound (Substrate)

  • Hypothetical 2-hydroxy-2-methylsuccinate Dehydrogenase (HMDH) (Enzyme)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Bovine Serum Albumin (BSA) (0.1 mg/mL)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Temperature-controlled incubator or water bath

Procedure:

  • Substrate Preparation: Prepare a 100 mM stock solution of this compound in deionized water. Prepare serial dilutions ranging from 0.1 mM to 10 mM in Tris-HCl buffer.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of NAD⁺ in deionized water.

    • Prepare a working solution of HMDH in Tris-HCl buffer containing 0.1 mg/mL BSA to maintain enzyme stability. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare the reaction mixture as follows for a final volume of 200 µL:

    • 160 µL of Tris-HCl buffer (100 mM, pH 7.5)

    • 20 µL of NAD⁺ solution (final concentration 1 mM)

    • 10 µL of varying concentrations of this compound (to achieve final concentrations from 0.05 mM to 5 mM)

  • Enzyme Addition and Measurement:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the HMDH enzyme solution.

    • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the substrate concentrations.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Substrate Stock Solution P2 Prepare NAD+ Stock Solution P3 Prepare Enzyme Working Solution A1 Prepare Reaction Mixture in Plate/Cuvette P3->A1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate Reaction with Enzyme A2->A3 A4 Monitor Absorbance at 340 nm A3->A4 D1 Calculate Initial Velocities (V₀) A4->D1 D2 Plot V₀ vs. [Substrate] D1->D2 D3 Determine Km and Vmax (Michaelis-Menten) D2->D3 enzymatic_reaction cluster_reactants Reactants cluster_products Products Substrate This compound Enzyme HMDH (Hypothetical Enzyme) Substrate->Enzyme NAD NAD+ NAD->Enzyme Product Potassium 2-oxo-2-methylsuccinate Enzyme->Product NADH NADH + H+ Enzyme->NADH

References

Application Note: The Use of Potassium 2-hydroxy-2-methylsuccinate in Metabolomics Sample Spiking

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of: Researchers, scientists, and drug development professionals.

This document addresses the topic of utilizing "Potassium 2-hydroxy-2-methylsuccinate" as a spiking agent in metabolomics samples. Following a comprehensive review of publicly available scientific literature and databases, it is important to note that there are currently no specific, documented applications or established protocols for the use of this compound for sample spiking in metabolomics studies.

The compound, also known as (±)-2-Hydroxy-2-methylsuccinic acid dipotassium (B57713) salt, is recognized as an endogenous metabolite. While it is commercially available for research purposes, its role as an internal standard, quality control spike-in, or for quantitative purposes in metabolomics is not described in the existing literature.

Therefore, this document will provide a general framework and best practices for the use of spiking standards in metabolomics, which can serve as a guide for researchers considering the novel application of this compound or other compounds as internal standards.

General Principles of Sample Spiking in Metabolomics

Sample spiking in metabolomics involves the addition of a known amount of a specific compound (an internal standard) to a biological sample prior to analysis. This is a critical step for ensuring data quality and enabling accurate quantification of metabolites. The primary purposes of spiking are:

  • Correction for Sample Preparation Variability: Internal standards help to account for analyte losses that may occur during extraction, derivatization, and other sample processing steps.

  • Monitoring and Correction of Instrument Performance: They can be used to monitor and correct for variations in instrument sensitivity and response over the course of an analytical run.

  • Relative and Absolute Quantification: Internal standards are essential for determining the concentration of endogenous metabolites.

Logical Workflow for Internal Standard Selection and Use

cluster_0 Phase 1: Standard Selection cluster_1 Phase 2: Method Development cluster_2 Phase 3: Sample Analysis A Define Analytical Goals (e.g., QC, Quantification) B Identify Candidate Standards (e.g., Isotope-labeled, Non-endogenous) A->B C Evaluate Physicochemical Properties (Solubility, Stability, Ionization) B->C D Determine Optimal Spiking Concentration C->D E Assess Recovery and Matrix Effects D->E F Validate Linearity and Range E->F G Spike Internal Standard into Samples F->G H Acquire Data (LC-MS, GC-MS) G->H I Process Data and Normalize to Internal Standard H->I A Prepare Stock Solution of Candidate IS B Prepare Calibration Standards in Solvent A->B C Prepare Spiked Matrix Samples at Multiple Concentrations A->C E Analyze Samples by LC-MS or GC-MS B->E D Perform Sample Extraction (e.g., Protein Precipitation) C->D D->E F Evaluate Performance Metrics: Linearity, Recovery, Matrix Effect E->F

Application Note: Untargeted Metabolomic Analysis of Plant Response to Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-hydroxy-2-methylsuccinic acid, also known as citramalic acid, is a dicarboxylic acid that has been identified as a metabolite in plants and microorganisms.[1] Its structural similarity to key intermediates of the tricarboxylic acid (TCA) cycle, such as malate (B86768) and citrate, suggests a potential role in central carbon and energy metabolism. Potassium is an essential macronutrient for plants, crucial for numerous physiological and metabolic processes.[2] Understanding how the introduction of potassium 2-hydroxy-2-methylsuccinate impacts the broader metabolic network can provide insights into the regulation of carbon-nitrogen balance, stress responses, and bioenergetics in plants.

This application note outlines a comprehensive protocol for investigating the metabolic response of a model plant, Arabidopsis thaliana, to exogenous application of this compound using an untargeted liquid chromatography-mass spectrometry (LC-MS) based metabolomics approach. The described workflow is designed for researchers in plant biology and drug discovery to identify and quantify metabolic perturbations, elucidate potential metabolic pathways for this compound, and discover novel biomarkers.

Principle of the Method

The protocol employs an untargeted metabolomics strategy to capture a broad snapshot of the plant's metabolome. The workflow begins with the controlled treatment of Arabidopsis thaliana seedlings with this compound. Following treatment, plant material is rapidly harvested, and metabolic activity is quenched. Metabolites are then extracted using a biphasic solvent system to capture a wide range of polar and non-polar compounds. The extracts are analyzed by high-resolution LC-MS to separate, detect, and measure the relative abundance of thousands of metabolites. Subsequent data processing and statistical analysis are used to identify metabolites that are significantly altered by the treatment, followed by pathway analysis to interpret the biological significance of these changes.

Experimental Protocol

Part 1: Plant Growth, Treatment, and Sample Collection

  • Plant Material and Growth Conditions:

    • Use Arabidopsis thaliana seeds (e.g., ecotype Col-0).

    • Sterilize seeds and sow them on half-strength Murashige and Skoog (MS) medium solidified with 0.8% agar (B569324) in petri plates.

    • Stratify the seeds at 4°C for 2 days in the dark to ensure uniform germination.

    • Transfer the plates to a controlled environment growth chamber with a 16-hour light / 8-hour dark photoperiod, a light intensity of 100-120 µmol m⁻² s⁻¹, and a constant temperature of 22°C.

    • Grow seedlings for 10 days.

  • Treatment Application:

    • Prepare a stock solution of 100 mM this compound in sterile water.

    • On day 10, transfer seedlings into 12-well plates containing 2 mL of liquid half-strength MS medium per well. Allow them to acclimate for 24 hours.

    • Prepare two treatment groups:

      • Control Group: Add sterile water to the liquid medium.

      • Treatment Group: Add the this compound stock solution to the liquid medium to a final concentration of 1 mM.

    • Include at least five biological replicates for each group and for each time point.

  • Sample Harvesting and Quenching:

    • Harvest whole seedlings at specific time points after treatment (e.g., 0 hr, 1 hr, 6 hr, and 24 hr).

    • Quickly remove seedlings from the liquid medium, gently blot them dry with a paper towel, and immediately flash-freeze them in liquid nitrogen to quench all enzymatic activity.

    • Accurately weigh the frozen tissue (typically 50-100 mg fresh weight per sample).

    • Store samples at -80°C until metabolite extraction.

Part 2: Metabolite Extraction

This protocol is adapted for the extraction of a broad range of metabolites for LC-MS analysis.

  • Preparation: Pre-cool a centrifuge to -4°C. Prepare the extraction solvent: a mixture of methanol, chloroform, and water in a 2.5:1:1 (v/v/v) ratio, kept at -20°C.

  • Homogenization:

    • Place the frozen, weighed plant tissue into a 2 mL microcentrifuge tube containing two small pre-chilled steel beads.

    • Add 1 mL of the cold extraction solvent to each tube.

    • Immediately homogenize the tissue using a bead mill (e.g., TissueLyser) for 3 minutes at 30 Hz.

  • Extraction:

    • Incubate the homogenized samples on a shaker at 4°C for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Phase Separation:

    • Transfer the supernatant to a new 1.5 mL tube.

    • Add 500 µL of water to induce phase separation.

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Sample Collection:

    • Two distinct phases will form: an upper polar (methanol/water) phase and a lower non-polar (chloroform) phase.

    • Carefully collect 200 µL of the upper polar phase for analysis of primary metabolites, organic acids, and amino acids.

    • Transfer the collected aliquot to a new tube and dry it completely using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS analysis.

Part 3: Untargeted LC-MS Analysis

  • Sample Reconstitution: Reconstitute the dried polar extracts in 100 µL of a 50:50 methanol:water solution. Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an LC-MS vial.

  • Liquid Chromatography (LC) Conditions (Example for HILIC):

    • Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A HILIC column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm).

    • Mobile Phase A: 20 mM ammonium (B1175870) carbonate, pH 9.2.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 80% B, hold for 2 min; decrease to 20% B over 15 min; hold for 3 min; return to 80% B over 1 min; hold for 5 min for re-equilibration.

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI), negative mode.

    • Scan Range: 70–1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Data Acquisition: Perform full scan MS and data-dependent MS/MS (ddMS2) on pooled quality control (QC) samples for metabolite identification.

Part 4: Data Processing and Analysis

  • Data Preprocessing:

    • Convert raw MS data to an open format (e.g., mzML).

    • Use software such as XCMS or MZmine for peak picking, retention time correction, and peak alignment to generate a feature matrix (m/z, retention time, intensity).

  • Statistical Analysis:

    • Normalize the data (e.g., by total ion current or a probabilistic quotient normalization).

    • Perform multivariate statistical analysis using tools like MetaboAnalyst.

      • Principal Component Analysis (PCA): For an unsupervised overview of the data structure and to identify outliers.

      • Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): A supervised method to maximize the separation between the control and treatment groups.

    • Perform univariate analysis (e.g., t-tests or ANOVA) to identify individual features that are significantly different between groups (p-value < 0.05, fold change > 1.5).

  • Metabolite Identification:

    • Annotate significantly different features by matching their m/z values and MS/MS fragmentation patterns against metabolome databases (e.g., KEGG, Metlin, PlantCyc).

    • Confirm the identity of key metabolites by comparing their retention time and fragmentation spectra with authentic chemical standards.

  • Pathway Analysis:

    • Use the identified metabolites to perform pathway analysis (e.g., using MetaboAnalyst or KEGG Mapper) to determine which metabolic pathways are most affected by the treatment.

Visualizations

G Experimental Workflow for Plant Metabolomics cluster_growth Plant Growth & Treatment cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Interpretation A Arabidopsis Seedling Growth (10 days) B Transfer to Liquid Culture A->B C Treatment Application (Control vs. K-2-hydroxy-2-methylsuccinate) B->C D Time-Course Sampling (0, 1, 6, 24 hr) C->D E Harvesting & Flash Freezing D->E F Metabolite Extraction (Methanol/Chloroform/Water) E->F G Phase Separation & Drying F->G H LC-MS Analysis (HILIC-ESI-QTOF) G->H I Data Preprocessing (Peak Picking, Alignment) H->I J Statistical Analysis (PCA, OPLS-DA) I->J K Metabolite Identification (Database Matching) J->K L Pathway Analysis & Biological Interpretation K->L

Caption: A flowchart of the untargeted metabolomics workflow.

G Hypothetical Metabolic Fate of 2-Hydroxy-2-methylsuccinate cluster_tca TCA Cycle compound Potassium 2-hydroxy-2-methylsuccinate (Exogenous) citramalate Citramalate (2-hydroxy-2-methylsuccinate) compound->citramalate Uptake pyruvate Pyruvate citramalate->pyruvate Hypothetical Conversion 1 acetylcoa Acetyl-CoA citramalate->acetylcoa Hypothetical Conversion 2 pyruvate->acetylcoa citrate Citrate acetylcoa->citrate isocitrate Isocitrate citrate->isocitrate akg α-Ketoglutarate isocitrate->akg succinylcoa Succinyl-CoA akg->succinylcoa amino_acids Amino Acid Biosynthesis akg->amino_acids succinate Succinate succinylcoa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malate->pyruvate oaa Oxaloacetate malate->oaa oaa->citrate oaa->citrate

References

Application Notes and Protocols for Potassium 2-hydroxy-2-methylsuccinate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are intended as a conceptual guide for exploring the potential of Potassium 2-hydroxy-2-methylsuccinate in drug discovery. As of the current date, there is limited direct scientific literature detailing the therapeutic applications of this specific compound. The information provided is based on the known biological context of its parent compound, citramalic acid, and related molecules.

Application Notes

This compound, also known as potassium citramalate, is the potassium salt of 2-hydroxy-2-methylsuccinic acid (citramalic acid). Citramalic acid is an endogenous metabolite found in various organisms, including humans, plants, and microbes.[1] It is structurally analogous to malic acid, a key intermediate in the citric acid cycle.[1] While direct applications in drug discovery are not yet established, its role in metabolic pathways suggests several plausible areas for investigation.

1. Potential as a Modulator of Cellular Metabolism:

Given that citramalic acid is an analog of malic acid and can inhibit its production, this compound could be explored as a modulator of metabolic pathways that are dysregulated in diseases such as cancer or metabolic syndrome. For instance, targeting tumor metabolism is a growing area of cancer research. A related compound, hydroxycitrate, has been investigated for its ability to interfere with tumor metabolism.

2. Exploration as a Biomarker:

Elevated levels of citramalic acid have been detected in the urine of individuals with autistic features and have been suggested as a potential marker for gut dysbiosis. This indicates that changes in the levels of this compound could serve as a diagnostic or prognostic biomarker for certain conditions.

3. Application in Cosmetics and Dermatology:

There is a mention of citramalic acid being used in cosmetics to reduce skin wrinkles, suggesting a potential application in dermatological drug discovery.[2]

4. Precursor for Synthesis of Bioactive Molecules:

Citramalic acid can be used as a precursor for the synthesis of other molecules, including a prostaglandin (B15479496) analog, highlighting its utility as a starting material in medicinal chemistry.[3]

Quantitative Data

Currently, there is no publicly available quantitative data such as IC50 or binding affinities for this compound in the context of drug discovery targets. The table below provides a comparative summary of related dicarboxylic acids to offer a structural and functional context.

CompoundChemical FormulaMolecular Weight ( g/mol )Key Known Biological Roles
This compound C5H6K2O5224.29Endogenous metabolite; specific roles in drug discovery are not well-defined.
Citramalic AcidC5H8O5148.11Microbial and human metabolite, involved in amino acid metabolism, inhibits malic acid production.[1]
Malic AcidC4H6O5134.09Key intermediate in the citric acid cycle, involved in cellular energy production.
Citric AcidC6H8O7192.12Central intermediate in the citric acid cycle, widely used as an excipient in pharmaceuticals.

Experimental Protocols

The following are generalized protocols that could be adapted to investigate the biological activity of this compound.

Protocol 1: Cell-Based Assay to Evaluate Metabolic Modulation

Objective: To determine the effect of this compound on the production of malic acid in a relevant cell line.

Materials:

  • Cell line of interest (e.g., a cancer cell line known for metabolic alterations)

  • Cell culture medium and supplements

  • This compound

  • Malic acid assay kit (colorimetric or fluorometric)

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Dilute the stock solution to various concentrations in the cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Lysis: After incubation, lyse the cells according to the protocol of the malic acid assay kit.

  • Malic Acid Quantification: Perform the malic acid assay on the cell lysates as per the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the concentration of malic acid in each sample and normalize it to the cell number or total protein content. Plot the results as a dose-response curve to determine the effect of this compound on malic acid production.

Protocol 2: In Vitro Enzyme Inhibition Assay

Objective: To assess the inhibitory activity of this compound on a specific enzyme (e.g., malate (B86768) dehydrogenase).

Materials:

  • Purified enzyme (e.g., malate dehydrogenase)

  • Substrate for the enzyme (e.g., malate and NAD+)

  • This compound

  • Assay buffer

  • 96-well UV-transparent plates

  • Spectrophotometer

Methodology:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the compound for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH production).

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Visualizations

metabolic_pathway cluster_synthesis Synthesis Pathways cluster_products Products Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citramalate Citramalic Acid Pyruvate->Citramalate Citramalate Synthase AcetylCoA->Citramalate Citrate Citrate AcetylCoA->Citrate Citrate Synthase

Caption: Biosynthesis of Citramalic Acid from Pyruvate and Acetyl-CoA.

experimental_workflow start Hypothesis Generation: This compound as a metabolic modulator in_vitro In Vitro Assays: - Enzyme Inhibition - Cell-based Metabolic Assays start->in_vitro cell_based Cellular Assays: - Proliferation/Viability - Apoptosis start->cell_based hit_id Hit Identification in_vitro->hit_id cell_based->hit_id lead_opt Lead Optimization: Structure-Activity Relationship (SAR) Studies hit_id->lead_opt Promising Hits in_vivo In Vivo Studies: - Animal models of disease - Pharmacokinetics/Pharmacodynamics lead_opt->in_vivo clinical Pre-clinical & Clinical Development in_vivo->clinical

Caption: Hypothetical Workflow for Drug Discovery Investigation.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving High-Performance Liquid Chromatography (HPLC) issues, specifically peak tailing, encountered during the analysis of Potassium 2-hydroxy-2-methylsuccinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape in HPLC important?

A1: this compound is the potassium salt of 2-hydroxy-2-methylsuccinic acid, also known as citramalic acid. It is a dicarboxylic acid and can be found as an endogenous metabolite.[1][2] In HPLC analysis, achieving a symmetrical, sharp peak is crucial for accurate quantification and resolution from other components in a mixture. Poor peak shape, such as tailing, can compromise the accuracy of integration, reduce resolution, and affect the overall reliability of the analytical method.[3]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound in reversed-phase HPLC?

A2: The most common cause of peak tailing for acidic compounds is secondary interactions between the analyte and the stationary phase.[4][5] For silica-based columns, residual silanol (B1196071) groups (Si-OH) on the stationary phase surface can interact with polar and ionic analytes.[6][7] If the mobile phase pH is not acidic enough, both the carboxyl groups of your analyte and the silanol groups can be ionized (negatively charged), leading to electrostatic repulsion and other undesirable secondary interactions that cause tailing.[5][8] Other causes include column contamination or degradation, sample overload, and issues with the HPLC system itself.[5][8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is critical for controlling the ionization state of your analyte. The predicted pKa of the most acidic proton in 2-hydroxy-2-methylsuccinic acid is approximately 3.35-3.65.[4][9][10] To ensure the analyte is in its neutral, protonated form and to minimize interactions with silanol groups, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa.[11] Therefore, a mobile phase pH of around 2.5 is a good starting point to achieve a symmetrical peak shape.

Q4: What type of HPLC column is best suited for analyzing this compound?

A4: A high-purity, end-capped C18 or C8 column is recommended. End-capping is a process that deactivates most of the residual silanol groups on the silica (B1680970) surface, thereby reducing the sites available for secondary interactions.[4][5] Columns made with modern, high-purity silica (Type B) also have fewer metal impurities and less acidic silanol groups, which further improves peak shape for polar and acidic compounds.[12]

Troubleshooting Guide: Peak Tailing

Use the following guide to diagnose and resolve peak tailing issues with this compound.

Troubleshooting Workflow

G start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks all_peaks System/Column Issue check_all_peaks->all_peaks Yes single_peak Chemical Interaction Issue check_all_peaks->single_peak No check_frit Check for blocked frit or column void all_peaks->check_frit check_connections Check fittings and tubing for dead volume all_peaks->check_connections reverse_flush Reverse-flush column check_frit->reverse_flush replace_column Replace column reverse_flush->replace_column solution Symmetrical Peak reverse_flush->solution Problem Solved replace_column->solution check_connections->solution Fixed check_ph Is mobile phase pH ~2 units below pKa (~3.4)? single_peak->check_ph adjust_ph Adjust pH to ~2.5 using Formic or Phosphoric Acid check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-25 mM)? check_ph->check_buffer Yes adjust_ph->solution adjust_buffer Increase buffer concentration check_buffer->adjust_buffer No check_overload Is sample concentration too high? check_buffer->check_overload Yes adjust_buffer->solution dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes end_capped_column Using end-capped column? check_overload->end_capped_column No dilute_sample->solution use_end_capped Switch to a modern, end-capped C18 or C8 column end_capped_column->use_end_capped No end_capped_column->solution Yes use_end_capped->solution

Caption: Troubleshooting workflow for HPLC peak tailing.

Quantitative Troubleshooting Summary
Potential Cause Diagnostic Check Recommended Solution & Parameters
Incorrect Mobile Phase pH The mobile phase pH is > 3.0.Adjust the mobile phase pH to be 1.5-2.0 units below the analyte's pKa. For 2-hydroxy-2-methylsuccinic acid (pKa ~3.4), a target pH of ~2.5 is recommended. Use an appropriate acidifier like 0.1% formic acid or phosphoric acid.
Secondary Silanol Interactions Using a non-end-capped or older Type A silica column.Switch to a modern, high-purity, end-capped C18 or C8 column . This minimizes available silanol groups for interaction.
Insufficient Buffer Capacity The buffer concentration is too low (<10 mM).Increase the buffer concentration to 10-25 mM to ensure consistent ionization of the analyte and to help mask residual silanol activity.
Column Overload Peak shape worsens at higher concentrations.Reduce the injection volume or dilute the sample. A typical analytical load on a 4.6 mm ID column is < 10 µg on-column.
Sample Solvent Mismatch The sample is dissolved in a solvent significantly stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Contamination/Void All peaks in the chromatogram are tailing, and backpressure may have increased.1. Flush the column with a strong solvent. 2. If a void is suspected, reverse-flush the column (if permitted by the manufacturer). 3. If the problem persists, replace the column .
Extra-Column Volume Tailing is more pronounced for early-eluting peaks.Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made.

Experimental Protocol: Recommended Starting Method

This protocol provides a robust starting point for the analysis of this compound using reversed-phase HPLC, designed to minimize peak tailing.

Objective: To achieve a symmetric peak (Tailing Factor < 1.5) for the quantification of this compound.

1. Materials and Reagents:

  • Analyte: this compound
  • HPLC Column: End-capped C18, 4.6 x 150 mm, 3.5 µm particle size
  • Mobile Phase A: 20 mM Potassium Phosphate, adjusted to pH 2.5 with Phosphoric Acid
  • Mobile Phase B: Acetonitrile
  • Sample Diluent: Mobile Phase A
  • Strong Wash Solvent: 50:50 Acetonitrile:Water
  • Weak Wash Solvent: 95:5 Water:Acetonitrile

2. Chromatographic Conditions:

Parameter Value Justification
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 5 µLMinimizes potential for volume overload.
Column Temperature 30 °CProvides stable retention times.
Detection Wavelength 210 nmCarboxylic acids typically show absorbance in the low UV range.
Gradient Program 0-10 min: 5% B10-11 min: 5-95% B11-15 min: 95% B15-16 min: 95-5% B16-20 min: 5% BIsocratic hold for elution, followed by a gradient wash to clean the column.

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in the Sample Diluent (Mobile Phase A).
  • From the stock solution, prepare a working standard of 10 µg/mL by diluting with the Sample Diluent.
  • Filter the final solution through a 0.22 µm syringe filter before injection.

4. System Suitability:

  • Tailing Factor: Should be ≤ 1.5.
  • Reproducibility (RSD% of 5 replicate injections): Peak area and retention time should be < 2.0%.

By following this guide, users can effectively troubleshoot and resolve peak tailing issues, leading to the development of a robust and reliable HPLC method for the analysis of this compound.

References

Technical Support Center: Analysis of Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, analysis, and potential degradation of Potassium 2-hydroxy-2-methylsuccinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as potassium citramalate, is the dipotassium (B57713) salt of 2-hydroxy-2-methylsuccinic acid. It is a derivative of succinic acid, a key intermediate in cellular metabolism.

Q2: What are the recommended storage conditions for this compound samples?

For long-term stability, it is recommended to store samples containing this compound under frozen conditions. Stock solutions are best kept at -80°C for up to 6 months or at -20°C for up to 1 month[1]. To minimize degradation, it is crucial to keep samples in sealed containers, protected from moisture[1].

Q3: What are the potential degradation pathways for this compound during storage?

While specific degradation pathways for this compound are not extensively documented, based on its structure as an alpha-hydroxy dicarboxylic acid, several degradation routes are plausible:

  • Dehydration: Similar to other alpha-hydroxy acids, it may undergo dehydration under certain conditions, such as elevated temperatures, leading to the formation of unsaturated dicarboxylic acids like citraconic acid or itaconic acid.

  • Decarboxylation: Loss of one or both carboxyl groups can occur, particularly at higher temperatures, resulting in compounds like pyruvic acid or other smaller organic acids.

  • Oxidation: The hydroxyl group and the carbon backbone are susceptible to oxidation, which can be catalyzed by factors like light or the presence of metal ions. This can lead to the formation of keto-acids or smaller carboxylic acids.

  • Hydrolysis: If the compound is in an esterified form within a complex sample matrix, hydrolysis of the ester bond can occur, especially under acidic or basic conditions[2][3][4].

Q4: How does pH affect the stability of this compound?

The pH of the sample solution can significantly impact the stability of alpha-hydroxy acids. Generally, extreme pH values (highly acidic or alkaline) can catalyze degradation reactions such as hydrolysis and decarboxylation[5]. For many alpha-hydroxy acids, a slightly acidic to neutral pH is often optimal for stability.

Troubleshooting Guide: Sample Degradation Issues

This guide addresses common issues related to the degradation of this compound during sample storage and analysis.

Observed Issue Potential Cause Troubleshooting Steps
Decreased concentration of this compound over time. Improper storage temperature.Ensure samples are consistently stored at or below -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Exposure to light.Store samples in amber vials or protect them from light to prevent photodegradation.
Incorrect sample pH.Measure the pH of your sample matrix. If possible, adjust to a neutral or slightly acidic pH for storage. Be aware that pH can influence the stability of alpha-hydroxy acids[5].
Microbial contamination.For aqueous samples, consider sterile filtration before storage. Visually inspect for any signs of microbial growth.
Appearance of unexpected peaks in chromatograms. Degradation of the analyte.Compare the mass spectra of the unknown peaks with potential degradation products such as citraconic acid, itaconic acid, or pyruvic acid. Analyze a freshly prepared standard to confirm the retention time of the parent compound.
Contamination from sample collection or processing.Review all steps of your sample handling procedure. Ensure all containers and reagents are clean and of high purity.
Poor reproducibility of analytical results. Inconsistent sample handling and storage.Standardize your entire workflow from sample collection to analysis. Ensure all samples are treated identically.
Incomplete derivatization (for GC-MS).Optimize derivatization conditions (temperature, time, reagent concentration). Ensure samples are completely dry before adding the derivatization agent, as moisture can interfere with the reaction.

Experimental Protocols

Sample Storage and Handling
  • Short-term storage (up to 1 month): Store aqueous solutions or biological samples at -20°C in tightly sealed, amber vials to protect from light and prevent sublimation.

  • Long-term storage (greater than 1 month): For optimal stability, store samples at -80°C.

  • Thawing: Thaw samples on ice to minimize thermal stress. Once thawed, process them as quickly as possible. Avoid leaving samples at room temperature for extended periods.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can accelerate degradation. If repeated analysis is necessary, aliquot the sample into smaller volumes before the initial freezing.

Analytical Methodologies

The quantification of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS analysis requires a derivatization step to increase the volatility of the analyte.

  • Sample Preparation (from a biological fluid like plasma or urine):

    • To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled 2-hydroxy-2-methylsuccinate).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidifying the sample to a pH of 1-2 with HCl.

    • Vortex vigorously and centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a catalyst such as pyridine.

    • Seal the vial and heat at 60-70°C for 30-60 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Helium.

    • MS Detection: Electron Ionization (EI) in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

LC-MS/MS offers high sensitivity and specificity and generally does not require derivatization.

  • Sample Preparation:

    • Protein precipitation is a common method for biological samples. Add three volumes of ice-cold acetonitrile (B52724) or methanol (B129727) to one volume of the sample.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and either inject directly or evaporate and reconstitute in the initial mobile phase.

    • Alternatively, Solid-Phase Extraction (SPE) using a strong anion exchange (SAX) cartridge can be employed for cleaner extracts.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is commonly used for organic acid analysis.

    • Mobile Phase: A gradient elution using water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • MS/MS Detection: Electrospray Ionization (ESI) in negative ion mode is usually preferred for carboxylic acids. Detection is performed using Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. The precursor and product ion transitions for 2-hydroxy-2-methylsuccinate and the internal standard must be optimized.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Samples

Storage DurationTemperatureContainerSpecial ConsiderationsReference
Short-term (≤ 1 month)-20°CTightly sealed, amber vialsMinimize freeze-thaw cycles[1]
Long-term (> 1 month)-80°CTightly sealed, amber vialsAliquot samples to avoid repeated thawing[1]

Table 2: Comparison of Analytical Methods for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Requires extraction and chemical derivatization (silylation).Simpler preparation, often only protein precipitation or SPE.
Sensitivity Good, can be enhanced with SIM mode.Generally higher sensitivity, especially with MRM.
Specificity High, based on retention time and mass spectrum.Very high, based on retention time and specific precursor-product ion transitions.
Throughput Lower, due to longer run times and sample preparation.Higher, with faster chromatographic methods.
Matrix Effects Less prone to ion suppression/enhancement.Can be susceptible to ion suppression or enhancement, requiring careful method development and use of internal standards.

Visualizations

experimental_workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis storage Store at -80°C (Long-term) or -20°C (Short-term) thaw Thaw on Ice storage->thaw Retrieve extract Extraction (LLE or SPE) thaw->extract Process gcms GC-MS (with Derivatization) extract->gcms lcms LC-MS/MS (Direct Injection) extract->lcms

Caption: General experimental workflow for the analysis of this compound.

degradation_pathways cluster_degradation Potential Degradation Pathways parent This compound dehydration Dehydration Products (e.g., Citraconic Acid) parent->dehydration Heat decarboxylation Decarboxylation Products (e.g., Pyruvic Acid) parent->decarboxylation Heat oxidation Oxidation Products (e.g., Keto-acids) parent->oxidation Light, Metal Ions

References

Technical Support Center: Analysis of Potassium 2-hydroxy-2-methylsuccinate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference and matrix effects during the analysis of Potassium 2-hydroxy-2-methylsuccinate in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the potassium salt of 2-hydroxy-2-methylsuccinic acid, also known as citramalic acid. It is an endogenous metabolite found in humans, plants, and algae.[1] As a dicarboxylic fatty acid, it is functionally related to succinic acid.[1]

Q2: Why is analyzing this compound in biological matrices challenging?

Analyzing endogenous metabolites like this compound in complex biological matrices such as plasma, urine, or tissue homogenates can be challenging due to a phenomenon known as "matrix effects."[2][3] These effects arise from co-eluting substances from the sample that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement, which can skew quantification and reduce reproducibility.[2]

Q3: What are the common types of interference observed in LC-MS based metabolomics?

In Liquid Chromatography-Mass Spectrometry (LC-MS) based targeted metabolomics, interference can occur when a metabolite other than the target analyte generates a signal at the same mass-to-charge ratio (m/z) and has a similar retention time.[4][5][6] The primary types of interference are:

  • Isomeric Interference: Caused by isomers having the same precursor and product ions, making them difficult to separate by mass spectrometry alone.[5][6][7]

  • Isobaric Interference: Occurs when different compounds have the same nominal mass, leading to overlapping signals if not chromatographically separated.[6][7]

  • In-source Fragmentation: The breakdown of other metabolites in the ion source of the mass spectrometer can generate fragments with the same m/z as the target analyte.[4][5][6]

Q4: What are the typical signs of matrix effects in my analysis?

Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.[3]

  • Inaccurate quantification, leading to high variability in concentration measurements.[3]

  • Non-linear calibration curves.[3]

  • Reduced sensitivity and poor signal-to-noise ratios.[3]

  • Inconsistent peak areas for quality control (QC) samples.[3]

Troubleshooting Guides

Guide 1: Diagnosing Interference and Matrix Effects

If you suspect that interference or matrix effects are impacting your analysis of this compound, the following workflow can help diagnose the issue.

cluster_diagnosis Diagnosing Interference and Matrix Effects A Observe Poor Data Quality (e.g., poor reproducibility, non-linear curves) B Perform Post-Column Infusion Experiment A->B C Analyze Blank Matrix Injection B->C D Evaluate Baseline Signal C->D E Dip in Baseline? (Ion Suppression) D->E F Rise in Baseline? (Ion Enhancement) D->F G No Change in Baseline D->G N Significant Matrix Effect Detected E->N F->N H Perform Post-Extraction Spike Experiment G->H I Calculate Matrix Factor H->I J Matrix Factor < 1? (Ion Suppression) I->J K Matrix Factor > 1? (Ion Enhancement) I->K L Matrix Factor ≈ 1 I->L J->N K->N M No Significant Matrix Effect L->M

Caption: Workflow for diagnosing matrix effects.

Experimental Protocol: Post-Column Infusion

This method helps to qualitatively identify regions of ion suppression or enhancement in the chromatogram.

  • System Setup:

    • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.

    • Infuse this standard solution post-column into the MS ion source using a syringe pump and a T-fitting.

    • Equilibrate the LC-MS system until a stable baseline signal for the analyte is observed.[8]

  • Analysis:

    • Inject a blank matrix extract (that does not contain the analyte) onto the LC column.[8]

    • Monitor the signal of the infused analyte throughout the chromatographic run.[8]

  • Interpretation:

    • A dip in the baseline indicates ion suppression at that retention time.[8]

    • A rise in the baseline indicates ion enhancement .[8]

Guide 2: Mitigating Interference and Matrix Effects

Once matrix effects are confirmed, the following strategies can be employed for mitigation.

cluster_mitigation Mitigation Strategies for Matrix Effects A Significant Matrix Effect Detected B Optimize Sample Preparation A->B C Modify Chromatographic Conditions A->C D Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A->D E Implement Standard Addition Method A->E F Solid-Phase Extraction (SPE) B->F G Liquid-Liquid Extraction (LLE) B->G H Change Column Chemistry C->H I Adjust Gradient Profile C->I J Improved Analytical Accuracy D->J E->J F->J G->J H->J I->J

Caption: Strategies to mitigate matrix effects.

Experimental Protocol: Enhanced Sample Preparation using Solid-Phase Extraction (SPE)

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for this compound and a low affinity for interfering matrix components.

  • Conditioning: Condition the cartridge with an appropriate solvent.

  • Loading: Load the biological sample onto the cartridge.

  • Washing: Wash the cartridge with a solvent that removes weakly bound matrix components while retaining the analyte.

  • Elution: Elute this compound with a stronger solvent.[8]

Potential Interferences for this compound

Given that 2-hydroxy-2-methylsuccinic acid has a molecular formula of C5H8O5 and a molecular weight of 148.11 g/mol , potential interferences could arise from isomers and isobars. The following table summarizes hypothetical but plausible interfering compounds.

Type of Interference Potential Interfering Compound Molecular Formula Molecular Weight ( g/mol ) Rationale for Interference
Isomeric 3-Hydroxy-3-methylglutaric acidC5H8O5148.11Same molecular formula and weight, potentially similar fragmentation patterns.
Isomeric 2-Hydroxyglutaric acidC5H8O5148.11Same molecular formula and weight.
Isobaric Malic acid derivative (e.g., ethyl malate)C6H10O5162.14Although not a direct isobar, in-source fragmentation could potentially yield a fragment with the same m/z as the analyte.

Summary of Analytical Methodologies

The following table provides an overview of common analytical techniques that can be adapted for the analysis of this compound.

Technique Key Principles Advantages Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Requires derivatization (e.g., silylation) to increase volatility and thermal stability of the analyte.[9]High chromatographic resolution, excellent sensitivity with Selected Ion Monitoring (SIM).[9]Derivatization adds an extra step to sample preparation and can introduce variability.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates the analyte from matrix components chromatographically, followed by sensitive and selective detection using tandem mass spectrometry.High specificity and sensitivity, suitable for complex matrices.Susceptible to matrix effects (ion suppression/enhancement).[2][3]

Experimental Protocol: Generic LC-MS/MS Method Development

  • Standard Preparation: Prepare a stock solution of this compound and a stable isotope-labeled internal standard (if available) in a suitable solvent.

  • Sample Preparation: Perform protein precipitation of the biological sample (e.g., with acetonitrile (B52724) or methanol), followed by centrifugation. The supernatant can be diluted or directly injected.

  • Chromatography:

    • Column: A reversed-phase C18 or a HILIC column may be suitable.

    • Mobile Phase: A gradient of water and acetonitrile/methanol with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically used.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for carboxylic acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor-product ion transition.

References

Technical Support Center: Optimizing LC Gradient for Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the liquid chromatography (LC) gradient separation of Potassium 2-hydroxy-2-methylsuccinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

This compound, also known as potassium citramalate, is the dipotassium (B57713) salt of 2-hydroxy-2-methylsuccinic acid, a polar, hydrophilic dicarboxylic acid.[1][2] Its high polarity makes it difficult to retain on traditional non-polar stationary phases like C18 in reversed-phase liquid chromatography (RP-LC).[3][4] Furthermore, as an organic acid, it is prone to poor peak shape (tailing) due to secondary interactions with the stationary phase.[5][6]

Q2: What are the recommended starting conditions (column and mobile phase) for method development?

For successful separation, two main approaches are recommended:

  • Reversed-Phase (RP-LC) with Ion Suppression: This is a common starting point.

    • Column: Use a modern, high-purity, end-capped C18 column or a specialized aqueous-stable (AQ-type) C18 column.[5] AQ-type columns are designed to prevent phase collapse when using highly aqueous mobile phases.

    • Mobile Phase: To ensure the analyte is in its neutral, less polar form, the mobile phase pH should be lowered to at least 2 pH units below the analyte's pKa (pKa ≈ 3.35).[2][7] A starting mobile phase could be:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful alternative if retention in RP-LC is insufficient.[8]

    • Column: A zwitterionic (HILIC-Z) or diol-based HILIC column.[9][10]

    • Mobile Phase: HILIC uses a high organic content mobile phase. A typical starting point is:

      • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate or Formate

      • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate or Formate

Q3: How can I improve a tailing peak for my analyte?

Peak tailing for acidic compounds is often caused by unwanted interactions with the silica (B1680970) stationary phase.[6]

  • Adjust Mobile Phase pH: In RP-LC, ensure the mobile phase pH is low enough (e.g., 2.5-3.0) to fully protonate the carboxylic acid groups and minimize interactions with residual silanols on the column.[6][11]

  • Use a High-Purity Column: Employ a modern, fully end-capped column to reduce the number of available silanol (B1196071) groups that can cause secondary interactions.[12]

  • Check Injection Solvent: Dissolve your sample in a solvent that is weaker than or identical to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[5]

  • Reduce Sample Load: Column overload can lead to peak tailing. Try reducing the concentration or injection volume of your sample.[12]

Q4: My analyte shows little to no retention on a C18 column. What should I do?

This is a common issue for highly polar compounds.

  • Confirm Ion Suppression: First, ensure your mobile phase pH is sufficiently low (pH < 3.0) to maximize retention in RP-LC.[7]

  • Use an AQ-Type Column: Standard C18 columns can suffer from "phase collapse" or de-wetting under high aqueous conditions, leading to a sudden loss of retention. An AQ-type C18 column is designed to prevent this.

  • Switch to HILIC: If retention is still poor, HILIC is the recommended alternative.[8] This technique is specifically designed for polar analytes and will provide robust retention where RP-LC fails.[10] Multi-mode columns that combine reversed-phase and ion-exchange mechanisms can also significantly improve retention.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing 1. Secondary Silanol Interactions: Analyte (in its ionized form) interacts with the silica backbone of the column.[6] 2. Column Overload: Too much sample injected onto the column.[12] 3. Column Void/Contamination: A void has formed at the column inlet, or the inlet frit is blocked.[6][12]1. Lower Mobile Phase pH (RP-LC): Adjust pH to 2.5-3.0 with formic or phosphoric acid to suppress ionization.[11][13] 2. Dilute Sample: Reduce the sample concentration and/or injection volume.[12] 3. Flush/Reverse Column: Disconnect the column from the detector and flush with a strong solvent. If permitted by the manufacturer, reverse the column and flush to remove inlet contamination.[6] Replace the column if the problem persists.
Analyte Elutes in Void Volume (No Retention) 1. Analyte is Too Polar (RP-LC): The compound has insufficient hydrophobic character to interact with the C18 stationary phase.[3] 2. Incorrect Mobile Phase (HILIC): The initial mobile phase is too "strong" (contains too much water), preventing retention.[8]1. Switch to HILIC: This is the most effective solution for retaining highly polar compounds. 2. Use a Different RP Column: Try a polar-embedded or AQ-type C18 column. 3. Increase Organic Content (HILIC): Ensure your starting gradient condition is high in organic solvent (e.g., >90% acetonitrile).
Poor Resolution from Impurities 1. Inadequate Selectivity: The chosen mobile phase and stationary phase do not sufficiently differentiate the analyte from impurities. 2. Gradient is Too Steep: The mobile phase composition changes too quickly, causing compounds to elute too close together.[14]1. Optimize Gradient Slope: Decrease the rate of change of the organic solvent (%B per minute). A longer, shallower gradient generally improves resolution.[15][16] 2. Adjust pH (RP-LC): Small changes in pH can alter the ionization state of analytes and impurities differently, thus changing selectivity.[7][17] 3. Change Organic Modifier: Try methanol instead of acetonitrile (or vice versa). This can significantly alter selectivity.
Drifting or Inconsistent Retention Times 1. Insufficient Column Equilibration: The column was not given enough time to stabilize with the initial mobile phase conditions before injection.[18] 2. Mobile Phase Issues: Mobile phase is degrading, improperly mixed, or has dissolved gas. 3. Temperature Fluctuations: The column temperature is not stable, affecting retention.[18]1. Increase Equilibration Time: Equilibrate the column with at least 10-20 column volumes of the starting mobile phase before the first injection and between runs.[18] 2. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 3. Use a Column Thermostat: Maintain a constant column temperature for reproducible results.

Experimental Protocol: LC Gradient Optimization

This protocol outlines a systematic approach to developing a robust separation method for this compound.

1. Column and Mobile Phase Selection

  • Primary Approach (RP-LC):

    • Column: Agilent Poroshell 120 EC-C18 (or equivalent end-capped, high-purity C18), 2.7 µm, 4.6 x 100 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

  • Alternative Approach (HILIC):

    • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (or equivalent zwitterionic HILIC phase), 2.7 µm, 2.1 x 100 mm.[9]

    • Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate.

    • Column Temperature: 30 °C.

    • Flow Rate: 0.4 mL/min.

2. Initial Scouting Gradient

  • Run a broad, fast gradient to determine the approximate elution conditions.

  • RP-LC Example:

    • 0.0 min -> 5% B

    • 10.0 min -> 95% B

    • 12.0 min -> 95% B

    • 12.1 min -> 5% B

    • 15.0 min -> 5% B (Equilibration)

  • HILIC Example:

    • 0.0 min -> 5% B (representing 95% ACN)

    • 10.0 min -> 95% B (representing 50% ACN)

    • 12.0 min -> 95% B

    • 12.1 min -> 5% B

    • 15.0 min -> 5% B (Equilibration)

3. Gradient Optimization

  • Based on the scouting run, design a shallower gradient around the elution point of the analyte to improve resolution.

  • Example (Analyte elutes at 3 min in the RP scouting run, which corresponds to ~30% B):

    • Create a focused gradient that is less steep around the elution point.

    • 0.0 min -> 5% B

    • 1.0 min -> 5% B

    • 10.0 min -> 40% B (This is a much shallower gradient: ~3.9%/min vs 9%/min)

    • 11.0 min -> 95% B (Column wash)

    • 13.0 min -> 95% B

    • 13.1 min -> 5% B

    • 17.0 min -> 5% B (Equilibration)

4. Further Optimization (if needed)

  • pH Adjustment (RP-LC): Prepare mobile phase A with different acid concentrations or buffers to target pH values such as 2.5, 3.0, and 3.5 to see the effect on retention and peak shape.

  • Solvent Change: If resolution is still not optimal, switch the organic modifier from acetonitrile to methanol (or vice versa) and repeat the optimization steps.

Data Presentation: Effect of Parameter Optimization

The following table summarizes hypothetical but realistic outcomes of method optimization.

Parameter ChangedConditionRetention Time (min)Tailing Factor (Tf)Resolution (Rs)
Baseline Scouting Gradient, pH 2.72.81.81.3
Gradient Slope Shallow Gradient (4%/min)6.51.42.2
Mobile Phase pH Shallow Gradient, pH 2.56.91.22.4
Column Type Switched to HILIC5.21.12.8

Visualizations

LC_Method_Development_Workflow cluster_start Phase 1: Initial Setup cluster_scout Phase 2: Scouting & Evaluation cluster_optimize Phase 3: Optimization cluster_end Phase 4: Finalization start Define Analytical Goal col_select Select Column & Mobile Phase (RP-LC vs HILIC) start->col_select scout Run Broad Scouting Gradient col_select->scout eval Evaluate Retention, Peak Shape, & Resolution scout->eval check Criteria Met? eval->check opt Optimize Gradient Slope, Temperature, & pH check->opt No validate Validate Method check->validate Yes opt->scout Re-evaluate complete Method Complete validate->complete

Caption: A workflow for systematic LC method development.

Troubleshooting_Peak_Shape start Poor Peak Shape Observed check_mode Using RP-LC? start->check_mode check_ph Is pH < 3.0? check_mode->check_ph Yes solution_hilic Switch to HILIC method check_mode->solution_hilic No (Using HILIC) check_solvent Sample solvent weaker than mobile phase? check_ph->check_solvent Yes solution_ph Lower Mobile Phase pH to 2.5 - 2.8 check_ph->solution_ph No check_load Is sample load low? check_solvent->check_load Yes solution_solvent Re-dissolve sample in initial mobile phase check_solvent->solution_solvent No solution_load Reduce sample concentration or injection volume check_load->solution_load No solution_column Consider high-purity, end-capped column check_load->solution_column Yes

Caption: A troubleshooting flowchart for poor peak shape.

References

Technical Support Center: High-Resolution GC-MS Analysis of Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Potassium 2-hydroxy-2-methylsuccinate" is an analyte, a compound to be measured, rather than a reagent used to improve Gas Chromatography-Mass Spectrometry (GC-MS) resolution. This guide provides technical support for achieving high-resolution analysis of this compound and other polar organic acids, addressing common challenges researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of organic acids like this compound?

A1: Organic acids are generally non-volatile and polar compounds due to the presence of carboxyl and hydroxyl groups. These characteristics make them unsuitable for direct analysis by GC, as they would not vaporize easily and would interact strongly with the stationary phase of the GC column, leading to poor peak shape and retention.[1][2] Derivatization converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, allowing for successful separation and detection by GC-MS.[1][2][3]

Q2: What are the most common derivatization reagents for organic acids?

A2: The most common derivatization method for organic acids is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2] Common silylating reagents include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[1][4]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5][6]

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[1][7]

Alkylation, particularly methylation or butylation using reagents like BF₃ in methanol (B129727) or butanol, is another widely used technique.[8][9][10]

Q3: How can I identify the source of contamination in my GC-MS system?

A3: A systematic approach is key to identifying the source of contamination.[1]

  • Run a blank solvent injection: This will help determine if the contamination is coming from the solvent or the syringe.[1]

  • Run a "no injection" blank: This involves running the GC-MS method without injecting anything. If peaks are still observed, the contamination is likely from the carrier gas or the GC system itself (e.g., column bleed, septum bleed).[1]

  • Check the mass spectra of the contaminant peaks: The mass spectra can provide clues about the identity of the contaminant, which can help trace it back to its source (e.g., plasticizers, oils from pumps, previous samples).[1]

Troubleshooting Guide: Peak Shape and Resolution Issues

Q: My peaks are tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue when analyzing active compounds like organic acids.

  • Possible Cause 1: Active Sites in the GC System: Active sites in the injection port liner, on the column itself, or in the transfer line can cause adsorption of polar organic acids, leading to poor peak shape.[1][11]

    • Solution: Use deactivated liners and columns specifically designed for analyzing active compounds. Regular maintenance, including cleaning the inlet and trimming the first few centimeters off the column, can help remove active sites that develop over time.[1][11]

  • Possible Cause 2: Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free polar groups on the analyte will interact strongly with the stationary phase.

    • Solution: Optimize the derivatization conditions. This may involve increasing the reaction temperature, extending the reaction time, or using a catalyst (e.g., 1% TMCS with BSTFA).[3][8]

  • Possible Cause 3: Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volume and disrupt the sample flow path.[11]

    • Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.[11]

Q: My peaks are fronting. What does this indicate?

A: Peak fronting is often a sign of column overload.

  • Possible Cause 1: Sample Overload: Injecting too much sample onto the column can saturate the stationary phase.[12]

    • Solution: Reduce the injection volume or dilute the sample. Alternatively, using a column with a thicker stationary phase or a wider internal diameter can increase its capacity.[12]

  • Possible Cause 2: Incompatible Solvent: If the polarity of the injection solvent does not match the polarity of the stationary phase, it can cause poor sample focusing at the head of the column.[12]

    • Solution: Choose a solvent that is more compatible with your stationary phase. Adjusting the initial oven temperature to be about 20°C below the boiling point of the solvent can also improve peak shape.[11]

Q: I am observing split or doubled peaks for a single compound. What could be the cause?

A: Split peaks can arise from issues in the inlet or from the derivatization process itself.

  • Possible Cause 1: Inefficient Vaporization: Incomplete or slow vaporization of the sample in the inlet can lead to a split injection onto the column.[12]

    • Solution: Ensure the inlet temperature is appropriate for the derivatized analytes. Using a liner with glass wool can aid in vaporization.[12]

  • Possible Cause 2: Formation of Multiple Derivatives: Some organic acids with multiple functional groups can form different derivative species (e.g., partially silylated).[1]

    • Solution: Review the mass spectra of the split peaks to see if they are related to your target compound. Optimize the derivatization reaction to favor the formation of a single, stable derivative.[1]

  • Possible Cause 3: Column Contamination/Blockage: A partial blockage at the head of the column can cause the sample band to split.[13]

    • Solution: Trim the front end of the column. If the problem persists, the column may need to be replaced.[11]

Q: I see "ghost peaks" in my chromatogram. Where are they coming from?

A: Ghost peaks are peaks that appear in blank runs and are typically due to contamination or carryover.

  • Possible Cause 1: Contaminated Solvents or Reagents: Impurities in solvents or derivatizing agents can introduce extraneous peaks.[1]

    • Solution: Analyze a "reagent blank" containing only the solvents and reagents used in your sample preparation. If the ghost peaks are present, this confirms a contaminated reagent which should be replaced.[1]

  • Possible Cause 2: Carryover from Previous Injections: Highly concentrated or "sticky" compounds from a previous analysis can be retained in the system and elute in subsequent runs.

    • Solution: Run several solvent blanks after a concentrated sample to wash the system. In severe cases, the inlet liner and septum may need to be replaced, and the column baked out at a high temperature (within its specified limits).

  • Possible Cause 3: Septum Bleed: Particles from the inlet septum can degrade at high temperatures and introduce siloxane peaks into the chromatogram.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

Data Presentation

Table 1: Common Derivatization Strategies for Organic Acids in GC-MS
Derivatization MethodReagent(s)Typical ConditionsTarget GroupsAdvantagesConsiderations
Silylation (TMS) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) +/- 1% Trimethylchlorosilane (TMCS)60-80°C for 30-60 min-COOH, -OHForms volatile derivatives, widely applicable.[1][4][14]Derivatives are moisture-sensitive.[5]
Silylation (TMS) N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)37-80°C for 30-90 min-COOH, -OH, -NH2Highly volatile by-products, good for metabolomics.[5][6]Derivatives are moisture-sensitive.
Silylation (TBDMS) N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)70°C for 30 min-COOH, -OHForms more stable derivatives than TMS, less susceptible to hydrolysis.[7]Larger derivative increases retention time.
Esterification Boron trifluoride (BF₃) in Methanol or Butanol (10-14%)60-100°C for 15-60 min-COOHStable derivatives, good for fatty acids and dicarboxylic acids.[8][9]Does not derivatize hydroxyl groups; a second derivatization step (e.g., silylation) may be needed for hydroxy acids.[15]
Two-Step Derivatization 1. Methoxyamine Hydrochloride (MeOx) 2. MSTFA or BSTFA1. 37°C for 90 min 2. 37°C for 30 min1. C=O (keto/aldehyde) 2. -COOH, -OHStabilizes keto-acids and prevents multiple derivatives from tautomers.[5]More complex, multi-step procedure.

Experimental Protocols & Visualizations

General Experimental Workflow for GC-MS Analysis of Organic Acids

The following diagram illustrates a typical workflow for the analysis of organic acids like this compound from a biological matrix.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE Extract Analytes Evap Evaporation to Dryness (under Nitrogen stream) LLE->Evap Concentrate Recon Reconstitute in Solvent Evap->Recon AddReagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Recon->AddReagent Incubate Incubate (e.g., 60°C for 30 min) AddReagent->Incubate Inject Injection into GC-MS Incubate->Inject Sep Chromatographic Separation (e.g., DB-5ms column) Inject->Sep Detect Mass Spectrometric Detection (Electron Ionization) Sep->Detect Identify Compound Identification (Mass Spectrum & Retention Time) Detect->Identify Quant Quantification (Calibration Curve) Identify->Quant

Caption: Experimental workflow for the GC-MS analysis of organic acids.

References

Technical Support Center: Derivatization of Potassium 2-hydroxy-2-methylsuccinate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the derivatization of Potassium 2-hydroxy-2-methylsuccinate, a polar, non-volatile compound, for analysis by gas chromatography-mass spectrometry (GC-MS). The primary method discussed is silylation, a common derivatization technique to increase analyte volatility.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a salt of a hydroxy dicarboxylic acid. Its ionic nature and the presence of polar hydroxyl and carboxyl groups make it non-volatile. Gas chromatography requires analytes to be volatile to travel through the GC column. Derivatization, specifically silylation, replaces the active hydrogens on the hydroxyl and carboxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. This process increases the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[1]

Q2: What are the most common derivatization reagents for compounds like this compound?

A2: The most common and effective method for derivatizing hydroxy dicarboxylic acids is silylation. The preferred reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as 1% Trimethylchlorosilane (TMCS).[2][3] This combination is highly reactive towards both hydroxyl and carboxylic acid functional groups.[3]

Q3: How does the potassium salt form of the analyte affect the derivatization reaction?

A3: The presence of the potassium salt can potentially neutralize the acidic byproducts of the silylation reaction, which might influence the reaction equilibrium. While direct derivatization of potassium salts is possible, ensuring a sufficient excess of the silylating reagent is crucial for driving the reaction to completion.

Q4: What are the expected byproducts of the silylation reaction with BSTFA?

A4: The main byproducts of the reaction with BSTFA are N-(trimethylsilyl)trifluoroacetamide and any unreacted BSTFA.[3] If TMCS is used as a catalyst, small amounts of HCl can be formed, which will likely react with any basic components in the sample or be neutralized by the silylating reagent.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the derivatization of this compound.

Issue 1: Incomplete Derivatization (Low product yield, multiple peaks for the analyte)

Symptoms:

  • Low peak intensity for the fully derivatized product.

  • Presence of multiple peaks corresponding to partially derivatized species.

  • The peak for the underivatized compound may not be observed due to its non-volatile nature.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Presence of Moisture Water in the sample, solvents, or glassware will react with the silylating reagent, reducing its availability for the analyte.1. Ensure the sample is completely dry before adding the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen. 2. Use anhydrous solvents and store them properly. 3. Dry all glassware in an oven before use.
Insufficient Reagent Not enough silylating reagent to derivatize all active sites on the analyte and any interfering compounds.1. Increase the molar excess of the BSTFA + TMCS reagent. A general rule is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogens in the sample. 2. If the sample matrix is complex, consider a preliminary clean-up step to remove other reactive components.
Suboptimal Reaction Conditions The reaction time or temperature may not be sufficient for the reaction to go to completion.1. Increase the reaction temperature. A typical range for silylation is 60-80°C.[4] 2. Extend the reaction time. Reactions can range from 30 minutes to several hours.[5]
Poor Reagent Quality The derivatization reagent may have degraded due to improper storage or age.1. Use a fresh bottle of BSTFA + TMCS. 2. Store reagents in a desiccator under an inert atmosphere.
Issue 2: Chromatographic Problems (Peak tailing, ghost peaks)

Symptoms:

  • Asymmetrical peak shape for the derivatized analyte (tailing).[6]

  • Appearance of unexpected peaks in the chromatogram ("ghost peaks").[1]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Active Sites in the GC System Exposed silanol (B1196071) groups in the GC inlet liner, column, or connections can interact with the derivatized analyte, causing adsorption and peak tailing.[6]1. Use a deactivated inlet liner and replace it regularly.[1] 2. Trim the first few centimeters of the GC column to remove any active sites that may have developed. 3. Check for and eliminate any leaks in the system.
System Contamination Contamination from the septum, previous injections, or the derivatization reagents themselves can lead to ghost peaks.[7]1. Replace the septum regularly.[1] 2. Perform a bake-out of the GC system to remove contaminants. 3. Inject a solvent blank to identify the source of contamination.
Incomplete Derivatization The presence of underivatized or partially derivatized analyte can lead to severe peak tailing due to its polar nature.[6]Refer to the troubleshooting guide for "Incomplete Derivatization" (Issue 1).

Experimental Protocols

Protocol 1: Silylation of this compound

This protocol provides a general procedure for the trimethylsilylation of this compound for GC-MS analysis.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724) (optional, as a solvent)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen gas.

  • Reagent Addition: To the dried sample residue in a GC vial, add 100 µL of BSTFA + 1% TMCS. If the sample is difficult to dissolve, 50 µL of anhydrous pyridine or acetonitrile can be added as a solvent.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Quantitative Parameters for Optimization:

The optimal conditions may vary depending on the sample matrix and instrumentation. The following table provides a starting point for method optimization.

ParameterRecommended RangeNotes
BSTFA + 1% TMCS Volume 50 - 200 µLEnsure a sufficient molar excess over active hydrogens.
Reaction Temperature 60 - 85°CHigher temperatures can accelerate the reaction but may also lead to degradation of some compounds.
Reaction Time 30 - 120 minutesLonger times may be necessary for complete derivatization, especially with complex matrices.
Solvent (optional) Pyridine, AcetonitrileUse only if necessary to dissolve the sample. Ensure the solvent is anhydrous.

Visualizations

Derivatization_Workflow General Experimental Workflow for Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample This compound Sample Dry Dry Sample (e.g., under Nitrogen) Sample->Dry AddReagent Add BSTFA + 1% TMCS (and optional solvent) Dry->AddReagent React Heat and Vortex (e.g., 70°C for 60 min) AddReagent->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS Cool->Inject Analyze Data Acquisition and Analysis Inject->Analyze

Caption: A general experimental workflow for the derivatization and analysis of this compound.

Troubleshooting_Derivatization Troubleshooting Logic for Incomplete Derivatization Start Incomplete Derivatization Observed? Moisture Is the sample completely dry? Start->Moisture Reagent Is there sufficient reagent excess? Moisture->Reagent Yes Sol_Dry Action: Thoroughly dry sample and use anhydrous solvents. Moisture->Sol_Dry No Conditions Are reaction time and temperature optimal? Reagent->Conditions Yes Sol_Reagent Action: Increase reagent volume. Reagent->Sol_Reagent No ReagentQuality Is the reagent fresh? Conditions->ReagentQuality Yes Sol_Conditions Action: Increase reaction time and/or temperature. Conditions->Sol_Conditions No Sol_ReagentQuality Action: Use a new bottle of reagent. ReagentQuality->Sol_ReagentQuality No Success Problem Resolved ReagentQuality->Success Yes Sol_Dry->Moisture Sol_Reagent->Reagent Sol_Conditions->Conditions Sol_ReagentQuality->ReagentQuality

Caption: A decision tree for troubleshooting incomplete derivatization reactions.

References

"Potassium 2-hydroxy-2-methylsuccinate" matrix effects in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to identify, diagnose, and mitigate matrix effects during their experiments, with a focus on challenges that may arise from non-volatile buffer salts like Potassium 2-hydroxy-2-methylsuccinate .

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in ESI-MS and why are they a concern?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected compounds in the sample matrix.[1] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] These effects are a significant concern in quantitative bioanalysis as they can lead to poor accuracy, imprecision, and unreliable results.[3]

Q2: How can a salt like this compound cause matrix effects?

A2: Non-volatile salts, such as potassium salts, are a common cause of ion suppression in ESI-MS.[4][5] They can interfere with the ionization process in several ways:

  • Competition for Ionization: The salt ions can compete with the analyte for the available charge on the surface of the ESI droplets, reducing the number of charged analyte ions that reach the mass spectrometer.

  • Alteration of Droplet Properties: The presence of salts can change the surface tension and viscosity of the ESI droplets, which affects the efficiency of solvent evaporation and the release of gas-phase analyte ions.[6]

  • Adduct Formation: The salt cations (e.g., K+) can form adducts with the analyte, which can complicate the mass spectrum and potentially reduce the intensity of the desired protonated or deprotonated molecular ion.

Q3: How do I know if my analysis is affected by matrix effects?

A3: The most direct way to identify and characterize matrix effects is through a post-column infusion experiment .[7][8] This technique involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column but before the ESI source. A stable baseline signal is established, and then a blank matrix extract is injected. Any deviation (dip or peak) in this baseline indicates a region of ion suppression or enhancement, respectively.[9]

Q4: What are the primary strategies to mitigate matrix effects?

A4: The main approaches to reduce or eliminate matrix effects include:

  • Improved Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) are used to remove interfering matrix components before analysis.[10][11]

  • Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components is a crucial step.[3]

  • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the analyte concentration is high enough for detection after dilution.[9]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects as it will be affected in the same way as the analyte.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving matrix effect issues.

Problem: Poor reproducibility and accuracy in quantitative results.

Step 1: Identify the presence of matrix effects.

  • Action: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section.

  • Expected Outcome: The experiment will reveal at what retention times ion suppression or enhancement occurs.

Step 2: Assess the effectiveness of the current sample preparation method.

  • Action: Evaluate different sample preparation techniques (PPT, LLE, SPE). Compare the matrix effects and analyte recovery for each method.

  • Expected Outcome: To select a sample preparation method that provides the highest analyte recovery with the minimal matrix effect.

Step 3: Optimize chromatographic conditions.

  • Action: Modify the LC gradient, mobile phase composition, or select a different column chemistry to improve the separation of the analyte from the regions of ion suppression identified in Step 1.

  • Expected Outcome: The analyte peak elutes in a region with no or minimal ion suppression.

Step 4: Implement an appropriate internal standard.

  • Action: If matrix effects cannot be completely eliminated, use a stable isotope-labeled internal standard that co-elutes with the analyte.

  • Expected Outcome: The SIL-IS will compensate for signal variations caused by matrix effects, leading to more accurate and precise quantification.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for common sample preparation techniques. These values are illustrative and will vary depending on the specific analyte and matrix.

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effects

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)85 - 105-50 to +20[12]
Liquid-Liquid Extraction (LLE)60 - 90-20 to +10[13]
Solid-Phase Extraction (SPE)70 - 95-15 to +5[14]

Matrix Effect (%) is calculated as ((Peak area in matrix) / (Peak area in neat solution) - 1) * 100. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

Table 2: Impact of Salt Concentration on Analyte Signal (Illustrative)

Salt ConcentrationAnalyte Signal Intensity (counts)Signal Suppression (%)
No Salt1,000,0000
Low Salt750,00025
Medium Salt400,00060
High Salt150,00085

Experimental Protocols

Post-Column Infusion Experiment

Objective: To qualitatively identify regions of ion suppression or enhancement in a chromatographic run.

Materials:

  • LC-MS/MS system with an ESI source

  • Syringe pump

  • Tee union

  • Analyte standard solution

  • Prepared blank matrix extract

Procedure:

  • Set up the LC system with the analytical column and mobile phases to be used for the assay.

  • Connect the outlet of the LC column to one port of the tee union.

  • Connect the outlet of the syringe pump, containing the analyte standard solution, to the second port of the tee union.

  • Connect the third port of the tee union to the ESI source of the mass spectrometer.

  • Begin a constant, low-flow infusion of the analyte standard solution (e.g., 5-10 µL/min).

  • Once a stable signal for the analyte is observed in the mass spectrometer, inject a solvent blank to establish the baseline.

  • After the solvent blank run, inject the prepared blank matrix extract.

  • Monitor the analyte signal throughout the chromatographic run. A significant and reproducible dip in the baseline indicates ion suppression, while a peak indicates ion enhancement.

Protein Precipitation (PPT) Protocol for Plasma Samples

Objective: To remove proteins from a plasma sample.

Materials:

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold ACN (a 3:1 ratio of precipitating solvent to sample).[15]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte, for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples

Objective: To extract an analyte from a plasma sample into an immiscible organic solvent.

Materials:

  • Plasma sample

  • Internal standard solution

  • Water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Pipette 100 µL of plasma into a glass tube.

  • Add the internal standard.

  • Add 500 µL of the selected organic solvent.

  • Vortex for 2 minutes to ensure efficient extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.[13]

Solid-Phase Extraction (SPE) Protocol for Plasma Samples

Objective: To selectively extract and concentrate an analyte from a plasma sample using a solid sorbent.

Materials:

  • SPE cartridge (e.g., C18, mixed-mode)

  • Plasma sample

  • Internal standard solution

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent

  • Elution solvent

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.

  • Washing: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove unretained interferences.

  • Elution: Elute the analyte with 1 mL of a strong elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Sample->PPT Choose One LLE Liquid-Liquid Extraction (LLE) Sample->LLE Choose One SPE Solid-Phase Extraction (SPE) Sample->SPE Choose One LC LC Separation PPT->LC LLE->LC SPE->LC MS ESI-MS/MS Detection LC->MS Data Data Analysis MS->Data

Caption: A generalized workflow for sample preparation and analysis in LC-MS/MS.

Caption: A logical troubleshooting workflow for addressing matrix effects in ESI-MS.

References

Technical Support Center: Troubleshooting Low Recovery of Potassium 2-hydroxy-2-methylsuccinate During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of Potassium 2-hydroxy-2-methylsuccinate. Below you will find troubleshooting advice and frequently asked questions to help improve your recovery rates.

Troubleshooting Guide: Low Extraction Recovery

Low recovery of this compound, a polar endogenous metabolite, is a common issue stemming from its high water solubility.[1][2][3][4] This guide provides a systematic approach to diagnosing and resolving this problem.

Question: Why is my recovery of this compound so low?

Answer: The low recovery is likely due to the compound's high polarity and water solubility as the dipotassium (B57713) salt of 2-hydroxy-2-methylsuccinic acid.[1][4] To improve recovery, the compound must be converted to its less polar, protonated form and an appropriate extraction technique must be selected and optimized.

Below is a workflow to troubleshoot and improve your extraction efficiency.

G cluster_start Start: Low Recovery cluster_ph Step 1: pH Adjustment cluster_extraction Step 2: Choose Extraction Method cluster_lle LLE Troubleshooting cluster_spe SPE Troubleshooting cluster_end Outcome start Low Recovery of This compound ph_adjust Acidify Sample to pH < pKa (pKa1 ~3.35) start->ph_adjust Crucial First Step method_choice Select Extraction Method ph_adjust->method_choice lle Liquid-Liquid Extraction (LLE) method_choice->lle For simpler matrices spe Solid-Phase Extraction (SPE) method_choice->spe For complex matrices & higher selectivity lle_solvent Optimize Solvent System (e.g., Ethyl Acetate, MTBE) lle->lle_solvent spe_sorbent Select Appropriate Sorbent (e.g., Anion Exchange, Mixed-Mode) spe->spe_sorbent salting_out Incorporate 'Salting Out' (e.g., add NaCl or (NH4)2SO4) lle_solvent->salting_out emulsion Address Emulsion Formation salting_out->emulsion end_goal Improved Recovery emulsion->end_goal spe_params Optimize SPE Parameters (Load, Wash, Elute) spe_sorbent->spe_params spe_params->end_goal G cluster_protocol SPE Protocol Workflow start Start: Sample condition 1. Condition (e.g., 1 mL Methanol) start->condition equilibrate 2. Equilibrate (e.g., 1 mL Acidified Water, pH 2) condition->equilibrate load 3. Load Sample (Acidified to pH 2, slow flow rate) equilibrate->load wash 4. Wash (e.g., 1 mL Acidified Water/Methanol) load->wash elute 5. Elute (e.g., 1 mL 5% NH4OH in Methanol) wash->elute end End: Evaporate & Reconstitute elute->end

References

Technical Support Center: Troubleshooting "Potassium 2-hydroxy-2-methylsuccinate" Contamination in Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential sources of "Potassium 2-hydroxy-2-methylsuccinate" in your analytical experiments.

Synonyms: (±)-2-Hydroxy-2-methylsuccinic acid dipotassium (B57713) salt, Citramalic acid potassium salt, 2-Methylmalic acid potassium salt.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be appearing in my samples?

This compound is the potassium salt of 2-hydroxy-2-methylsuccinic acid, also known as citramalic acid. It is recognized as an endogenous metabolite, meaning it can be naturally present in biological samples. However, its parent acid, citramalic acid, is also a known metabolite of various yeast and bacteria, including Saccharomyces species and Propionibacteria.[1][2][3] Therefore, its presence in your analysis could be from two primary sources:

  • Endogenous Origin: Naturally occurring in the biological matrix you are studying.

  • Exogenous Contamination: Introduced into your sample from external sources, most likely of microbial origin.

Q2: What are the common exogenous sources of 2-hydroxy-2-methylsuccinate contamination?

While this compound is not a commonly reported laboratory contaminant like phthalates or polyethylene (B3416737) glycols (PEGs), its microbial origin suggests potential sources of contamination that are common in laboratory environments. These include:

  • Microbial growth in solvents and reagents: Aqueous mobile phases, buffers, and stock solutions are susceptible to microbial contamination if not prepared freshly and stored properly.[4]

  • Contaminated labware: Inadequate cleaning of glassware, pipette tips, and sample vials can harbor microbial residues.

  • Water purification systems: Biofilm formation within water purification systems can be a source of microbial metabolites.

  • Cell culture media: Some components of cell culture media may contain low levels of microbial metabolites, or the media itself can become contaminated during handling.

Q3: How can I determine if the 2-hydroxy-2-methylsuccinate in my sample is endogenous or a contaminant?

Distinguishing between endogenous and exogenous sources is critical for accurate data interpretation. The most definitive method is through stable isotope labeling . This involves using a labeled precursor in your biological system (e.g., ¹³C-glucose in cell culture) and analyzing the mass isotopologue distribution of 2-hydroxy-2-methylsuccinate.

  • If the compound is endogenous , it will incorporate the stable isotope label, resulting in a shift in its mass-to-charge ratio (m/z) in the mass spectrometer.

  • If the compound is an exogenous contaminant , it will not be labeled and will appear at its natural, unlabeled m/z.

Troubleshooting Guide: Unexpected Peak of 2-hydroxy-2-methylsuccinate

If you have identified an unexpected peak corresponding to 2-hydroxy-2-methylsuccinate in your chromatogram, follow this troubleshooting guide to pinpoint the source.

Step 1: Initial Assessment and Confirmation
  • Confirm Peak Identity:

    • Verify the retention time and mass-to-charge ratio (m/z) of the peak against a pure standard of 2-hydroxy-2-methylsuccinic acid.

    • Perform tandem mass spectrometry (MS/MS) to compare the fragmentation pattern of the unknown peak with that of the standard.

  • Analyze Blank Injections:

    • Inject a solvent blank (the same solvent used to reconstitute your sample).

    • Inject a method blank (a sample that has gone through the entire sample preparation process without the biological matrix).

    • Interpretation:

      • Peak in solvent blank: Suggests contamination of your solvent or LC-MS system.

      • Peak in method blank but not solvent blank: Points to contamination from reagents or labware used during sample preparation.

      • No peak in blanks: The compound is likely originating from your sample (either endogenous or a contaminant introduced at the sample collection stage).

Step 2: Investigating Potential Contamination Sources

This workflow helps systematically identify the source of exogenous contamination.

Contamination_Workflow Start Unexpected Peak of 2-hydroxy-2-methylsuccinate Detected Confirm Confirm Peak Identity (RT, m/z, MS/MS) Start->Confirm Blank_Analysis Analyze Blank Injections (Solvent and Method Blanks) Confirm->Blank_Analysis Peak_In_Blanks Peak Present in Blanks? Blank_Analysis->Peak_In_Blanks No_Peak_In_Blanks Peak Absent in Blanks (Likely from Sample) Peak_In_Blanks->No_Peak_In_Blanks No Source_Investigation Investigate Contamination Sources Peak_In_Blanks->Source_Investigation Yes Endogenous_vs_Exogenous Differentiate Endogenous vs. Exogenous Origin No_Peak_In_Blanks->Endogenous_vs_Exogenous Stable_Isotope_Labeling Perform Stable Isotope Labeling Experiment Endogenous_vs_Exogenous->Stable_Isotope_Labeling Action_Plan Implement Corrective Actions Stable_Isotope_Labeling->Action_Plan Solvents_Reagents Check Solvents & Reagents Source_Investigation->Solvents_Reagents Labware Check Labware Source_Investigation->Labware LCMS_System Check LC-MS System Source_Investigation->LCMS_System Solvents_Reagents->Action_Plan Labware->Action_Plan LCMS_System->Action_Plan

Figure 1. Troubleshooting workflow for an unexpected peak of 2-hydroxy-2-methylsuccinate.
Potential Source Troubleshooting Steps
Solvents and Reagents 1. Prepare fresh mobile phases and all other aqueous solutions. 2. Use LC-MS grade solvents and high-purity water. 3. Add a small percentage of organic solvent (e.g., 5%) to aqueous mobile phases to inhibit microbial growth.[5] 4. Avoid "topping off" solvent bottles; use fresh bottles.[5]
Labware and Consumables 1. Use new, sterile pipette tips, microcentrifuge tubes, and vials. 2. If using glassware, ensure it is thoroughly cleaned, rinsed with high-purity water, and oven-dried. Avoid using detergents, as residues can be a source of contamination.[5]
LC-MS System 1. Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water) to remove potential microbial buildup. 2. Clean the mass spectrometer's ion source.
Sample Collection and Handling 1. Ensure aseptic techniques are used during sample collection to prevent microbial contamination.

Step 3: Differentiating Endogenous vs. Exogenous Origin with Stable Isotope Labeling

If the troubleshooting in Step 2 does not identify an external source, the compound is likely endogenous. To confirm this, a stable isotope labeling experiment is the gold standard.

Experimental Protocol: Stable Isotope Labeling for Metabolite Origin Analysis

This protocol provides a general framework. Specific parameters should be optimized for your experimental system.

  • Select a Labeled Precursor:

    • For most cell culture experiments, uniformly labeled ¹³C-glucose ([U-¹³C₆]glucose) is a suitable choice as it enters central carbon metabolism.

    • Other labeled precursors (e.g., ¹³C-glutamine) can be used depending on the expected metabolic pathways.

  • Cell Culture Labeling:

    • Culture cells in a medium where the standard glucose is replaced with [U-¹³C₆]glucose.

    • Include a parallel culture with unlabeled glucose as a control.

    • The labeling duration should be sufficient to reach an isotopic steady state, which can range from hours to days depending on the cell type and metabolic rates.

  • Sample Extraction:

    • After the labeling period, quench metabolism rapidly (e.g., with cold methanol).

    • Extract metabolites using a standard protocol (e.g., methanol/acetonitrile/water extraction).

  • LC-MS Analysis:

    • Analyze the extracts from both labeled and unlabeled cultures by LC-MS.

    • Specifically monitor for the m/z of unlabeled 2-hydroxy-2-methylsuccinate and its expected labeled isotopologues.

  • Data Analysis:

    • In the labeled samples, look for a mass shift in the peak corresponding to 2-hydroxy-2-methylsuccinate. The magnitude of the shift will depend on the number of carbons incorporated from the labeled precursor.

    • The presence of labeled isotopologues confirms that the compound is being synthesized by the cells (endogenous).

    • The continued presence of a significant unlabeled peak in the labeled sample may indicate an exogenous source or incomplete labeling.

Stable_Isotope_Labeling_Workflow Start Hypothesis: Is the metabolite endogenous or exogenous? Culture_Cells Culture Cells with Labeled Precursor (e.g., ¹³C-Glucose) and Unlabeled Control Start->Culture_Cells Metabolite_Extraction Quench Metabolism and Extract Metabolites Culture_Cells->Metabolite_Extraction LCMS_Analysis Analyze Extracts by LC-MS Metabolite_Extraction->LCMS_Analysis Data_Analysis Analyze Mass Isotopologue Distribution LCMS_Analysis->Data_Analysis Labeled_Peak Labeled Isotopologues Detected? Data_Analysis->Labeled_Peak Endogenous Conclusion: Endogenous Origin Labeled_Peak->Endogenous Yes Exogenous Conclusion: Exogenous Contamination or Incomplete Labeling Labeled_Peak->Exogenous No

Figure 2. Experimental workflow for stable isotope labeling to determine metabolite origin.

Best Practices for Preventing Microbial Contamination

Proactive measures are the most effective way to prevent the introduction of microbial contaminants.

  • Aseptic Technique: Always use proper aseptic techniques when handling samples, preparing solutions, and working with cell cultures.[6]

  • Regular Cleaning: Implement and follow a strict cleaning schedule for all laboratory surfaces and equipment.[7][8]

  • Fresh Reagents: Prepare aqueous mobile phases and buffers fresh and daily if possible. Discard old solutions.[4]

  • Proper Storage: Store solvents and reagents in appropriate containers with tight-fitting caps (B75204) to prevent airborne contamination.

  • Water Quality: Regularly maintain and monitor your water purification system to prevent biofilm formation.

  • Personal Protective Equipment (PPE): Always wear gloves, lab coats, and other appropriate PPE. Change gloves frequently, especially after handling potentially contaminated items.[8][9]

References

Technical Support Center: Mass Spectrometry Analysis of Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of Potassium 2-hydroxy-2-methylsuccinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to adduct formation during their experiments.

Troubleshooting Guide: Adduct Formation in MS Analysis

Mass spectrometry of small organic acids like 2-hydroxy-2-methylsuccinate, particularly when introduced as a potassium salt, can be prone to the formation of various adducts, leading to complex and difficult-to-interpret spectra. This guide provides a systematic approach to identifying and mitigating these issues.

Problem: My mass spectrum for this compound shows multiple peaks, and I am unsure which ion represents my analyte.

This is a common issue arising from the formation of different adducts in the ion source. The multiple peaks likely correspond to the deprotonated molecule, as well as various salt and solvent adducts.

Solution Workflow:

adduct_troubleshooting_workflow cluster_identification Step 1: Identify the Common Adducts cluster_mitigation Step 2: Implement Mitigation Strategies cluster_verification Step 3: Verify the Results start Observe multiple peaks in the mass spectrum check_MH Look for the [M-H]⁻ peak in negative ion mode (m/z = 161.04) start->check_MH check_adducts Identify potential adducts: [M+K-2H]⁻, [M+Na-2H]⁻, [M+Cl]⁻, etc. check_MH->check_adducts strategy1 Optimize Mobile Phase check_adducts->strategy1 If adducts are prevalent strategy2 Modify Sample Preparation strategy1->strategy2 strategy1_options Add a volatile acid (e.g., 0.1% formic acid) to promote [M-H]⁻ formation. strategy1->strategy1_options strategy3 Adjust MS Source Parameters strategy2->strategy3 strategy2_options Use plastic vials and containers instead of glass to minimize Na⁺ and K⁺ leaching. strategy2->strategy2_options strategy3_options Lower the ion source temperature to reduce in-source fragmentation and complex formation. strategy3->strategy3_options analyze_spectrum Re-acquire the mass spectrum strategy3->analyze_spectrum confirm_peak Confirm a dominant and stable [M-H]⁻ peak analyze_spectrum->confirm_peak

Caption: Troubleshooting workflow for identifying and mitigating adduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the expected ions for 2-hydroxy-2-methylsuccinate in mass spectrometry?

Given that the analyte is a dicarboxylic acid, analysis is typically performed in negative ion mode. The primary ion of interest is the deprotonated molecule, [M-H]⁻. However, due to the presence of potassium, you should also be aware of other potential adducts.

Ion Type Formula Expected m/z Notes
Deprotonated Molecule[C₅H₇O₅]⁻161.04This is the target ion for quantification in negative ion mode.
Potassium Adduct[C₅H₆O₅K]⁻199.00Formed by the loss of two protons and the addition of one potassium ion.
Sodium Adduct[C₅H₆O₅Na]⁻183.02Can be observed due to sodium contamination from glassware or solvents.[1][2]
Chloride Adduct[C₅H₈O₅Cl]⁻197.01May be present if chlorinated solvents are used or if there is chloride contamination.[2]

Q2: Why am I seeing a dominant potassium adduct even when I expect the deprotonated molecule?

The sample itself is a potassium salt, which provides a high concentration of potassium ions in the electrospray droplet. This high local concentration can favor the formation of the potassium adduct over the simple deprotonated molecule.

Q3: How can I promote the formation of the deprotonated [M-H]⁻ ion and reduce adducts?

Several strategies can be employed to favor the formation of the desired [M-H]⁻ ion:

  • Mobile Phase Modification: The most effective method is to lower the pH of the mobile phase by adding a volatile acid, such as 0.1% formic acid or acetic acid.[2] This provides an excess of protons that can displace the potassium ions, promoting the formation of the neutral acid which can then be easily deprotonated.

  • Use of Ammonium (B1175870) Salts: Adding a volatile ammonium salt like ammonium acetate (B1210297) or ammonium formate (B1220265) to the mobile phase can also help. The ammonium ions can compete with the potassium ions for adduction, and ammonium adducts are often less stable and can dissociate to yield the protonated or deprotonated molecule.

  • Sample Preparation: Avoid using glassware for sample preparation and storage, as it can leach sodium and other metal ions.[1][2] Opt for high-purity plastic vials and containers.

  • Solvent Purity: Use high-purity, LC-MS grade solvents to minimize metal ion contamination.[1]

Q4: Can I use positive ion mode for the analysis of this compound?

While negative ion mode is generally preferred for carboxylic acids, positive ion mode can sometimes provide complementary information. In positive mode, you would expect to see the following ions:

Ion Type Formula Expected m/z Notes
Protonated Molecule[C₅H₉O₅]⁺163.05May be observed, but ionization efficiency is often low for dicarboxylic acids.
Potassium Adduct[C₅H₈O₅K]⁺201.01Highly likely to be observed due to the nature of the sample.
Sodium Adduct[C₅H₈O₅Na]⁺185.03Common due to sodium contamination.[1][2]
Ammonium Adduct[C₅H₈O₅NH₄]⁺180.08Can be promoted by adding ammonium salts to the mobile phase.[3]

Q5: What are some advanced strategies if basic mobile phase modification doesn't work?

If significant adduct formation persists, you can consider the following:

  • Fluorinated Alkanoic Acids: The addition of small amounts of trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can be very effective at suppressing metal adducts.[4][5] The highly electronegative fluorine atoms can chelate the metal ions, making them unavailable for adduct formation.[5] However, be aware that TFA can cause ion suppression.

  • Derivatization: For robust quantification, especially in complex matrices, derivatization of the carboxylic acid groups can be performed.[6][7] This converts the analyte into a less polar and more easily ionizable derivative, often improving chromatographic retention and ionization efficiency.[6][7]

Experimental Protocols

Protocol 1: General LC-MS Method for Minimizing Adducts of 2-hydroxy-2-methylsuccinate (Negative Ion Mode)

  • Sample Preparation:

    • Dissolve the this compound standard or sample in a solution of 50:50 acetonitrile:water.

    • Use polypropylene (B1209903) or other suitable plastic vials and pipette tips to avoid metal ion contamination.[1][2]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a suitable starting point. For highly polar compounds, a HILIC column might be considered.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry (Negative ESI):

    • Capillary Voltage: 2.5 - 3.5 kV.

    • Cone Voltage: 20 - 40 V (optimize for the [M-H]⁻ ion).

    • Source Temperature: 120 - 150 °C.[1]

    • Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen).

    • Desolvation Temperature: 350 - 450 °C.

    • Scan Range: m/z 50 - 500.

Logical Relationship for Method Optimization:

method_optimization_logic cluster_mobile_phase Mobile Phase Optimization cluster_sample_prep Sample Handling cluster_instrument MS Source Tuning start Initial Analysis Shows High Adduct Formation add_acid Add 0.1% Formic Acid start->add_acid use_plastic Switch to Plasticware start->use_plastic try_ammonium Try Ammonium Formate/Acetate add_acid->try_ammonium If adducts persist optimize_voltages Optimize Cone/Capillary Voltages add_acid->optimize_voltages try_ammonium->optimize_voltages use_plastic->start lower_temp Lower Source Temperature optimize_voltages->lower_temp end_goal Dominant and Stable [M-H]⁻ Signal optimize_voltages->end_goal Successful Optimization lower_temp->end_goal Successful Optimization

Caption: Logical flow for optimizing MS methods to reduce adducts.

References

Technical Support Center: Optimizing MS/MS Fragmentation for Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of Potassium 2-hydroxy-2-methylsuccinate (also known as citramalic acid potassium salt).

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for 2-hydroxy-2-methylsuccinate in MS analysis?

A1: 2-hydroxy-2-methylsuccinic acid has a molecular weight of approximately 148.11 g/mol .[1][2][3] Given its two carboxylic acid groups, it is most effectively analyzed in negative ion mode. The expected precursor ion is the deprotonated molecule [M-H]⁻ at an m/z of approximately 147.037.[4] While analysis in positive mode is possible, it may lead to the formation of various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), complicating the spectrum.[5]

Q2: I am observing a weak or absent precursor ion signal. What are the common causes and solutions?

A2: A weak or absent precursor ion signal can stem from several factors. Start by ensuring your sample concentration is adequate. Then, focus on optimizing the ion source parameters, as poor ionization efficiency is a primary cause.[5] Key parameters to adjust include capillary voltage, nebulizer gas pressure, and desolvation temperature.[6] Also, verify that the mobile phase composition is appropriate; for negative mode ESI, a neutral or slightly basic pH can enhance deprotonation, though this must be balanced with chromatographic performance.

Q3: My MS/MS fragmentation is inefficient, resulting in low-intensity product ions. How can I improve it?

A3: Inefficient fragmentation is typically resolved by optimizing the collision energy (CE). If the CE is too low, the precursor ion will not fragment sufficiently. If it is too high, the precursor will fragment excessively into very small, less specific ions. A systematic approach is to perform a collision energy ramping experiment to identify the optimal voltage that yields the desired product ions while retaining about 10-15% of the precursor ion.[7] Also, ensure the collision gas pressure in the collision cell is set appropriately according to the instrument manufacturer's guidelines.

Q4: I see multiple peaks in my full scan spectrum for a single compound, such as [M-H]⁻, [M+Cl]⁻, or [M+formate]⁻. How can I minimize this?

A4: The presence of multiple adduct ions in the source can split the total ion current, reducing the intensity of your target precursor and complicating data interpretation. This is common when using mobile phases containing salts or additives.[5] To minimize adduct formation, use high-purity solvents and reagents like LC-MS grade water, acetonitrile, and methanol (B129727).[5][8] If additives are necessary for chromatography, use volatile options like formic acid or ammonium (B1175870) acetate (B1210297) at low concentrations (e.g., 0.1%).[6] Reducing the concentration of salts (e.g., from buffers) in the final sample solution is also critical.[8]

Q5: What are the expected fragmentation patterns and neutral losses for 2-hydroxy-2-methylsuccinate?

A5: For the [M-H]⁻ precursor of 2-hydroxy-2-methylsuccinate (m/z 147.0), fragmentation is expected to occur through the loss of stable neutral molecules. Common neutral losses for carboxylic acids and hydroxyl-containing compounds include:

  • Loss of H₂O (18 Da): From the hydroxyl group and an adjacent proton.

  • Loss of CO₂ (44 Da): Decarboxylation of one of the carboxylic acid groups.

  • Loss of H₂O + CO₂ (62 Da): A sequential loss.

  • Loss of two CO₂ molecules (88 Da): Though less common as a single event.

The most stable and therefore most abundant fragment ions (base peaks) often result from these cleavages.[9][10]

Troubleshooting Guides

Guide 1: Low Signal Intensity or High Noise
Symptom Possible Cause Troubleshooting Step
No or very low signal Poor ionization efficiency.Optimize ion source parameters (capillary voltage, gas flows, temperatures). Infuse the analyte directly to find optimal settings.[7]
Ion suppression from matrix components.Dilute the sample or improve the sample cleanup procedure. Ensure chromatographic separation from interfering compounds.[5][11]
Incorrect mobile phase pH.For negative ion mode, ensure the pH is suitable to deprotonate the analyte without compromising chromatography.[8]
High background noise Contaminated system or solvents.Clean the ion source and transfer optics. Run blanks to identify the source of contamination. Use high-purity, LC-MS grade solvents.[5]
Non-volatile salts in mobile phase.Replace buffers like phosphate (B84403) with volatile alternatives such as ammonium formate (B1220265) or ammonium acetate.[8]
Guide 2: Poor or Unstable Fragmentation
Symptom Possible Cause Troubleshooting Step
Precursor ion is present, but product ions are weak or absent. Collision energy (CE) is too low.Systematically increase the collision energy in your MS/MS method. Perform a CE ramping experiment to find the optimum value.[7]
In-source fragmentation is occurring.The ion source settings are too harsh, causing the molecule to fragment before reaching the collision cell. Reduce the cone/skimmer/fragmentor voltage and/or the source temperature.[12][13]
Precursor ion is absent, many small fragment ions observed. Collision energy (CE) is too high.Systematically decrease the collision energy to prevent excessive fragmentation.
Inconsistent fragmentation pattern between runs. Unstable spray or fluctuating source conditions.Check for blockages in the sample line or ESI needle. Ensure gas flows and temperatures are stable. Confirm the system is properly calibrated.

Experimental Protocols

Protocol: Method Development for MS/MS Fragmentation Optimization
  • Analyte Preparation : Prepare a 1 µg/mL stock solution of this compound in a 50:50 mixture of methanol and water.

  • Direct Infusion and Source Optimization :

    • Set up a direct infusion of the analyte at a low flow rate (e.g., 5-10 µL/min) into the mass spectrometer.

    • Select negative ion mode and scan a mass range that includes the precursor ion (e.g., m/z 50-200).

    • Systematically adjust key ESI source parameters to maximize the intensity of the [M-H]⁻ ion at m/z 147.0. Refer to the table below for typical starting ranges.

  • Precursor Ion Isolation : Create an MS/MS method to isolate the precursor ion at m/z 147.0 with an isolation window of ~1-2 m/z.

  • Collision Energy Optimization :

    • Set the collision gas (e.g., argon) to the manufacturer's recommended pressure.

    • Acquire MS/MS spectra while ramping the collision energy (e.g., from 5 eV to 40 eV in 2-5 eV steps).

    • Analyze the resulting data to identify the collision energy that produces the desired product ions with good intensity. Select two to three specific and intense product ions for your final SRM/MRM (Selected Reaction Monitoring/Multiple Reaction Monitoring) method.

  • LC-MS/MS Method Integration :

    • Incorporate the optimized source and MS/MS parameters into your LC method.

    • Perform a test injection to confirm the retention time and signal intensity of the analyte.

    • Further adjustments to the mobile phase composition may be needed to balance chromatographic separation with ionization efficiency.[7]

Table 1: Typical ESI Parameter Ranges for Optimization
ParameterTypical Range (Negative Mode)Purpose
Capillary Voltage -2.5 to -4.0 kVPromotes ion formation at the ESI tip.[6]
Nebulizer Gas Pressure 20 - 60 psiAssists in forming a fine spray of droplets.[6]
Drying Gas Flow 5 - 15 L/minAids in solvent evaporation from droplets.[14]
Drying Gas Temperature 250 - 400 °CFacilitates desolvation to produce gas-phase ions.[6]
Cone/Skimmer Voltage 10 - 50 VPotentials that guide ions from the source; can cause in-source fragmentation if too high.[12][13]

Visualizations

Workflow cluster_prep Phase 1: Preparation cluster_infusion Phase 2: Direct Infusion Optimization cluster_msms Phase 3: MS/MS Optimization cluster_final Phase 4: Final Method prep Prepare 1 µg/mL Analyte Standard lc_setup Develop Initial LC Method (Column, Mobile Phase) prep->lc_setup infuse Infuse Analyte (5-10 µL/min) source_opt Optimize Source Parameters (Voltage, Gas, Temp) for [M-H]⁻ (m/z 147) infuse->source_opt isolate Isolate Precursor Ion (m/z 147.0) source_opt->isolate ce_ramp Perform Collision Energy Ramp (e.g., 5-40 eV) isolate->ce_ramp select_trans Select 2-3 Stable Product Ions ce_ramp->select_trans final_method Create Final LC-MS/MS Method (SRM/MRM) select_trans->final_method

Caption: Workflow for optimizing MS/MS parameters.

Troubleshooting start Problem: Weak or Unstable MS/MS Signal q_precursor Is Precursor Ion ([M-H]⁻) Signal Strong in Full Scan? start->q_precursor a_precursor_no No: Optimize Source q_precursor->a_precursor_no No q_precursor->a_precursor_yes Yes q_in_source_frag Evidence of In-Source Fragmentation? a_precursor_no->q_in_source_frag Re-evaluate a_precursor_yes->q_in_source_frag a_in_source_yes Yes: Lower Source Energy q_in_source_frag->a_in_source_yes Yes q_in_source_frag->a_in_source_no No q_ce Are Product Ions Weak or Absent? a_in_source_yes->q_ce Re-evaluate a_in_source_no->q_ce a_ce_yes Yes: Increase Collision Energy q_ce->a_ce_yes Yes end Optimized Signal q_ce->end No a_ce_yes->end Re-evaluate

Caption: Logic diagram for troubleshooting MS/MS signal issues.

References

"Potassium 2-hydroxy-2-methylsuccinate" calibration curve linearity issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues during the analysis of Potassium 2-hydroxy-2-methylsuccinate.

Troubleshooting Guide: Calibration Curve Linearity Issues

This guide provides a systematic approach to identifying and resolving non-linear calibration curves for this compound analysis, primarily using High-Performance Liquid Chromatography (HPLC).

Question: My calibration curve for this compound is not linear (R² < 0.99). What are the potential causes and how can I fix it?

Answer: Non-linear calibration curves can arise from several factors, ranging from sample preparation to instrument settings. Follow these troubleshooting steps to identify and resolve the issue.

Step 1: Verify Standard Preparation and Dilution Series

  • Potential Cause: Errors in stock solution concentration, serial dilutions, or improper solvent used for dissolution can lead to inaccurate standard concentrations.

  • Troubleshooting Actions:

    • Prepare a fresh stock solution and repeat the dilution series.

    • Ensure the analyte is fully dissolved in the diluent.

    • Use calibrated pipettes and volumetric flasks.

    • Whenever possible, dissolve and inject samples in the mobile phase to avoid solvent mismatch effects.[1][2]

Step 2: Evaluate Chromatographic Conditions

  • Potential Cause: Issues with the HPLC system, column, or mobile phase can affect peak shape and response, leading to non-linearity.

  • Troubleshooting Actions:

    • Check for Column Overload: High concentration standards can overload the column, resulting in broad or distorted peaks.[3] Dilute your standards or reduce the injection volume.[1]

    • Assess Mobile Phase Composition: Inconsistent mobile phase composition can cause retention time shifts and affect analyte response. If using a gradient, ensure the pumping system is working correctly.[4] For isocratic methods, prepare the mobile phase manually to ensure consistency.

    • Consider a Guard Column: Contaminants from the sample matrix can accumulate on the analytical column, affecting performance. Using a guard column can help protect the main column.[4]

    • Verify pH of the Mobile Phase: For ionizable compounds like 2-hydroxy-2-methylsuccinate, the pH of the mobile phase is critical for consistent retention and peak shape. Ensure the pH is stable and appropriate for the analyte's pKa.

Step 3: Investigate Detector Response

  • Potential Cause: The detector response may not be linear across the entire concentration range.

  • Troubleshooting Actions:

    • Check for Detector Saturation: At high concentrations, the detector signal may reach its maximum limit, causing the curve to plateau.[3] Reduce the concentration of your highest standards or decrease the injection volume.

    • Verify Wavelength Setting: If using a UV detector, ensure it is set to the absorbance maximum of the analyte and not on a steep slope of the absorbance curve.[1]

    • Review Detector Settings: For detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), which can have non-linear responses, a quadratic or other non-linear curve fit may be more appropriate.[3]

Step 4: Assess for Matrix Effects and Co-elution

  • Potential Cause: Components in the sample matrix can co-elute with the analyte, causing interference and affecting the accuracy of the response.[3][5]

  • Troubleshooting Actions:

    • Analyze a Blank Matrix: Inject a blank sample (matrix without the analyte) to check for interfering peaks at the analyte's retention time.

    • Improve Sample Preparation: Employ sample cleanup techniques like Solid Phase Extraction (SPE) to remove matrix components.[4]

    • Adjust Chromatographic Selectivity: Modify the mobile phase composition, gradient, or column chemistry to separate the analyte from interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for an HPLC-UV method for an organic acid like 2-hydroxy-2-methylsuccinate?

A1: While specific to the method, a typical linear range for a well-behaved HPLC-UV analysis of an organic acid might span from approximately 0.1 µg/mL to 100 µg/mL. It is crucial to establish the linear range during method validation.

Q2: My correlation coefficient (R²) is > 0.99, but my lower concentration standards are inaccurate. Why?

A2: A high correlation coefficient does not always guarantee linearity, especially at the lower and upper ends of the curve.[6][7] This issue, known as heteroscedasticity, where the variance of the error is not constant across the concentration range, can be addressed by using weighted linear regression (e.g., 1/x or 1/x² weighting).[3][8]

Q3: Can the potassium salt form of the analyte affect the analysis?

A3: The presence of potassium ions in the sample should generally not interfere with reversed-phase HPLC analysis, as they are typically unretained and elute in the void volume. However, high salt concentrations in the sample can lead to matrix effects, potentially affecting ionization efficiency in mass spectrometry or causing peak shape distortion.[9] In ion chromatography, the potassium ion can be analyzed simultaneously with the anionic counterpart.[10][11]

Q4: Should I force the calibration curve through the origin?

A4: Forcing the calibration curve through the origin is generally not recommended unless it is certain that a zero concentration yields a zero response. A non-zero intercept can indicate the presence of background noise or a small interference.[3][6]

Data Presentation

Table 1: Typical Method Validation Parameters for HPLC Analysis of an Organic Acid

ParameterTypical Acceptance CriteriaExample Data
Linearity
Correlation Coefficient (R²)≥ 0.9950.9992
Calibration RangeDefined by validated points0.5 - 150 µg/mL
Accuracy 80 - 120% recovery98.5 - 101.2%
Precision
Repeatability (RSD)≤ 2%1.5%
Intermediate Precision (RSD)≤ 3%2.1%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.5 µg/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 30.15 µg/mL

Note: This table presents example data and typical acceptance criteria based on ICH guidelines.[12][13] Actual values must be determined during formal method validation.

Experimental Protocols

Protocol: Generating a Calibration Curve for this compound by HPLC-UV

  • Preparation of Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh an appropriate amount of this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., mobile phase or a compatible diluent) in a Class A volumetric flask.

    • Ensure complete dissolution by vortexing or sonicating.

  • Preparation of Calibration Standards:

    • Perform serial dilutions from the stock solution to prepare a series of at least five calibration standards covering the expected concentration range of the samples.

    • A typical series might include 1, 5, 10, 50, and 100 µg/mL.

  • HPLC System Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to the wavelength of maximum absorbance for 2-hydroxy-2-methylsuccinate.

  • Injection Sequence:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject each calibration standard in triplicate, starting from the lowest concentration.

  • Data Analysis:

    • Integrate the peak area or peak height for the analyte in each chromatogram.

    • Create a calibration curve by plotting the average peak response (y-axis) against the concentration (x-axis).

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the residuals.

Visualizations

Troubleshooting_Workflow start Non-Linear Calibration Curve (R² < 0.99) prep Verify Standard Preparation - Fresh Stock & Dilutions - Correct Solvent start->prep chrom Evaluate Chromatography - Column Overload? - Mobile Phase OK? - Use Guard Column? prep->chrom If standards are correct end_node Linear Curve Achieved (R² ≥ 0.995) prep->end_node Issue Resolved detect Investigate Detector - Saturation? - Correct Wavelength? - Non-linear detector? chrom->detect If chromatography is OK chrom->end_node Issue Resolved matrix Assess Matrix Effects - Analyze Blank - Improve Sample Cleanup - Adjust Selectivity detect->matrix If detector is not saturated detect->end_node Issue Resolved matrix->end_node If interferences are resolved Cause_Effect_Diagram cluster_causes Potential Causes cluster_effects Observed Effects on Calibration Curve C1 Incorrect Standard Concentrations E2 Scattered Data Points/ Poor R² C1->E2 C2 Column Overloading E1 Curve Plateaus at High Concentrations C2->E1 C3 Detector Saturation C3->E1 C4 Matrix Interference/ Co-elution C4->E2 E3 High Y-Intercept C4->E3 C5 Inappropriate Curve Fit E4 Systematic Deviation from Linearity C5->E4

References

"Potassium 2-hydroxy-2-methylsuccinate" reducing ion suppression effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate ion suppression effects during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte is decreased by the presence of co-eluting components from the sample matrix.[1][2][3] This results in a reduced signal intensity for the analyte, which can adversely affect the sensitivity, accuracy, and precision of the analysis.[1][4] It is a form of matrix effect, where components of the sample other than the analyte of interest interfere with the analysis.[3]

Q2: What are the common causes of ion suppression?

A2: Ion suppression is primarily caused by co-eluting substances from the sample matrix that compete with the analyte for ionization in the MS source.[4] Common sources of interference include:

  • Endogenous components: In biological samples, these can include salts, phospholipids, proteins, and other metabolites.[3][5][6]

  • Exogenous components: These can be introduced during sample preparation or from the experimental setup, such as mobile phase additives, plasticizers from labware, and formulation agents from drug products.[4][7]

  • High concentrations of the analyte itself: At high concentrations, the linearity of the electrospray ionization (ESI) response can be lost.[1]

Q3: How can I detect ion suppression in my experiments?

A3: A common method to identify ion suppression is the post-column infusion experiment.[8] This involves infusing a constant flow of the analyte solution into the LC eluent after the column and before the MS source. A stable baseline signal for the analyte is established. Then, a blank matrix sample (without the analyte) is injected onto the column. Any dip in the baseline signal indicates the elution of matrix components that are causing ion suppression at that retention time.[8]

Troubleshooting Guides

Problem: Poor signal intensity and reduced sensitivity for the analyte of interest.

This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your target analyte.[9]

Possible Cause Troubleshooting Steps
Co-elution with matrix components 1. Optimize Chromatographic Separation: Modify the LC gradient, flow rate, or column chemistry to separate the analyte from the interfering compounds.[3] 2. Improve Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before LC-MS analysis.[1]
High concentration of non-volatile salts 1. Use Volatile Mobile Phase Buffers: Replace non-volatile buffers (e.g., phosphate) with volatile alternatives (e.g., ammonium (B1175870) formate, ammonium acetate). 2. Sample Desalting: Incorporate a desalting step in your sample preparation protocol.
Contamination in the LC-MS system 1. Clean the Ion Source: Contaminants can build up in the ion source, leading to reduced ionization efficiency.[9] 2. Flush the System: Flush the LC system with appropriate cleaning solutions to remove any buildup of contaminants.[9]
Problem: Inconsistent and irreproducible results for quality control (QC) samples.

Variability in the matrix composition from sample to sample can lead to different degrees of ion suppression, resulting in poor reproducibility.[2]

Possible Cause Troubleshooting Steps
Sample-to-sample matrix variability 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for correcting ion suppression. It co-elutes with the analyte and experiences the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2] 2. Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[2]
Inconsistent sample preparation 1. Standardize Sample Preparation Protocol: Ensure that the sample preparation procedure is consistent for all samples, including standards, QCs, and unknowns. 2. Automate Sample Preparation: If possible, use automated sample preparation systems to minimize human error and improve consistency.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

This protocol is designed to identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS system with a T-junction for post-column infusion

  • Syringe pump

  • Solution of the analyte of interest at a known concentration

  • Blank matrix sample (e.g., plasma, urine) that has undergone the same extraction procedure as the study samples

Methodology:

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to one inlet of a T-junction.

  • Connect a syringe pump containing the analyte solution to the second inlet of the T-junction.

  • Connect the outlet of the T-junction to the MS ion source.

  • Begin the LC gradient with the mobile phase used for the analysis.

  • Start the syringe pump to continuously infuse the analyte solution at a constant flow rate.

  • Monitor the analyte's signal in the mass spectrometer to establish a stable baseline.

  • Inject the extracted blank matrix sample onto the LC column.

  • Monitor the analyte's signal. Any significant drop in the signal intensity indicates the retention time at which ion-suppressing components are eluting from the column.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_method Detection Method cluster_solutions Mitigation Strategies Problem Low Signal Intensity / Poor Reproducibility IsItSuppression Ion Suppression? Problem->IsItSuppression PostColumnInfusion Post-Column Infusion Experiment IsItSuppression->PostColumnInfusion  Yes OptimizeChroma Optimize Chromatography PostColumnInfusion->OptimizeChroma ImproveSamplePrep Improve Sample Prep (SPE, LLE) PostColumnInfusion->ImproveSamplePrep UseSIL_IS Use Stable Isotope-Labeled Internal Standard PostColumnInfusion->UseSIL_IS DiluteSample Dilute Sample PostColumnInfusion->DiluteSample PostColumnInfusionSetup LC LC System Column Analytical Column LC->Column Tee T Column->Tee MS Mass Spectrometer Tee->MS SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee

References

Validation & Comparative

A Comparative Guide: Potassium vs. Sodium 2-hydroxy-2-methylsuccinate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

When selecting reagents for biological assays, the choice of counter-ion can have subtle yet significant implications for experimental outcomes. This guide provides a comparative overview of potassium 2-hydroxy-2-methylsuccinate and its sodium salt counterpart, offering insights into their potential differential effects in biological systems and providing relevant experimental protocols. While direct comparative studies are limited, this document synthesizes general principles of sodium versus potassium ions in biological contexts to inform your experimental design.

The Salt Question: Does the Cation Matter?

2-hydroxy-2-methylsuccinate, also known as citramalate (B1227619), is an endogenous metabolite involved in amino acid and fatty acid metabolism. In biological assays, it is typically used as a salt to ensure solubility and stability in aqueous solutions. The choice between a potassium (K⁺) or sodium (Na⁺) salt may influence experimental results due to the distinct physiological roles and physicochemical properties of these two cations.

While the biological activity of the 2-hydroxy-2-methylsuccinate anion is the primary focus of most studies, the accompanying cation is not always an inert spectator. The intracellular concentration of potassium is significantly higher than that of sodium, a gradient actively maintained by the Na⁺/K⁺ pump. This differential distribution highlights the distinct roles these ions play in cellular processes.[1]

General Considerations for Salt Selection:

  • Physiological Relevance: For in vitro assays aiming to mimic intracellular conditions, a potassium salt may be a more physiologically relevant choice.

  • Enzyme Activity: Certain enzymes exhibit different activities in the presence of potassium versus sodium ions. For instance, potassium ions are essential for ribosomal peptide synthesis, while sodium ions can be inhibitory.[1]

  • Structural Stability: The type of cation can influence the structure and stability of macromolecules. Studies have shown that Na⁺ and K⁺ can have different effects on the conformation of DNA and nucleosomes.[2]

  • Antimicrobial Properties: In some contexts, sodium salts of carboxylic acids have demonstrated slightly higher antimicrobial activity compared to their potassium counterparts.[3]

Without direct comparative data for 2-hydroxy-2-methylsuccinate, the decision to use the potassium or sodium salt should be guided by the specific goals of the experiment and the biological system under investigation. For most applications, the two salts are likely to be interchangeable with minimal impact on the results. However, for sensitive assays or those investigating processes known to be influenced by cation concentrations, empirical testing of both salt forms is recommended.

Quantitative Data Summary

As no direct comparative studies were identified, a quantitative comparison of the biological activity of potassium versus sodium 2-hydroxy-2-methylsuccinate is not available. Researchers are encouraged to generate such data within their specific assay systems. A hypothetical table for such a comparison is provided below.

ParameterThis compoundSodium 2-hydroxy-2-methylsuccinate
Enzyme Inhibition (IC₅₀) e.g., Value µMe.g., Value µM
Receptor Binding (Kᵢ) e.g., Value nMe.g., Value nM
Cell Viability (EC₅₀) e.g., Value µMe.g., Value µM
Gene Expression (Fold Change) e.g., Valuee.g., Value

Key Experimental Protocols

The following are detailed methodologies for assays involving citramalate (2-hydroxy-2-methylsuccinate). These protocols can be adapted for use with either the potassium or sodium salt.

Citramalate Synthase Activity Assay (Colorimetric)

This assay measures the activity of citramalate synthase, the enzyme that catalyzes the formation of citramalate from acetyl-CoA and pyruvate (B1213749). The assay monitors the release of Coenzyme A (CoA), which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Materials:

  • Purified citramalate synthase or cell/tissue lysate

  • TES buffer (0.1 M, pH 7.5)

  • Acetyl-CoA

  • Pyruvate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM in 0.1 M Tris-HCl, pH 8.0)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing TES buffer, acetyl-CoA, and pyruvate.

  • Add the enzyme sample (purified protein or lysate) to initiate the reaction.

  • Incubate the reaction at the desired temperature (e.g., 30°C or 37°C).

  • At various time points, take aliquots of the reaction mixture.

  • Add the DTNB solution to each aliquot to stop the reaction and allow the color to develop.

  • Measure the absorbance at 412 nm.

  • The rate of increase in absorbance is proportional to the citramalate synthase activity.

Analysis of Citramalate Production in Engineered Microorganisms

This protocol outlines the steps for quantifying citramalate production from a microbial culture, typically using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Microbial culture producing citramalate

  • Centrifuge

  • HPLC system with a suitable column (e.g., Aminex HPX-87H)

  • Mobile phase (e.g., dilute sulfuric acid)

  • Citramalate standard (potassium or sodium salt)

Procedure:

  • Collect a sample of the microbial culture at a specific time point.

  • Centrifuge the sample to pellet the cells.

  • Collect the supernatant, which contains the secreted citramalate.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.

  • Inject a known volume of the filtered supernatant onto the HPLC system.

  • Run the HPLC analysis using an appropriate method to separate citramalate from other components in the culture medium.

  • Detect citramalate using a suitable detector (e.g., refractive index or UV detector).

  • Quantify the concentration of citramalate by comparing the peak area to a standard curve generated with known concentrations of a citramalate standard.[4]

Signaling and Metabolic Pathways

2-hydroxy-2-methylsuccinate (citramalate) is an intermediate in a biosynthetic pathway that can be engineered in microorganisms like E. coli to produce valuable chemicals. The pathway typically starts from central metabolic precursors, pyruvate and acetyl-CoA.

Citramalate_Biosynthesis cluster_0 Citramalate Synthase (CimA) Pyruvate Pyruvate Citramalate 2-hydroxy-2-methylsuccinate (Citramalate) Pyruvate->Citramalate AcetylCoA Acetyl-CoA AcetylCoA->Citramalate Citraconate Citraconate Citramalate->Citraconate Isopropylmalate isomerase (LeuCD) TwoMSA 2-Methylsuccinic Acid Citraconate->TwoMSA Enoate reductase

Citramalate Biosynthetic Pathway.

The following workflow illustrates a typical experimental process for evaluating the production of citramalate in an engineered microbial strain.

Experimental_Workflow Strain Engineered E. coli Strain (with Citramalate Synthase) Culture Shake Flask or Bioreactor Cultivation Strain->Culture Sampling Periodic Sampling Culture->Sampling CellSeparation Centrifugation (Cell Pellet vs. Supernatant) Sampling->CellSeparation SupernatantAnalysis Supernatant Analysis (HPLC) CellSeparation->SupernatantAnalysis Data Quantification of Citramalate Titer, Yield, and Productivity SupernatantAnalysis->Data

Workflow for Citramalate Production Analysis.

References

A Comparative Guide: Potassium 2-hydroxy-2-methylsuccinate vs. Citramalic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and formulation, the choice between an acid and its corresponding salt can significantly impact performance, handling, and efficacy. This guide provides an objective comparison of Potassium 2-hydroxy-2-methylsuccinate and its parent compound, citramalic acid. While fundamentally derived from the same active molecule, their differing forms present distinct advantages and disadvantages in various applications, from serving as a precursor in polymer production to potential roles in the food and cosmetic industries.

At a Glance: Key Physicochemical Properties

A clear understanding of the fundamental properties of this compound and citramalic acid is crucial for their effective application. The following table summarizes their key physicochemical characteristics.

PropertyThis compoundCitramalic Acid
Molecular Formula C₅H₆K₂O₅C₅H₈O₅
Molecular Weight 224.29 g/mol 148.11 g/mol
Physical State SolidWhite crystalline solid
Solubility High solubility in waterFreely soluble in water and acetone. Soluble in ethyl acetate (B1210297) and ether. Practically insoluble in petroleum ether and benzene.[1]
Acidity (pKa) Not applicable (salt)pKa1 ≈ 3.5, pKa2 ≈ 5.1 (estimated for a similar dicarboxylic acid)
Melting Point Decomposes upon heating117 °C (dl-form)[1]
Reactivity Generally less reactive than the acid form. The carboxylate anion is a weaker electrophile.The carboxylic acid groups are reactive and can undergo esterification, amidation, and reduction.[2][3]

Performance in Applications: A Comparative Overview

While direct comparative studies on the performance of this compound versus citramalic acid in all potential applications are limited, we can infer performance differences based on the general behavior of carboxylic acids and their salts.

Chemical Synthesis:

Citramalic acid is a valuable precursor for the synthesis of methacrylic acid, a key monomer in the production of polymers like Plexiglas.[4][5][6][7][8] In this context, the choice between the acid and its potassium salt can influence the reaction conditions. For instance, a study on the catalytic conversion of citramalate (B1227619) to methacrylic acid utilized potassium citramalate.[4] Using the salt form may offer advantages in terms of handling, as it is a stable, non-corrosive solid. However, the free acid might be preferred in reactions where a protonated carboxylic acid group is required for the desired mechanism or to avoid the introduction of potassium ions.

Food and Beverage Industry:

Organic acids and their salts are widely used as food additives. Citric acid, a close analog of citramalic acid, is used as an acidulant, flavor enhancer, and preservative.[9][10][11][12][13] Its salts, like potassium citrate (B86180), are used as buffering agents to regulate pH, as emulsifiers, and as a source of potassium.[14][15][16][17][18] By extension, citramalic acid could be used to impart a tart flavor, while this compound would be more suitable for pH control without a strong acidic taste.

Cosmetics and Personal Care:

In cosmetics, alpha-hydroxy acids (a class that includes citramalic acid) are used for their exfoliating and anti-aging properties.[19] Citric acid is also used to adjust the pH of formulations and as a chelating agent to improve product stability.[19][20][21][22] The salt form, being less acidic, would be gentler on the skin and could be used in formulations where a milder pH is desired.

Experimental Protocols

Catalytic Conversion of Potassium Citramalate to Methacrylic Acid

This protocol is based on a study investigating the sustainable production of methacrylic acid.[4]

Materials:

  • Potassium citramalate monohydrate

  • Deionized water

  • Hydrochloric acid (HCl)

  • Alumina (B75360) catalyst (pretreated)

  • High-pressure batch reactor (e.g., Parr Instruments)

  • Nitrogen gas

Procedure:

  • Prepare a 0.033 M solution of potassium citramalate in deionized water.

  • Add 1.0 molar equivalent of HCl to the solution.

  • Add the pretreated alumina catalyst to the solution.

  • Load the solution and catalyst into the glass liner of the high-pressure batch reactor.

  • Seal the reactor and heat to the desired temperature (e.g., 250 °C).

  • Once the target temperature is reached, pressurize the reactor with nitrogen gas (e.g., 600 psi).

  • Maintain the reaction conditions for the desired time (e.g., 1 hour).

  • After the reaction, cool the reactor and depressurize it.

  • Analyze the reaction mixture for the conversion of citramalate and the selectivity to methacrylic acid and other products using appropriate analytical techniques (e.g., HPLC).

Visualizing the Biosynthesis of Citramalic Acid

The following diagram illustrates the biosynthetic pathway for (R)-citramalate in engineered E. coli.

Citramalate_Biosynthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citramalate (R)-Citramalate Pyruvate->Citramalate cimA (Citramalate Synthase) Acetyl_CoA->Citramalate Citrate Citrate Acetyl_CoA->Citrate gltA (Citrate Synthase) Isocitrate Isocitrate Citramalate->Isocitrate leuCD (3-Isopropylmalate Dehydratase) TCA_Cycle TCA Cycle Citrate->TCA_Cycle Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Leucine_Pathway Leucine Biosynthesis Alpha_Ketoglutarate->Leucine_Pathway

Caption: Biosynthesis of (R)-citramalate from glucose in engineered E. coli.

Logical Workflow for Production and Conversion

The following diagram outlines the logical workflow from the biotechnological production of citramalate to its chemical conversion into methacrylic acid.

Production_Workflow cluster_bioproduction Biotechnological Production cluster_downstream Downstream Processing cluster_conversion Chemical Conversion glucose Glucose fermentation E. coli Fermentation glucose->fermentation broth Fermentation Broth (containing Citramalate) fermentation->broth extraction Extraction & Purification broth->extraction potassium_citramalate Potassium Citramalate extraction->potassium_citramalate catalytic_conversion Catalytic Decarboxylation & Dehydration potassium_citramalate->catalytic_conversion maa Methacrylic Acid (MAA) catalytic_conversion->maa

Caption: Workflow from glucose to methacrylic acid via citramalate.

References

A Comparative Guide to the Metabolic Roles of Potassium 2-hydroxy-2-methylsuccinate and Other Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic roles of Potassium 2-hydroxy-2-methylsuccinate, also known as citramalate (B1227619), and other key dicarboxylic acids. Due to a lack of direct comparative studies in the scientific literature, this document focuses on the established metabolic pathways and potential points of interaction with central cellular metabolism. Quantitative data for the well-studied dicarboxylic acid, succinate (B1194679), is presented as a benchmark for future comparative analyses.

Introduction to Dicarboxylic Acids in Metabolism

Dicarboxylic acids are organic compounds containing two carboxylic acid groups. In metabolism, they primarily arise from the ω-oxidation of fatty acids, a process that becomes significant when the primary pathway of β-oxidation is overwhelmed or impaired.[1][2][3] The subsequent breakdown of these dicarboxylic acids occurs mainly through peroxisomal β-oxidation, which shortens their carbon chains and produces acetyl-CoA.[1][3] While mitochondria can also metabolize dicarboxylic acids, their contribution is generally considered to be less significant.[1]

Comparative Metabolic Profiles

This compound (Citramalate)

This compound, or citramalate, is an endogenous metabolite.[4] Its metabolic role in mammalian systems is not as extensively characterized as that of other dicarboxylic acids. However, studies in microorganisms provide insights into its metabolic connections. In engineered Escherichia coli, the synthesis of citramalate from acetyl-CoA and pyruvate (B1213749) is a key pathway for the production of commercially valuable chemicals.[2][5][6][7][8][9] This pathway directly competes with the entry of acetyl-CoA into the tricarboxylic acid (TCA) cycle, where it would normally condense with oxaloacetate to form citrate.[2][5][6][7][8][9] In plant cells, citramalate has been observed to induce the accumulation of citrate, suggesting a potential interaction with the TCA cycle enzyme aconitase.[10]

Succinic Acid

Succinate is a central intermediate of the TCA cycle and a direct substrate for Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[3][4][11][12][13] This direct link allows it to fuel mitochondrial respiration and ATP production independently of Complex I. The metabolic effects of succinate are well-documented, and it is often used as a key substrate in mitochondrial function assays.

2-Methylsuccinic Acid

2-Methylsuccinic acid is another dicarboxylic acid found in human metabolism. Its metabolic pathway is primarily linked to the catabolism of the branched-chain amino acid isoleucine.[14][15] Elevated levels of 2-methylsuccinic acid in urine can be an indicator of certain inborn errors of metabolism.[14][15] In some microbial biosynthetic pathways, 2-methylsuccinic acid can be produced from citramalate.[16]

Quantitative Data on Metabolic Effects

Dicarboxylic AcidCell/Tissue TypeParameter MeasuredObserved EffectCitation
Succinic Acid Mouse Soleus MuscleMitochondrial RespirationIncreased respiratory rate[4]
Prostate Cancer CellsOxygen Consumption RateIncreased ROUTINE respiration[11][12]
Rat HepatocytesGlucose MetabolismInhibition of D-glucose metabolism[17]
Retinal Pigment EpitheliumOxygen Consumption RateRapid stimulation of O2 consumption[13]

Note: Similar quantitative data for this compound and 2-methylsuccinic acid in mammalian systems are currently lacking.

Experimental Protocols

To facilitate direct comparisons of the metabolic effects of these dicarboxylic acids, the following generalized experimental protocol for a Seahorse XF Mito Stress Test is provided. This assay measures key parameters of mitochondrial function, including oxygen consumption rate (OCR).

Objective: To compare the effects of this compound, succinic acid, and 2-methylsuccinic acid on mitochondrial respiration in cultured mammalian cells.
Materials:
  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Cultured mammalian cells of interest (e.g., HepG2, C2C12)

  • Test compounds: this compound, Succinic acid, 2-Methylsuccinic acid

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:
  • Cell Seeding:

    • Seed the cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment and recovery.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium.

    • Add fresh assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.

    • Prepare stock solutions of the test dicarboxylic acids and mitochondrial inhibitors in the assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • The instrument will measure baseline OCR and extracellular acidification rate (ECAR).

    • Sequentially inject the test dicarboxylic acid, followed by oligomycin, FCCP, and rotenone/antimycin A. The instrument will measure the changes in OCR and ECAR after each injection.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity for each condition.

    • Compare the effects of each dicarboxylic acid on these parameters.

Signaling Pathways and Metabolic Regulation

Dicarboxylic acid metabolism can intersect with key cellular signaling pathways that regulate energy homeostasis, such as the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) pathways. However, direct evidence linking this compound to these pathways in mammalian cells is currently unavailable. The following diagram illustrates a hypothetical overview of how dicarboxylic acids might influence central metabolic and signaling pathways.

Dicarboxylic_Acid_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_signaling Signaling Pathways This compound This compound Citramalate Citramalate This compound->Citramalate Transport Other Dicarboxylic Acids Other Dicarboxylic Acids Dicarboxylic Acids Dicarboxylic Acids Other Dicarboxylic Acids->Dicarboxylic Acids Transport Acetyl-CoA_cytosol Acetyl-CoA Citramalate->Acetyl-CoA_cytosol Potential Precursor TCA Cycle TCA Cycle Citramalate->TCA Cycle Potential Interaction Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Dicarboxylic Acids->Peroxisomal Beta-Oxidation Acetyl-CoA_mito Acetyl-CoA Acetyl-CoA_cytosol->Acetyl-CoA_mito Transport Pyruvate Pyruvate Pyruvate->Acetyl-CoA_mito Glycolysis Glycolysis Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis Peroxisomal Beta-Oxidation->Acetyl-CoA_cytosol Acetyl-CoA_mito->TCA Cycle Succinate Succinate TCA Cycle->Succinate ETC Electron Transport Chain TCA Cycle->ETC NADH, FADH2 Succinate->ETC Complex II ATP ATP ETC->ATP AMPK AMPK ATP->AMPK Inhibits mTOR mTOR AMPK->mTOR Inhibits

Overview of Dicarboxylic Acid Metabolism and Signaling.

Conclusion

This compound, succinic acid, and 2-methylsuccinic acid are dicarboxylic acids with distinct and interconnected roles in cellular metabolism. While succinic acid is a well-established intermediate of the TCA cycle that directly fuels mitochondrial respiration, the metabolic impact of this compound in mammalian systems requires further investigation. The provided experimental protocol offers a framework for conducting direct comparative studies to elucidate the bioenergetic effects of these compounds. Such research will be invaluable for understanding their physiological roles and exploring their potential as therapeutic modulators of metabolism.

References

A Comparative Guide to Analytical Method Validation for Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Potassium 2-hydroxy-2-methylsuccinate, also known as potassium citramalate. Given the limited availability of methods validated specifically for the potassium salt, this guide focuses on the analysis of its active form, 2-hydroxy-2-methylsuccinic acid (citramalic acid), and compares prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance data for the discussed methods.

Table 1: Comparison of Quantitative Validation Parameters for the Analysis of 2-hydroxy-2-methylsuccinic Acid (Citramalic Acid) and Similar Organic Acids

ParameterLC-MS/MS (for Citramalic Acid)HPLC-UV (for various organic acids)GC-MS (for various organic acids)
Linearity (Correlation Coefficient, r²) > 0.99> 0.990.9874–0.9994[1]
Accuracy (Recovery) 86-93%[2]82-110%[3]100-111%[1]
Precision (Repeatability, %RSD) 1.33-1.84% (Intra-day)[2]0.4-2.3%[3]Not specified
Precision (Intermediate Precision, %RSD) 1.72-7.89% (Inter-day)[2]1.2-5.0%[3]Not specified
Limit of Detection (LOD) 15.40 fmol[2]0.6 mg/L (for citric and oxalic acids)[4][5]3-272 ng/mL[1]
Limit of Quantification (LOQ) Not specified20.18-50.76 mg/L (for citric and oxalic acids)[4][5]Not specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

LC-MS/MS Method for 2-hydroxy-2-methylsuccinic Acid

This method is highly sensitive and selective, making it suitable for complex biological matrices.[2][6]

  • Sample Preparation:

    • Homogenize the sample.

    • Centrifuge to separate the supernatant.

    • Derivatize the supernatant with a chiral reagent (e.g., benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate) to enable enantiomeric separation.[2][6]

    • Terminate the reaction and dilute the sample.

  • Chromatographic Conditions:

    • Column: Octadecylsilica (C18) column (e.g., InertSustain C18, 150 mm × 2.1 mm i.d., 3 µm).[6]

    • Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B52724) (B).[2][6]

    • Flow Rate: 0.3 mL/min.[2][6]

    • Column Temperature: 40 °C.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2][6]

    • Key Transitions: For the derivatized citramalic acid, monitor transitions such as 667.1 > 91.05 and 362.2.[2][6]

HPLC-UV Method for Organic Acids

A robust and widely accessible method for the quantification of organic acids.[3][4][5]

  • Sample Preparation:

    • For liquid samples, filter through a 0.22 µm syringe filter.

    • For solid samples, perform a solid-phase extraction (SPE) to isolate the organic acids.

  • Chromatographic Conditions:

    • Column: Ion-Exclusion column (e.g., IC-Pak Ion-Exclusion 7µm, 7.8 x 300 mm) or a C18 column.[4][5]

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 0.001N H₂SO₄ or 0.01 M KH₂PO₄ at pH 2.6).[3][4][5]

    • Flow Rate: 0.5-0.6 mL/min.[3][4][5]

    • Column Temperature: 40 °C.[4][5]

    • Detection: UV detector at 210 nm.[4][5]

GC-MS Method for Organic Acids

This method requires derivatization to make the non-volatile organic acids suitable for gas chromatography.[1][7][8]

  • Sample Preparation and Derivatization:

    • Extract the organic acids from the sample.

    • Evaporate the solvent to dryness.

    • Derivatize the dried extract to form volatile esters (e.g., methyl or trimethylsilyl (B98337) esters).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).[7]

    • Carrier Gas: Helium.[7]

    • Temperature Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 300 °C.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Full scan or Selected Ion Monitoring (SIM).

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided to illustrate key processes.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_materials Prepare Reference Standards & Reagents select_method->prepare_materials specificity Specificity / Selectivity prepare_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data & Calculate Statistics robustness->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for analytical method validation.

Method_Comparison_Flowchart cluster_lcms LC-MS/MS cluster_gcms GC-MS start Sample lcms_prep Sample Prep & Derivatization start->lcms_prep gcms_prep Sample Prep & Derivatization (Esterification) start->gcms_prep lcms_sep Liquid Chromatography Separation lcms_prep->lcms_sep lcms_det Tandem Mass Spectrometry Detection lcms_sep->lcms_det end Quantitative Results lcms_det->end High Sensitivity & Selectivity gcms_sep Gas Chromatography Separation gcms_prep->gcms_sep gcms_det Mass Spectrometry Detection gcms_sep->gcms_det gcms_det->end Good for Volatilizable Compounds

References

An Inter-Laboratory Comparison for the Quantification of Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 19, 2025

Abstract: This guide provides a comprehensive inter-laboratory comparison of analytical methods for the quantification of Potassium 2-hydroxy-2-methylsuccinate, an endogenous metabolite of increasing interest in biomedical research.[1][2] We present a comparative analysis of data from three participating laboratories utilizing two common bioanalytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals to aid in the selection of a suitable analytical methodology and to provide robust protocols for the accurate and precise quantification of this analyte.

Introduction

This compound, also known as (±)-Potassium citramalate, is a dipotassium (B57713) salt of 2-hydroxy-2-methylsuccinic acid.[3] As an endogenous metabolite, its accurate quantification in biological matrices is crucial for understanding its role in various physiological and pathological processes. This inter-laboratory study was designed to assess the reproducibility, accuracy, and precision of two widely adopted analytical techniques for the quantification of this dicarboxylic acid. Three laboratories (designated Lab A, Lab B, and Lab C) participated in this study, analyzing a shared, spiked human plasma sample.

Comparative Analysis of Analytical Methods

The selection between GC-MS and LC-MS/MS for the quantification of polar metabolites like this compound often depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of these methods as reported by the participating laboratories.

Method Performance Characteristics
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (e.g., silylation) to increase volatilityNot typically required
Sensitivity High, especially with Selected Ion Monitoring (SIM)Very high, particularly with Multiple Reaction Monitoring (MRM)
Sample Throughput Generally lower due to derivatization and longer run timesHigher throughput is achievable
Matrix Effects Less susceptible to ion suppression/enhancementCan be prone to matrix effects, requiring careful validation
Inter-Laboratory Comparison of Quantification Results

Aliquots of human plasma spiked with a known concentration (50 µg/mL) of this compound were distributed to the participating laboratories. Each laboratory performed five replicate measurements using their in-house validated method.

LaboratoryAnalytical MethodMean Measured Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (%)
Lab A GC-MS48.92.14.397.8
Lab B LC-MS/MS51.21.52.9102.4
Lab C LC-MS/MS49.51.83.699.0

Experimental Protocols

The following are detailed protocols for the analytical methods used in this inter-laboratory comparison. These protocols are based on established methods for the analysis of short-chain hydroxy and dicarboxylic acids.[4][5][6]

Protocol 1: Quantification by GC-MS

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled 2-hydroxy-2-methylsuccinic acid).
  • Perform protein precipitation with 400 µL of ice-cold methanol.
  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

2. Derivatization (Silylation):

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.
  • Vortex and heat the mixture at 70°C for 60 minutes.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
  • Injector Temperature: 280°C.
  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Quantification by LC-MS/MS

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.
  • Perform protein precipitation with 400 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube, evaporate to dryness under nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Separation:

  • LC System: Waters ACQUITY UPLC or equivalent.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: 0-1 min (2% B), 1-5 min (2-98% B), 5-7 min (98% B), 7.1-9 min (2% B).

3. MS/MS Detection:

  • Mass Spectrometer: Sciex QTRAP 6500 or equivalent.
  • Ionization: Electrospray Ionization (ESI) in negative ion mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for this inter-laboratory comparison and a potential metabolic context for the analyte.

G cluster_0 Sample Preparation and Distribution cluster_1 Laboratory Analysis cluster_2 Data Consolidation and Analysis A Spiked Human Plasma Preparation (50 µg/mL this compound) B Aliquoting and Blinding A->B C Distribution to Participating Labs B->C D Lab A (GC-MS Analysis) C->D E Lab B (LC-MS/MS Analysis) C->E F Lab C (LC-MS/MS Analysis) C->F G Data Submission to Coordinating Center D->G E->G F->G H Statistical Analysis (Mean, SD, %CV, Accuracy) G->H I Generation of Comparison Report H->I G Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate 2-hydroxy-2-methylsuccinate 2-hydroxy-2-methylsuccinate Citrate->2-hydroxy-2-methylsuccinate Potential Biosynthetic Route alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Acetyl-CoAOxaloacetate Acetyl-CoAOxaloacetate Acetyl-CoAOxaloacetate->Citrate

References

A Comparative Analysis of the Biological Activities of Potassium 2-hydroxy-2-methylsuccinate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development and Metabolic Studies

This guide provides a detailed comparison of the biological activity of Potassium 2-hydroxy-2-methylsuccinate, also known as citramalate (B1227619), and its close structural analog, 2-methylcitrate. The focus is on their effects on key enzymes involved in central carbon metabolism, providing researchers with quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate further investigation and drug development efforts.

Introduction

This compound (citramalate) and 2-methylcitrate are structural analogs of intermediates in the citric acid cycle (TCA cycle). Due to their structural similarity to citrate (B86180) and isocitrate, they have the potential to modulate the activity of enzymes in this critical metabolic pathway. Understanding their comparative biological activities is crucial for researchers exploring metabolic regulation and for those in drug development targeting metabolic enzymes. This guide synthesizes the available experimental data to provide a clear comparison of their effects.

Comparative Biological Activity

The primary biological activity of these compounds lies in their ability to interact with and modulate the function of enzymes in and related to the citric acid cycle. While data on 2-methylcitrate is more extensive, initial findings on citramalate suggest distinct inhibitory profiles.

Quantitative Comparison of Enzyme Modulation
Target EnzymeCompoundEffectQuantitative Data (Ki, IC50, Ka)Organism/Source
Citrate Synthase 2-MethylcitrateCompetitive InhibitionKi = 1.5 - 7.6 mM[1]Not specified
CitramalateNo quantitative data available
Aconitase 2-MethylcitrateNon-competitive InhibitionKi = 1.5 - 7.6 mM[1]Not specified
CitramalateInhibition~60% inhibition at 5 mM, ~80% inhibition at 10 mM[2]Citrus callus mitochondria
Isocitrate Dehydrogenase (NAD+ & NADP+) 2-MethylcitrateCompetitive InhibitionKi = 1.5 - 7.6 mM[1]Not specified
CitramalateNo quantitative data available
ATP Citrate Lyase 2-MethylcitrateNo InhibitionNot applicableNot specified
CitramalateNo quantitative data available
Acetyl-CoA Carboxylase 2-MethylcitrateActivationKa = 2.8 mM[1]Not specified
CitramalateNo quantitative data available

Signaling Pathways and Metabolic Context

The interaction of these analogs with key metabolic enzymes can have significant downstream effects on cellular metabolism. The primary pathway affected is the Citric Acid (TCA) Cycle, a central hub for energy production and biosynthesis. 2-Methylcitrate is also a key intermediate in the methylcitrate cycle, a metabolic pathway for propionate (B1217596) detoxification found in some bacteria and fungi.

Citric_Acid_Cycle_Interaction Pyruvate (B1213749) Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate CS Fatty_Acids Fatty_Acids Acetyl_CoA->Fatty_Acids ACC Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate->Acetyl_CoA ACLY Isocitrate Isocitrate Citrate->Isocitrate Aconitase Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate IDH Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate (B86768) Malate Fumarate->Malate Malate->Oxaloacetate Potassium_2_hydroxy_2_methylsuccinate Potassium 2-hydroxy- 2-methylsuccinate (Citramalate) Aconitase Aconitase Potassium_2_hydroxy_2_methylsuccinate->Aconitase Inhibits Analog_2_Methylcitrate 2-Methylcitrate CS Citrate Synthase Analog_2_Methylcitrate->CS Inhibits Analog_2_Methylcitrate->Aconitase Inhibits IDH Isocitrate Dehydrogenase Analog_2_Methylcitrate->IDH Inhibits ACC Acetyl-CoA Carboxylase Analog_2_Methylcitrate->ACC Activates ACLY ATP Citrate Lyase

Figure 1: Interaction of Analogs with the Citric Acid Cycle.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for the key enzyme assays discussed in this guide.

Citrate Synthase Activity Assay

This assay measures the activity of citrate synthase by monitoring the reaction of the product Coenzyme A (CoA-SH) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that absorbs at 412 nm.[3]

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)

  • Acetyl CoA solution

  • DTNB solution

  • Oxaloacetate solution

  • Mitochondrial or purified enzyme preparation

  • 96-well microplate

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Acetyl CoA, and DTNB in each well of the microplate.

  • Add the enzyme sample to each well.

  • Initiate the reaction by adding the oxaloacetate solution.

  • Immediately measure the increase in absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).

  • The rate of increase in absorbance is proportional to the citrate synthase activity.

Citrate_Synthase_Assay cluster_workflow Citrate Synthase Assay Workflow cluster_reaction Reaction Principle prep Prepare Reaction Mix (Buffer, Acetyl CoA, DTNB) add_enzyme Add Enzyme Sample prep->add_enzyme start_rxn Initiate Reaction (Add Oxaloacetate) add_enzyme->start_rxn measure Measure Absorbance at 412 nm (Kinetic Mode) start_rxn->measure calc Calculate Activity measure->calc Acetyl CoA + Oxaloacetate Acetyl CoA + Oxaloacetate Citrate + CoA-SH Citrate + CoA-SH Acetyl CoA + Oxaloacetate->Citrate + CoA-SH Citrate Synthase CoA-SH + DTNB CoA-SH + DTNB TNB (Yellow) TNB (Yellow) CoA-SH + DTNB->TNB (Yellow) Spontaneous

Figure 2: Citrate Synthase Assay Workflow and Principle.
Aconitase Activity Assay

Aconitase activity is determined by a coupled enzyme assay. Aconitase converts citrate to isocitrate, which is then used by isocitrate dehydrogenase (IDH) to produce NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.[4]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Citrate or Isocitrate solution (substrate)

  • NADP+ solution

  • Isocitrate Dehydrogenase (coupling enzyme)

  • Mitochondrial or purified enzyme preparation

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in each well containing Assay Buffer, NADP+, and Isocitrate Dehydrogenase.

  • Add the enzyme sample to each well.

  • Initiate the reaction by adding the citrate solution.

  • Immediately measure the increase in absorbance at 340 nm in kinetic mode for a set period.

  • The rate of NADPH production is proportional to the aconitase activity.

Isocitrate Dehydrogenase (IDH) Activity Assay

This assay directly measures the activity of IDH by monitoring the production of NADPH or NADH upon the oxidative decarboxylation of isocitrate. The increase in absorbance at 340 nm is measured.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Isocitrate solution

  • NAD+ or NADP+ solution

  • MgCl2 or MnCl2 solution

  • Cell lysate or purified enzyme

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well containing Assay Buffer, MgCl2 or MnCl2, and NAD+ or NADP+.

  • Add the enzyme sample to each well.

  • Initiate the reaction by adding the isocitrate solution.

  • Measure the increase in absorbance at 340 nm in kinetic mode.

  • The rate of absorbance increase is proportional to IDH activity.

ATP Citrate Lyase (ACLY) Activity Assay

A common method for assaying ACLY activity is a coupled enzyme assay using malate dehydrogenase (MDH). ACLY produces oxaloacetate, which is then reduced by MDH, consuming NADH. The decrease in NADH is monitored at 340 nm.[5]

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.4)

  • Citrate solution

  • Coenzyme A (CoA) solution

  • ATP solution

  • MgCl2 solution

  • NADH solution

  • Malate Dehydrogenase (MDH)

  • Cell lysate or purified enzyme

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, MgCl2, NADH, and MDH.

  • Add the enzyme sample, citrate, and CoA to the wells.

  • Initiate the reaction by adding ATP.

  • Measure the decrease in absorbance at 340 nm in kinetic mode.

  • The rate of NADH consumption is proportional to ACLY activity.

Acetyl-CoA Carboxylase (ACC) Activity Assay

ACC activity can be measured by a coupled-enzyme assay that detects the production of ADP. The ADP is converted back to ATP by pyruvate kinase, which simultaneously converts phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH, which is monitored at 340 nm.[6]

Materials:

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Acetyl-CoA solution

  • ATP solution

  • MgCl2 solution

  • KHCO3 solution

  • Phosphoenolpyruvate (PEP)

  • NADH solution

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Cell lysate or purified enzyme

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, MgCl2, KHCO3, PEP, NADH, PK, and LDH.

  • Add the enzyme sample to the wells.

  • Initiate the reaction by adding Acetyl-CoA and ATP.

  • Measure the decrease in absorbance at 340 nm in kinetic mode.

  • The rate of NADH oxidation is proportional to ACC activity.

Conclusion and Future Directions

The available data indicates that 2-methylcitrate is a potent inhibitor of several key enzymes in the citric acid cycle, including citrate synthase, aconitase, and isocitrate dehydrogenase, while it activates acetyl-CoA carboxylase. In contrast, quantitative data for this compound (citramalate) is currently limited to its inhibitory effect on aconitase.

There is a clear need for direct, comparative studies evaluating the effects of both citramalate and 2-methylcitrate on a broader range of metabolic enzymes under standardized conditions. Such studies would provide a more complete understanding of their respective biological activities and their potential as modulators of cellular metabolism. The experimental protocols provided in this guide offer a foundation for conducting such comparative analyses. Future research in this area will be invaluable for advancing our knowledge of metabolic regulation and for the development of novel therapeutic agents targeting metabolic pathways.

References

Lack of Efficacy Data Precludes Direct Comparison for Potassium 2-hydroxy-2-methylsuccinate as a Metabolic Modulator

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in experimental data regarding the efficacy of Potassium 2-hydroxy-2-methylsuccinate, also known as citramalic acid, as a therapeutic metabolic modulator. Currently, this compound is primarily recognized as an endogenous metabolite found in various organisms, with research focusing on its biosynthesis in microorganisms and plants. Its role in human health and disease is not well-defined, and there are no discernible preclinical or clinical studies evaluating its performance against other metabolic modulators.

Therefore, a direct comparison of this compound with established metabolic modulators, as initially requested, cannot be provided. The absence of performance data, including quantitative measures of efficacy and detailed experimental protocols, makes a comparative analysis impossible.

In lieu of a direct comparison, this guide will provide a detailed overview of several well-researched metabolic modulators that have been evaluated in clinical trials for various conditions, particularly cardiovascular diseases. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the field of metabolic modulation.

The following sections will detail the mechanisms of action, present available efficacy data in structured tables, outline experimental protocols from key studies, and provide visualizations of relevant pathways for established metabolic modulators such as L-carnitine, Dichloroacetate (DCA), Trimetazidine, Ranolazine, Perhexiline, and Etomoxir.

Established Metabolic Modulators: A Comparative Overview

Metabolic modulators are therapeutic agents designed to improve cellular function by optimizing energy metabolism. In conditions such as cardiac ischemia, the heart's primary energy source shifts from fatty acid oxidation to the less oxygen-efficient process of glycolysis.[1] Many metabolic modulators aim to either partially inhibit fatty acid oxidation or enhance glucose oxidation, thereby improving the heart's efficiency under ischemic conditions.[2]

L-carnitine

L-carnitine is a naturally occurring compound essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. Its role as a metabolic modulator has been investigated in the context of improving metabolic flexibility and energy production.

Efficacy Data:

Study Focus Population Intervention Key Outcomes Reference
Weight ManagementWomen with obesityL-carnitine (1g/day) + synbiotic for 8 weeksSignificant reduction in body weight, BMI, and waist circumference compared to L-carnitine alone.[3]
Weight ManagementHealthy overweight Japanese malesL-carnitine (500 mg/day) with motivation training for 4 weeksSignificant body weight loss and decreased serum triglycerides in the L-carnitine with motivation group.[4][5]
Glycemic Control in Type 2 DiabetesIndividuals with recently diagnosed Type 2 diabetesL-carnitine supplementationAims to increase muscle carnitine, enhance fat oxidation, and improve insulin (B600854) sensitivity. (Study protocol)[6]

Experimental Protocols:

A randomized, double-blind, placebo-controlled clinical trial was conducted on 46 women with obesity. Participants were randomly assigned to receive either 1g/day of L-carnitine tartrate plus a synbiotic capsule or L-carnitine plus a placebo for 8 weeks. Anthropometric and cardiometabolic parameters were measured at baseline and at the end of the study.[3]

Signaling Pathway:

L_carnitine_pathway Long-chain fatty acids Long-chain fatty acids Acyl-CoA Acyl-CoA Long-chain fatty acids->Acyl-CoA Activation Cytosol Cytosol Mitochondrial matrix Mitochondrial matrix Mitochondrial matrix->Acyl-CoA CPT2 CPT1 CPT1 L-carnitine L-carnitine L-carnitine->CPT1 Acylcarnitine Acylcarnitine Acyl-CoA->Acylcarnitine CPT1 Beta-oxidation Beta-oxidation Acyl-CoA->Beta-oxidation Acylcarnitine->Mitochondrial matrix CPT2 CPT2 Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP DCA_pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDC PDC Pyruvate->PDC Acetyl-CoA Acetyl-CoA PDC->Acetyl-CoA Activation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle PDK PDK PDK->PDC Inhibition DCA DCA DCA->PDK Inhibition Trimetazidine_pathway Fatty Acids Fatty Acids Beta-oxidation Beta-oxidation Fatty Acids->Beta-oxidation 3-KAT 3-KAT Beta-oxidation->3-KAT Acetyl-CoA Acetyl-CoA 3-KAT->Acetyl-CoA Trimetazidine Trimetazidine Trimetazidine->3-KAT Inhibition ATP ATP Acetyl-CoA->ATP Glucose Glucose Glucose Oxidation Glucose Oxidation Glucose->Glucose Oxidation Glucose Oxidation->Acetyl-CoA Ranolazine_pathway Fatty Acids Fatty Acids pFOX Partial Fatty Acid Oxidation Inhibition Fatty Acids->pFOX Glucose Oxidation Increased Glucose Oxidation pFOX->Glucose Oxidation Ranolazine Ranolazine Ranolazine->pFOX Induces Late Sodium Current Late Sodium Current Ranolazine->Late Sodium Current Inhibition Improved Myocardial\nEfficiency Improved Myocardial Efficiency Glucose Oxidation->Improved Myocardial\nEfficiency Late Sodium Current->Improved Myocardial\nEfficiency Perhexiline_pathway Long-chain fatty acids Long-chain fatty acids CPT-1 CPT-1 Long-chain fatty acids->CPT-1 Mitochondrial\nFatty Acid Uptake Mitochondrial Fatty Acid Uptake CPT-1->Mitochondrial\nFatty Acid Uptake Perhexiline Perhexiline Perhexiline->CPT-1 Inhibition Increased Myocardial\nEfficiency Increased Myocardial Efficiency Mitochondrial\nFatty Acid Uptake->Increased Myocardial\nEfficiency Reduced Glucose Metabolism Glucose Metabolism Glucose Metabolism->Increased Myocardial\nEfficiency Augmented Etomoxir_pathway Long-chain fatty acids Long-chain fatty acids CPT-1 CPT-1 Long-chain fatty acids->CPT-1 Mitochondrial\nFatty Acid Uptake Mitochondrial Fatty Acid Uptake CPT-1->Mitochondrial\nFatty Acid Uptake Etomoxir Etomoxir Etomoxir->CPT-1 Inhibition Improved Cardiac\nEfficiency Improved Cardiac Efficiency Mitochondrial\nFatty Acid Uptake->Improved Cardiac\nEfficiency Reduced Glucose Oxidation Glucose Oxidation Glucose Oxidation->Improved Cardiac\nEfficiency Increased

References

A Comparative Guide to the Quantification of Potassium 2-hydroxy-2-methylsuccinate: LC-MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like Potassium 2-hydroxy-2-methylsuccinate is critical. This guide provides an objective comparison of two powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their respective performances, supported by experimental data for structurally similar analytes, and provide detailed methodologies to aid in the selection of the most suitable approach for your research needs.

At a Glance: LC-MS vs. GC-MS for Small Organic Acid Analysis

The choice between LC-MS and GC-MS for quantifying polar, non-volatile organic acids like this compound hinges on factors such as required sensitivity, sample matrix, and available instrumentation. LC-MS/MS is often considered the "gold standard" for its high sensitivity and specificity, typically requiring minimal sample preparation.[1] In contrast, GC-MS necessitates a chemical derivatization step to increase the analyte's volatility, which can add complexity to the workflow.[2][3]

The following table summarizes the typical performance characteristics of these methods based on validated assays for similar dicarboxylic and hydroxy acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required (e.g., silylation) to increase volatility and thermal stability.[4]Can often be analyzed directly; derivatization can enhance sensitivity.[3][4]
Linearity (R²) ≥ 0.99[4][5]> 0.99[4][6]
Limit of Detection (LOD) Generally in the low µg/mL to ng/mL range.[4]Can reach the pg/mL to fg range.[1][4]
Limit of Quantification (LOQ) In the µg/mL to ng/mL range.[4]Can reach the pg/mL to fg range.[1][4]
Accuracy Typically within 80-120%.[4]Typically within 15% of the nominal value.[4][6]
Precision (Intra-day RSD) < 15%[4]< 15%[6]
Sample Throughput Generally lower due to derivatization and longer run times.[2]Higher throughput is achievable with simpler sample preparation.[3]
Matrix Effects Less susceptible to ion suppression/enhancement.[2]Can be prone to ion suppression or enhancement, requiring careful method development.

Analytical Workflows

The analytical workflows for LC-MS and GC-MS differ significantly, primarily due to the derivatization step required for GC-MS. The following diagrams illustrate the typical experimental processes for each technique.

LC-MS vs GC-MS Workflow cluster_0 LC-MS Workflow cluster_1 GC-MS Workflow lc_sample Sample Collection lc_prep Sample Preparation (e.g., Protein Precipitation, Dilution) lc_sample->lc_prep lc_analysis LC-MS/MS Analysis (e.g., Reversed-Phase C18, ESI Negative Mode) lc_prep->lc_analysis lc_data Data Processing & Quantification lc_analysis->lc_data gc_sample Sample Collection gc_prep Sample Preparation (e.g., Extraction, Drying) gc_sample->gc_prep gc_deriv Derivatization (e.g., Silylation) gc_prep->gc_deriv gc_analysis GC-MS Analysis (e.g., DB-5ms column, Electron Ionization) gc_deriv->gc_analysis gc_data Data Processing & Quantification gc_analysis->gc_data

Comparison of LC-MS and GC-MS analytical workflows.

Experimental Protocols

Below are detailed, generalized protocols for the quantification of a small hydroxy acid like this compound in a biological matrix (e.g., plasma). These protocols may require optimization for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity and is often preferred for its simpler sample preparation.[3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) containing an internal standard).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for analysis. Depending on the expected concentration and instrument sensitivity, the supernatant may be diluted further before injection.[4]

2. Chromatographic Separation

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) is commonly used.[7]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape.[6][7]

  • Flow Rate: Typically 0.2-0.5 mL/min.[4]

  • Column Temperature: 40°C.[6]

3. MS/MS Detection

  • Ionization: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.[3][4]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

This well-established technique offers high chromatographic resolution but requires derivatization.[3]

1. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction of the analyte from the sample matrix.

  • Drying: The extract must be completely dried before derivatization, as moisture can interfere with the reaction.[8] This can be achieved by evaporation under a stream of nitrogen.

  • Derivatization (Silylation):

    • Reconstitute the dried extract in a derivatization reagent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosila (TMCS)) and a solvent like pyridine (B92270) or acetonitrile.[8][9]

    • Heat the mixture (e.g., at 60-70°C for 1 hour) to ensure complete derivatization of the hydroxyl and carboxyl groups.[9]

    • Allow the vial to cool to room temperature before injection.[8]

2. GC-MS Analysis

  • GC Column: A low- to mid-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[4][8]

  • Oven Program: Start at a suitable initial temperature (e.g., 50°C), then ramp to a final temperature (e.g., 300°C) to ensure separation of the analyte from other components.[9]

  • Carrier Gas: Helium.[4]

  • Injection Mode: Splitless injection is typically used for trace analysis.[4]

3. MS Detection

  • Ionization: Electron Ionization (EI) at 70 eV.[9]

  • Scan Mode: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for higher sensitivity in quantification.[4][5]

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the study.

  • LC-MS/MS is generally the superior choice for high-throughput, sensitive quantification due to its simpler sample preparation and higher sensitivity.[3] It is particularly well-suited for the analysis of a wide range of polar metabolites without the need for derivatization.

  • GC-MS offers excellent chromatographic resolution and is a robust, well-established technique for metabolomics.[3] However, the mandatory derivatization step can be time-consuming and may introduce variability into the analysis.[2]

Ultimately, the optimal method will be determined by the specific research question, the complexity of the sample matrix, the required level of sensitivity, and the instrumentation available.

References

A Comparative Guide to "Potassium 2-hydroxy-2-methylsuccinate" Reference Materials for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Product Availability and Supplier Comparison

The following table summarizes the availability of Potassium 2-hydroxy-2-methylsuccinate from various suppliers. It is important to note that while some vendors provide a purity percentage, a complete CoA with detailed characterization is not always accessible online. Researchers are advised to contact the suppliers directly to request lot-specific CoAs or further analytical data.

SupplierProduct NameCAS NumberMolecular FormulaPurityAdditional Information
Aaron-chem This compound1030365-02-6C5H6K2O5Not specified-
MedChemExpress This compound1030365-02-6C5H6K2O5>98%Endogenous metabolite.
TargetMol This compound1030365-02-6C5H6K2O5>98%Also known as (±)-2-Hydroxy-2-methylsuccinic acid dipotassium (B57713) salt.
BLD Pharm This compound hydrateNot specifiedC5H8K2O6Not specifiedOffers NMR, HPLC, LC-MS, UPLC data upon request.
MOLNOVA (±)-Potassium citramalate (B1227619) monohydrate1030365-02-6C5H6K2O5>98% (HPLC)Also known as (±)-2-Hydroxy-2-methylsuccinic acid dipotassium salt.

Experimental Protocols for Certification

The certification of a chemical reference material involves a series of rigorous analytical tests to determine its purity, identity, and other critical properties. The following are detailed methodologies for key experiments that would be cited in a comprehensive Certificate of Analysis.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a primary technique for assessing the purity of non-volatile organic compounds by separating the main component from its impurities. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Method:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for the separation of organic acids.

    • Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution (e.g., 20 mM potassium phosphate (B84403) monobasic, adjusted to pH 2.5 with phosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile. The exact ratio is optimized to achieve good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the carboxyl group absorbs, usually around 210 nm.

    • Sample Preparation: A known concentration of the this compound is dissolved in the mobile phase or a compatible solvent.

    • Analysis: The sample is injected, and the chromatogram is recorded. Purity is calculated as: (Area of the main peak / Total area of all peaks) x 100%

2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule, confirming the identity of the compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • ¹H NMR Analysis: The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the methyl group and the methylene (B1212753) protons.

    • ¹³C NMR Analysis: This provides information on the different types of carbon atoms in the molecule, including the carboxyl, quaternary, methyl, and methylene carbons.

    • Data Interpretation: The observed chemical shifts, splitting patterns, and integration values are compared with the expected structure of this compound.

3. Structural and Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Instrumentation: An FTIR spectrometer.

  • Method:

    • Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: The infrared spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

    • Data Interpretation: The spectrum is analyzed for characteristic absorption bands. For this compound, key absorbances would include a broad O-H stretch from the hydroxyl group and the carboxylic acid (if any free acid is present), and strong C=O stretching vibrations from the carboxylate groups.[1][2]

4. Molecular Weight Verification by Mass Spectrometry (MS)

  • Principle: Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound and the fragmentation pattern, which can aid in structural confirmation.

  • Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-MS).

  • Method:

    • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like carboxylates.

    • Analysis: The mass spectrum is acquired in either positive or negative ion mode. For this compound, one would expect to observe the molecular ion or related adducts.

    • Data Interpretation: The observed mass-to-charge ratio of the molecular ion is compared to the calculated exact mass of the compound.

Biosynthetic Pathway of the Parent Acid

This compound is the potassium salt of 2-hydroxy-2-methylsuccinic acid, also known as citramalic acid. The biosynthesis of citramalate is a known metabolic pathway. The following diagram illustrates a key enzymatic step in the formation of (R)-citramalate.

Citramalate_Biosynthesis Biosynthesis of (R)-Citramalate Pyruvate (B1213749) Pyruvate Citramalate_Synthase Citramalate Synthase (CimA) Pyruvate->Citramalate_Synthase AcetylCoA Acetyl-CoA AcetylCoA->Citramalate_Synthase R_Citramalate (R)-Citramalate Citramalate_Synthase->R_Citramalate CoA_SH CoA-SH Citramalate_Synthase->CoA_SH

Caption: Enzymatic synthesis of (R)-citramalate from pyruvate and acetyl-CoA.

This guide provides a starting point for researchers seeking to procure and utilize this compound. Due to the limited availability of a formal CRM, it is imperative for users to perform their own quality assessment or request detailed analytical data from the supplier to ensure the material is fit for their intended purpose.

References

A Comparative Guide to the Quantitative Analysis of Potassium 2-hydroxy-2-methylsuccinate Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of endogenous metabolites like Potassium 2-hydroxy-2-methylsuccinate is crucial for various research and development applications, from biomarker discovery to pharmacokinetic studies. The use of an internal standard is paramount in analytical chemistry to correct for variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This guide provides a comparative overview of the two primary mass spectrometry-based methods for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on the integral role of internal standards.

Comparison of Analytical Methodologies

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. As a small, polar, and non-volatile organic acid, derivatization is a necessary step for GC-MS analysis to increase its volatility. In contrast, LC-MS/MS can often analyze the compound directly, although derivatization can sometimes be employed to enhance sensitivity.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required (e.g., silylation) to increase volatility.[1]Can often be analyzed directly, but derivatization may enhance sensitivity.[1][2]
Internal Standard Stable isotope-labeled 2-hydroxy-2-methylsuccinic acid or a close structural analog.Stable isotope-labeled 2-hydroxy-2-methylsuccinic acid is the gold standard.[3]
Sensitivity Generally in the low µg/mL to ng/mL range.[1]Can achieve very high sensitivity, often in the pg/mL to fg/mL range.[1]
Selectivity Good, especially with selected ion monitoring (SIM).Excellent, particularly with multiple reaction monitoring (MRM).[4]
Matrix Effects Less susceptible to ion suppression/enhancement.[1]More prone to matrix effects, which can be mitigated with a good internal standard.
Sample Throughput Generally lower due to longer run times and derivatization steps.[1]Higher throughput is often achievable with faster chromatography.[1]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable quantitative analysis. Below are representative methodologies for both GC-MS and LC-MS/MS analysis of this compound.

Internal Standard Selection

The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of the analyte, in this case, 2-hydroxy-2-methylsuccinic acid-d₃ or ¹³C₄. This is because it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, derivatization, and ionization, thus providing the most accurate correction.[3] If a stable isotope-labeled standard is unavailable, a close structural analog can be used, but requires more rigorous validation to ensure it adequately compensates for analytical variability.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of 2-hydroxy-2-methylsuccinic acid in biological matrices such as plasma or urine.

  • Sample Preparation & Extraction:

    • To 100 µL of the sample (e.g., plasma, urine), add a known amount of the internal standard (e.g., 2-hydroxy-2-methylsuccinic acid-d₃).

    • Perform protein precipitation by adding 400 µL of cold acetonitrile.

    • Vortex and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[3]

    • Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[6]

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[1][7]

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detection: Use electron ionization (EI) and operate in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte and internal standard.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and throughput for the direct analysis of 2-hydroxy-2-methylsuccinic acid.

  • Sample Preparation:

    • To 100 µL of the sample, add a known amount of the internal standard.

    • Perform protein precipitation with 400 µL of cold methanol (B129727) containing 0.1% formic acid.

    • Vortex and centrifuge.

    • Dilute the supernatant with an appropriate volume of water before injection.

  • Chromatographic Separation:

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically suitable.[1]

    • Mobile Phase: A gradient elution using:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.[4] This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical approach.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Derivatize Silylation (BSTFA) Evaporate->Derivatize GCMS GC-MS Analysis (SIM) Derivatize->GCMS Data Data Processing GCMS->Data

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Sample_LC Sample (e.g., Plasma) Add_IS_LC Add Internal Standard Sample_LC->Add_IS_LC Precipitate_LC Protein Precipitation (Methanol) Add_IS_LC->Precipitate_LC Centrifuge_LC Centrifugation Precipitate_LC->Centrifuge_LC Dilute_LC Dilution Centrifuge_LC->Dilute_LC LCMS LC-MS/MS Analysis (MRM) Dilute_LC->LCMS Data_LC Data Processing LCMS->Data_LC

Caption: Workflow for LC-MS/MS analysis of this compound.

Logical Relationship of Internal Standard Usage

The fundamental principle of using an internal standard is to establish a reliable ratio between the analyte and the standard, which remains constant despite variations in sample handling and instrument response.

IS_Logic Analyte Analyte (this compound) Sample_Prep Sample Preparation (Extraction, Derivatization) Analyte->Sample_Prep IS Internal Standard (Stable Isotope Labeled) IS->Sample_Prep Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Prep->Analysis Analyte_Response Analyte Response Analysis->Analyte_Response IS_Response IS Response Analysis->IS_Response Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logic of using an internal standard for accurate quantification.

References

A Researcher's Guide to Comparative Metabolomics: Potassium 2-hydroxy-2-methylsuccinate vs. Potassium Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for designing and conducting a comparative metabolomics study to elucidate the metabolic effects of Potassium 2-hydroxy-2-methylsuccinate against the well-characterized metabolite, Potassium Succinate (B1194679). This document outlines detailed experimental protocols, data presentation formats, and visual workflows to facilitate a robust and reproducible investigation into the cellular impact of this endogenous metabolite.

Introduction and Rationale

This compound is identified as an endogenous metabolite, yet its specific roles in cellular metabolism are not well-defined.[1][2] Given its structural similarity to succinate, a key intermediate in the tricarboxylic acid (TCA) cycle and a signaling molecule, a comparative metabolomics approach is warranted to understand its unique or overlapping metabolic functions.[3][4] This guide proposes a head-to-head comparison with potassium succinate to dissect their differential effects on cellular metabolic pathways. Such a study is crucial for hypothesis generation regarding its biological significance and potential as a therapeutic modulator.

Hypothetical Comparative Metabolomics Study Design

This section details a proposed experimental design to compare the metabolic footprints of cells treated with this compound versus Potassium Succinate.

Overall Experimental Workflow

The study will employ an untargeted metabolomics approach using liquid chromatography-mass spectrometry (LC-MS) to capture a broad spectrum of metabolic changes.

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_interp Biological Interpretation cell_culture Cell Culture (e.g., HeLa, HepG2) treatment Treatment Groups: 1. Vehicle Control 2. K+ 2-hydroxy-2-methylsuccinate 3. K+ Succinate cell_culture->treatment harvest Cell Harvesting & Quenching treatment->harvest extraction Metabolite Extraction harvest->extraction lcms LC-MS Analysis (Untargeted) extraction->lcms data_proc Data Processing (Peak Picking, Alignment) lcms->data_proc stat_analysis Statistical Analysis (PCA, PLS-DA, Volcano Plot) data_proc->stat_analysis met_id Metabolite Identification stat_analysis->met_id pathway_analysis Pathway Analysis (e.g., MetaboAnalyst) met_id->pathway_analysis bio_insight Biological Insights pathway_analysis->bio_insight

Figure 1: Experimental workflow for the comparative metabolomics study.
Detailed Experimental Protocols

  • Cell Line Selection: A human cell line relevant to metabolic studies, such as HeLa (cervical cancer) or HepG2 (liver carcinoma), will be used.

  • Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Groups: Cells will be seeded in 6-well plates and allowed to reach 70-80% confluency. The media will then be replaced with fresh media containing one of the following treatments:

    • Vehicle Control (e.g., sterile water or PBS)

    • This compound (final concentration to be determined, e.g., 1 mM, 5 mM)

    • Potassium Succinate (equimolar concentrations to the test compound)

  • Incubation: Cells will be incubated with the treatments for a specified time course (e.g., 6, 12, and 24 hours) to capture both early and late metabolic responses. Each treatment and time point will have a minimum of six biological replicates.

  • Metabolism Quenching: After incubation, the culture medium is rapidly aspirated, and the cells are washed once with ice-cold 0.9% NaCl solution. Immediately, 1 mL of ice-cold 80% methanol (B129727) is added to each well to quench metabolic activity and lyse the cells.

  • Cell Harvesting: The cells are scraped from the wells in the cold methanol and transferred to microcentrifuge tubes.

  • Metabolite Extraction: The cell lysates are vortexed vigorously for 1 minute and then centrifuged at 14,000 x g for 10 minutes at 4°C. The supernatant containing the extracted metabolites is transferred to a new tube.

  • Sample Preparation for LC-MS: The supernatant is dried under a gentle stream of nitrogen or using a vacuum concentrator. The dried metabolite extract is then reconstituted in a suitable solvent (e.g., 50% methanol) for LC-MS analysis. A pooled quality control (QC) sample is prepared by mixing equal aliquots from all samples.

  • Chromatographic Separation: A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of polar metabolites like organic acids.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will be used for data acquisition in both positive and negative ionization modes to cover a wide range of metabolites.

  • Data Acquisition: Data will be acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both quantitative information and fragmentation data for metabolite identification. QC samples will be injected periodically throughout the analytical run to monitor system stability.

  • Data Pre-processing: Raw LC-MS data will be processed using software such as XCMS or MZmine for peak picking, feature detection, retention time correction, and alignment.

  • Statistical Analysis: The processed data will be subjected to multivariate statistical analysis.

    • Principal Component Analysis (PCA): To visualize the overall clustering and outliers in the dataset.

    • Partial Least Squares-Discriminant Analysis (PLS-DA): To identify variables (metabolites) that contribute to the separation between the treatment groups.

    • Volcano Plot: To identify metabolites that are both statistically significant (p-value) and have a large magnitude of change (fold change).

  • Metabolite Identification: Significantly altered features will be putatively identified by matching their accurate mass and fragmentation spectra against databases such as METLIN, HMDB, and KEGG.

  • Pathway Analysis: The list of identified and significantly altered metabolites will be used for pathway analysis using tools like MetaboAnalyst to identify metabolic pathways that are perturbed by the treatments.[5][6][7]

Data Presentation: Comparative Quantitative Data

The following tables represent hypothetical quantitative data that could be generated from this study, showcasing the fold change of key metabolites in response to the treatments compared to the vehicle control.

Table 1: Hypothetical Fold Change of Key Metabolites in Central Carbon Metabolism

MetabolitePathwayFold Change (K+ 2-hydroxy-2-methylsuccinate vs. Control)Fold Change (K+ Succinate vs. Control)p-value
CitrateTCA Cycle1.22.5< 0.01
AconitateTCA Cycle1.12.1< 0.01
IsocitrateTCA Cycle1.01.8< 0.05
α-KetoglutarateTCA Cycle0.80.7< 0.05
FumarateTCA Cycle1.55.0< 0.001
MalateTCA Cycle1.33.2< 0.001
PyruvateGlycolysis1.81.5< 0.05
LactateFermentation2.11.2< 0.01

Table 2: Hypothetical Fold Change of Key Metabolites in Amino Acid Metabolism

MetabolitePathwayFold Change (K+ 2-hydroxy-2-methylsuccinate vs. Control)Fold Change (K+ Succinate vs. Control)p-value
GlutamateAmino Acid Metabolism0.90.8> 0.05
AspartateAmino Acid Metabolism1.42.8< 0.01
AlanineAmino Acid Metabolism1.61.4< 0.05
ProlineAmino Acid Metabolism1.10.9> 0.05

Visualization of Pathways and Relationships

Succinate-Related Signaling Pathway

This diagram illustrates the known signaling roles of succinate, which provides a framework for interpreting the potential signaling effects of 2-hydroxy-2-methylsuccinate.

G cluster_extra cluster_intra succinate_ext Extracellular Succinate sucnr1 SUCNR1 (GPR91) succinate_ext->sucnr1 succinate_int Intracellular Succinate phd Prolyl Hydroxylases (PHDs) succinate_int->phd inhibition hif1a HIF-1α phd->hif1a hif1a_deg HIF-1α Degradation hif1a->hif1a_deg gene_exp Gene Expression (e.g., Angiogenesis, Glycolysis) hif1a->gene_exp gpcr_signal G-protein Signaling (e.g., Ca2+ mobilization) sucnr1->gpcr_signal

Figure 2: Key signaling pathways influenced by succinate.
Logical Relationship of the Comparative Study

G compound_A Potassium 2-hydroxy-2-methylsuccinate cell_model Cellular System (e.g., HeLa cells) compound_A->cell_model compound_B Potassium Succinate (Comparator) compound_B->cell_model metabolic_profile_A Metabolic Profile A cell_model->metabolic_profile_A generates metabolic_profile_B Metabolic Profile B cell_model->metabolic_profile_B generates comparison Comparative Analysis (Statistical & Pathway) metabolic_profile_A->comparison metabolic_profile_B->comparison conclusion Conclusion: Differential Metabolic Impact & Hypothesized Function comparison->conclusion

Figure 3: Logical framework of the comparative metabolomics investigation.

Conclusion

This guide provides a robust template for a comparative metabolomics study of this compound. By directly comparing its metabolic effects to those of potassium succinate, researchers can begin to unravel its specific biological functions. The detailed protocols and data visualization frameworks presented here are intended to ensure a high standard of experimental design and data interpretation, ultimately contributing to a deeper understanding of cellular metabolism.

References

A Comparative Guide to the Biological Equivalence of Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological equivalence between Potassium 2-hydroxy-2-methylsuccinate, an endogenous metabolite, and a structurally related compound, Potassium Succinate. The following sections detail the pharmacokinetic profiles, experimental protocols for bioequivalence assessment, and a hypothetical signaling pathway to contextualize its potential biological role.

Comparative Pharmacokinetic Data

The assessment of biological equivalence hinges on the comparative analysis of key pharmacokinetic parameters. The following table summarizes hypothetical data from a single-dose, crossover study in healthy human subjects.

Pharmacokinetic ParameterThis compoundPotassium SuccinateAcceptance Criteria for Bioequivalence
AUC (0-t) (ng·h/mL) 8500 ± 12508750 ± 130090% CI of the ratio within 80-125%
AUC (0-inf) (ng·h/mL) 8900 ± 13009100 ± 135090% CI of the ratio within 80-125%
Cmax (ng/mL) 1200 ± 2501250 ± 27090% CI of the ratio within 80-125%
Tmax (h) 1.5 ± 0.51.4 ± 0.6Descriptive
Half-life (t1/2) (h) 4.2 ± 0.84.1 ± 0.7Descriptive

Data are presented as mean ± standard deviation.

Experimental Protocols

The following is a detailed methodology for a standard bioequivalence study designed to compare this compound and a reference compound.

Study Design

A randomized, open-label, two-period, two-sequence, single-dose crossover study is conducted. A washout period of at least seven days separates the two treatment periods to ensure complete elimination of the substance from the body.

Subject Selection

Healthy adult volunteers of both genders, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ², are enrolled. All subjects undergo a comprehensive medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

Drug Administration and Sample Collection

Following an overnight fast of at least 10 hours, subjects receive a single oral dose of either this compound or the reference compound with 240 mL of water. Blood samples (5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method

The concentration of the analyte in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Hypothetical Signaling Pathway and Experimental Workflow

To visualize the potential biological context and the experimental process, the following diagrams are provided.

G cluster_0 Cellular Uptake and Metabolism A This compound (Extracellular) B Membrane Transporter A->B Uptake C This compound (Intracellular) B->C D Metabolic Enzyme C->D Conversion E Entry into Tricarboxylic Acid (TCA) Cycle D->E F Energy Production (ATP) E->F

Caption: Hypothetical metabolic pathway of this compound.

G A Subject Screening and Enrollment B Randomization to Treatment Sequence A->B C Period 1: Administration of Test or Reference Product B->C D Serial Blood Sampling C->D E Washout Period (≥ 7 days) D->E F Period 2: Crossover Administration of Alternate Product E->F G Serial Blood Sampling F->G H Plasma Sample Analysis (LC-MS/MS) G->H I Pharmacokinetic and Statistical Analysis H->I J Bioequivalence Determination I->J

Caption: Workflow for a two-period crossover bioequivalence study.

"Potassium 2-hydroxy-2-methylsuccinate" benchmarking against known metabolic inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of metabolic inhibitors is crucial for robust experimental design and novel therapeutic strategies. This guide provides a comparative analysis of well-established metabolic inhibitors, offering insights into their mechanisms of action, potency, and experimental applications. While this guide focuses on known inhibitors, it is important to note that there is currently no scientific literature available to suggest that "Potassium 2-hydroxy-2-methylsuccinate" functions as a metabolic inhibitor. Instead, "this compound," also known as potassium citramalate (B1227619), is recognized as an endogenous metabolite and an intermediate in the citramalate pathway for isoleucine biosynthesis in certain microorganisms and plants.

This guide will therefore focus on providing a benchmark comparison of commonly used metabolic inhibitors that target key cellular energy pathways: glycolysis and oxidative phosphorylation.

Overview of Selected Metabolic Inhibitors

To provide a comprehensive benchmark, we have selected four widely used metabolic inhibitors, each targeting a distinct step in cellular energy production:

  • 2-Deoxy-D-glucose (2-DG): A glucose analog that inhibits glycolysis.

  • Rotenone (B1679576): An inhibitor of Complex I of the electron transport chain.

  • Antimycin A: An inhibitor of Complex III of the electron transport chain.

  • Oligomycin (B223565): An inhibitor of ATP synthase (Complex V) of the electron transport chain.

Comparative Data on Metabolic Inhibitors

The following tables summarize the key characteristics and reported potencies of the selected inhibitors. Note that IC50 values can vary significantly based on the cell line, experimental conditions, and assay used.

InhibitorTarget PathwayMolecular TargetMechanism of Action
2-Deoxy-D-glucose (2-DG) GlycolysisHexokinase and Glucose-6-phosphate isomeraseCompetes with glucose for hexokinase, and its product, 2-DG-6-phosphate, cannot be further metabolized, leading to the inhibition of glycolysis.[1][2][3][4]
Rotenone Oxidative PhosphorylationMitochondrial Electron Transport Chain Complex I (NADH dehydrogenase)Blocks the transfer of electrons from NADH to coenzyme Q, thus inhibiting the electron transport chain at Complex I.[5][6][7]
Antimycin A Oxidative PhosphorylationMitochondrial Electron Transport Chain Complex III (Cytochrome c reductase)Binds to the Qi site of cytochrome c reductase, blocking the transfer of electrons from cytochrome b to cytochrome c1 and disrupting the Q-cycle.[8][9][10][11]
Oligomycin Oxidative PhosphorylationMitochondrial ATP Synthase (Complex V)Inhibits ATP synthase by blocking its proton channel (F₀ subunit), which is necessary for the oxidative phosphorylation of ADP to ATP.[12][13][14][15]

Table 1: Mechanism of Action of Selected Metabolic Inhibitors.

InhibitorCell LineIC50 ValueReference
2-Deoxy-D-glucose (2-DG) GIST882 (Gastrointestinal stromal tumor)0.5 µM[16]
GIST430 (Gastrointestinal stromal tumor)2.5 µM[16]
Neuroblastoma cell linesVaries[17]
OVCAR-3 (Ovarian cancer)3.39 mM (48h)[18]
HEY (Ovarian cancer)10.17 mM (48h)[18]
Rotenone General (Mitochondrial Complex I inhibition)1.7 - 2.2 µM[5]
SH-SY5Y (Neuroblastoma)< 100 nM (effect on CoA thioesters)[19]
SK-N-MC (Neuroblastoma)20 - 30 nM[20]
Antimycin A Isolated rat liver mitochondria38 nM[21]
L6 (Rat myoblast, galactose media)Varies[11][22]
H9c2 (Rat heart myoblast, galactose media)Varies[11][22]
HepG2 (Human liver cancer, galactose media)Varies[11][22]
Human pulmonary fibroblast cells~150 µM (24h)[23]
Oligomycin MCF7 (Breast cancer)~100 nM (mammosphere formation)[24]
MDA-MB-231 (Breast cancer)~5-10 µM (mammosphere formation)[24]
Yeast mitochondria~1 µM (ATP synthesis)[13]
Bovine heart mitochondria~0.5 µg/mL (State 3 respiration)[13]

Table 2: Reported IC50 Values for Selected Metabolic Inhibitors in Various Systems.

Visualizing Metabolic Inhibition

The following diagrams illustrate the points of action for each of the benchmarked inhibitors within their respective metabolic pathways.

Glycolysis Pathway and Point of Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase Glycolytic_Intermediates Further Glycolytic Intermediates F6P->Glycolytic_Intermediates Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate Inhibitor 2-Deoxy-D-glucose (2-DG) Inhibitor->G6P Inhibitor->F6P

Caption: Inhibition of Glycolysis by 2-Deoxy-D-glucose (2-DG).

Oxidative Phosphorylation and Points of Inhibition cluster_ETC Electron Transport Chain (ETC) Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome c Reductase) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ADP + Pi Rotenone Rotenone Rotenone->CoQ Antimycin_A Antimycin_A Antimycin_A->CytC Oligomycin Oligomycin Oligomycin->ATP_Synthase

Caption: Sites of Inhibition in the Electron Transport Chain.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are outlines for common assays used to assess the effects of metabolic inhibitors.

Glycolysis Stress Test

This assay measures the extracellular acidification rate (ECAR), an indicator of lactate (B86563) production and thus glycolysis.

Objective: To determine the glycolytic capacity of cells and the effects of inhibitors on glycolysis.

Materials:

  • Cell culture medium with and without glucose

  • Metabolic flux analyzer (e.g., Seahorse XF Analyzer)

  • 2-Deoxy-D-glucose (2-DG)

  • Oligomycin

  • Glucose

Procedure:

  • Seed cells in a microplate compatible with the metabolic flux analyzer and allow them to adhere overnight.

  • The following day, replace the culture medium with a glucose-free assay medium and incubate to induce glucose starvation.

  • Measure the basal ECAR.

  • Inject glucose to initiate glycolysis and measure the glycolytic rate.

  • Inject oligomycin to inhibit mitochondrial respiration, forcing cells to rely on glycolysis and revealing the maximal glycolytic capacity.

  • Inject 2-DG to inhibit glycolysis and confirm that the observed ECAR is due to glycolysis.[25][26][27]

Mitochondrial Stress Test

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Objective: To assess mitochondrial function and the effects of inhibitors on oxidative phosphorylation.

Materials:

  • Assay medium containing glucose, pyruvate, and glutamine

  • Metabolic flux analyzer

  • Oligomycin

  • A mitochondrial uncoupler (e.g., FCCP or DNP)

  • Rotenone and Antimycin A

Procedure:

  • Seed cells in a microplate compatible with the metabolic flux analyzer and allow them to adhere.

  • Replace the culture medium with the assay medium and allow the cells to stabilize.

  • Measure the basal OCR.

  • Inject oligomycin to inhibit ATP synthase, which will reveal the OCR linked to ATP production.

  • Inject an uncoupler (e.g., FCCP) to disrupt the mitochondrial membrane potential and induce maximal respiration.

  • Inject a combination of rotenone and antimycin A to shut down the electron transport chain, revealing the non-mitochondrial oxygen consumption.[25]

General Workflow for Metabolic Inhibition Assay Start Start Cell_Seeding Seed Cells in Microplate Start->Cell_Seeding Incubation Overnight Incubation Cell_Seeding->Incubation Treatment Treat with Metabolic Inhibitor (at various concentrations) Incubation->Treatment Assay Perform Metabolic Assay (e.g., Glycolysis or Mitochondrial Stress Test) Treatment->Assay Data_Acquisition Data Acquisition (e.g., ECAR/OCR measurement) Assay->Data_Acquisition Analysis Data Analysis (e.g., IC50 calculation) Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental Workflow for Evaluating Metabolic Inhibitors.

Conclusion

The selection of an appropriate metabolic inhibitor is critical for targeted research in cellular metabolism. This guide provides a comparative overview of 2-Deoxy-D-glucose, Rotenone, Antimycin A, and Oligomycin, offering a foundation for their use as benchmarks in metabolic studies. While "this compound" is an interesting endogenous metabolite, there is currently no evidence to support its role as a metabolic inhibitor. Researchers are encouraged to use the information presented here to design rigorous experiments to probe the intricacies of cellular energy pathways.

References

Safety Operating Guide

Prudent Disposal of Potassium 2-hydroxy-2-methylsuccinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For compounds like Potassium 2-hydroxy-2-methylsuccinate, where a specific Safety Data Sheet (SDS) may not be readily available, a cautious approach is necessary. This guide provides a detailed, step-by-step procedure for its safe disposal, based on the known characteristics of its parent compound, (±)-2-hydroxy-2-methylsuccinic acid, and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although specific hazard data for this compound is limited, the parent acid, (±)-2-hydroxy-2-methylsuccinic acid (also known as citramalic acid), is classified as an irritant. Therefore, the following personal protective equipment (PPE) and handling guidelines are recommended:

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles to prevent skin and eye contact.
Ventilation Handle the solid material in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation of any dust particles.
Hygiene Avoid direct contact with skin, eyes, and clothing. Do not ingest. Always wash hands thoroughly with soap and water after handling the substance.
Spill Response In the event of a spill, carefully sweep up the solid material, place it into a clearly labeled, sealed container, and manage it as chemical waste.

Step-by-Step Disposal Protocol

In the absence of a specific SDS, this compound should be treated as chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department.

  • Consult Your Institutional EHS Department: This is the most critical step. Your EHS department will provide specific guidance based on local, state, and federal regulations. They can be contacted for any questions regarding chemical disposal.[1][2][3]

  • Containerization:

    • Place the waste this compound in a chemically compatible, leak-proof container with a secure lid. The original product container is often a suitable choice.

    • Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. The "Mixture Rule" states that if a hazardous waste is mixed with a non-hazardous waste, the entire mixture is considered hazardous.[3]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" or as directed by your institution's waste management guidelines.

    • The label should include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container (the "Accumulation Start Date").

    • Provide the name and contact information of the generating researcher or laboratory.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Waste Pickup:

    • Arrange for the disposal of the waste through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.

Drain Disposal Considerations

While some non-hazardous, water-soluble chemicals may be eligible for drain disposal after neutralization, this is not recommended for this compound without explicit approval from your EHS department.[4][5] Factors that would need to be considered include the chemical's ecotoxicity and the local wastewater treatment plant's capabilities.

Experimental Workflow for Disposal Decision-Making

Chemical Disposal Decision Flowchart Start Start: Chemical requires disposal Check_SDS Is a specific Safety Data Sheet (SDS) for the chemical available? Start->Check_SDS Follow_SDS Follow the disposal procedures outlined in Section 13 of the SDS. Check_SDS->Follow_SDS Yes No_SDS Assume the chemical is hazardous. Consult your institution's Environmental Health & Safety (EHS) department. Check_SDS->No_SDS No End End: Waste is properly disposed Follow_SDS->End Containerize Properly containerize the waste in a compatible, sealed container. No_SDS->Containerize Label Label the container with the full chemical name and hazard information. Containerize->Label Store Store in a designated Satellite Accumulation Area (SAA). Label->Store Pickup Arrange for waste pickup through the EHS department. Store->Pickup Pickup->End

Chemical Disposal Decision Flowchart

By adhering to these conservative and safety-conscious procedures, researchers can ensure the responsible management of chemical waste, protecting both themselves and the environment.

References

Personal protective equipment for handling Potassium 2-hydroxy-2-methylsuccinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary hazards associated with handling this and similar compounds in solid form include the inhalation of dust particles, as well as skin and eye contact.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are critical to minimize exposure.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory task being performed. The following table summarizes the recommended PPE for various procedures involving Potassium 2-hydroxy-2-methylsuccinate.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
General Laboratory Use & Handling Solutions Safety glasses with side shields or chemical splash goggles (ANSI Z87.1-approved)[1]Nitrile gloves (minimum thickness of 0.11 mm)[1][2]Full-length laboratory coat with long sleeves[1]Not generally required when handling solutions in a well-ventilated area.
Weighing and Transferring Powder Chemical splash goggles (ANSI Z87.1-approved)[1]Nitrile gloves (minimum thickness of 0.11 mm)[1][2]Full-length laboratory coat with long sleeves[1]Recommended to be performed in a chemical fume hood. If outside a fume hood, a NIOSH-approved N95 or P95 particulate respirator is advised to minimize dust inhalation.[1]
Accidental Spill Cleanup (Solid) Chemical splash goggles (ANSI Z87.1-approved)[1]Nitrile gloves (minimum thickness of 0.11 mm)[1][2]Full-length laboratory coat with long sleeves[1]NIOSH-approved N95 or P95 particulate respirator.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize risks and prevent contamination.

1. Preparation:

  • Thoroughly review all available safety information and this guide before beginning work.

  • Ensure that a fully stocked and operational eyewash station and safety shower are easily accessible.

  • Prepare a designated work area, preferably within a chemical fume hood, especially for weighing and transferring the solid compound.[1]

2. Weighing and Transfer:

  • When weighing the powder, use a balance located inside a chemical fume hood or a ventilated balance enclosure to control dust.[1]

  • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds.

  • Close the container tightly after use to prevent moisture absorption and contamination.[3]

3. Solution Preparation:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If preparing an aqueous stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[3]

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • For long-term storage of solutions, refer to the supplier's recommendations, which may include storage at -20°C or -80°C.[3]

  • Keep the compound away from incompatible materials, such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Chemical Waste: All waste materials, including unused product, contaminated PPE (gloves, etc.), and cleaning materials, should be treated as chemical waste.

  • Containment: Place all waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of the chemical waste through a licensed chemical disposal agency, following all local, regional, and national regulations.[4] Do not dispose of it down the drain or in regular trash.[5]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_solid Solid Handling cluster_solution Solution Handling start Start: Assess Task task_check Handling solid or solution? start->task_check fume_hood_check Working in a fume hood? task_check->fume_hood_check Solid ppe_solution Required PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat task_check->ppe_solution Solution ppe_solid_hood Required PPE: - Goggles - Nitrile Gloves - Lab Coat fume_hood_check->ppe_solid_hood Yes ppe_solid_no_hood Required PPE: - Goggles - Nitrile Gloves - Lab Coat - N95/P95 Respirator fume_hood_check->ppe_solid_no_hood No

Caption: PPE selection workflow for this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。